molecular formula C10H20 B7779908 p-Menthane CAS No. 34448-33-4

p-Menthane

Cat. No.: B7779908
CAS No.: 34448-33-4
M. Wt: 140.27 g/mol
InChI Key: CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Description

P-menthane is a clear liquid. (NTP, 1992)
This compound is a terpenoid fundamental parent and a monoterpene.
This compound is a natural product found in Juniperus drupacea and Juniperus communis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane
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InChI

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3
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InChI Key

CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)C(C)C
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Molecular Formula

C10H20
Record name P-MENTHANE
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DSSTOX Substance ID

DTXSID9025530, DTXSID30884219, DTXSID50883709
Record name 1-Isopropyl-4-methylcyclohexane
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Molecular Weight

140.27 g/mol
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Physical Description

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline]
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Boiling Point

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C
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Density

0.8039 AT 20 °C/4 °C
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
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Vapor Pressure

2.69 [mmHg]
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CAS No.

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4
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Melting Point

-89.84 °C, -87.6 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of p-Menthane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Menthane, a saturated monoterpene hydrocarbon, serves as the fundamental backbone for a wide array of naturally occurring and synthetic compounds of significant interest in medicinal chemistry and materials science. Its formal name, 1-isopropyl-4-methylcyclohexane, describes a cyclohexane ring substituted at positions 1 and 4, giving rise to geometric isomerism and complex conformational behaviors.[1][2] A comprehensive understanding of the stereochemical nuances of the this compound scaffold is paramount for elucidating structure-activity relationships (SAR) and designing novel molecules with targeted biological activities. This guide provides a detailed exploration of the chemical structure, stereoisomers (cis and trans), and conformational dynamics of this compound, offering field-proven insights into the principles governing its three-dimensional architecture and stability.

The this compound Core Structure: Nomenclature and Foundation

The foundational structure of this compound is a cyclohexane ring bearing a methyl group and an isopropyl group in a para (1,4) arrangement.[1] According to IUPAC nomenclature, the systematic name is 1-isopropyl-4-methylcyclohexane.[1][2] The numbering of the cyclohexane ring begins at the carbon atom bearing the isopropyl group, proceeding around the ring to assign the methyl group to position 4. This parent hydrocarbon is the saturated analog of several important terpenes, including limonene and p-cymene, and can be synthesized through their catalytic hydrogenation.[2][3]

The presence of two stereogenic centers at the C1 and C4 positions means that this compound can exist as two distinct diastereomers: cis and trans. These isomers are not mirror images and thus have different physical and chemical properties.

  • cis-p-Menthane : The methyl and isopropyl groups are on the same face of the cyclohexane ring.[4]

  • trans-p-Menthane : The methyl and isopropyl groups are on opposite faces of the ring.

The interplay between these substituents dictates the molecule's preferred three-dimensional shape, a critical factor for molecular recognition in biological systems.

cluster_cis cis-p-Menthane cluster_trans trans-p-Menthane cis cis trans trans

Caption: 2D structures of cis and trans-p-menthane isomers.

Conformational Analysis: The Chair Conformation and Steric Hindrance

To truly understand the stereochemistry of this compound, one must analyze its non-planar, three-dimensional chair conformations. The cyclohexane ring is not flat; it predominantly adopts a strain-free "chair" conformation that allows substituents to occupy either an axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring) position.[5] The key principle governing stability is that bulky substituents preferentially occupy the equatorial position to minimize unfavorable steric interactions, known as 1,3-diaxial interactions, with other axial atoms.[6]

Conformational Equilibrium of cis-p-Menthane

For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. This leads to a dynamic equilibrium between two chair conformers through a process called a "ring flip."

  • Conformer A : Isopropyl group is equatorial; methyl group is axial.

  • Conformer B : Isopropyl group is axial; methyl group is equatorial.

The steric bulk of a substituent determines the energetic penalty of placing it in an axial position. The isopropyl group is significantly larger than the methyl group.[6] Consequently, the conformation that places the bulkier isopropyl group in the more spacious equatorial position (Conformer A) is substantially more stable and predominates at equilibrium.[5][7]

cluster_eq More Stable Conformer (Isopropyl Equatorial) cluster_ax Less Stable Conformer (Isopropyl Axial) img1 img1 img2 img2 img1->img2 Ring Flip label1 cis-(1e,4a) img2->img1 label2 cis-(1a,4e)

Caption: Ring-flip equilibrium for cis-p-menthane.

Conformational Equilibrium of trans-p-Menthane

The trans isomer presents a different scenario. Its two chair conformers are:

  • Conformer C : Both isopropyl and methyl groups are equatorial (diequatorial).

  • Conformer D : Both isopropyl and methyl groups are axial (diaxial).

The diaxial conformation (Conformer D) suffers from severe 1,3-diaxial steric strain from both substituents. In contrast, the diequatorial conformation (Conformer C) places both groups in the favored equatorial positions, minimizing steric clash.[5] As a result, the diequatorial conformer is overwhelmingly more stable, and the equilibrium lies almost entirely to its side. This makes trans-p-menthane, specifically its diequatorial conformer, the most stable of all this compound stereoisomers.[5]

cluster_eq Vastly More Stable Conformer (Diequatorial) cluster_ax Highly Unstable Conformer (Diaxial) img1 img1 img2 img2 img1->img2 Ring Flip label1 trans-(1e,4e) img2->img1 label2 trans-(1a,4a)

Caption: Ring-flip equilibrium for trans-p-menthane.

Summary of Stereoisomer Properties

The conformational preferences directly impact the overall energy and properties of the this compound isomers.

IsomerMost Stable ConformationSubstituent PositionsRelative Stability
cis-p-Menthane Chair1-Isopropyl (equatorial), 4-Methyl (axial)Less Stable
trans-p-Menthane Chair1-Isopropyl (equatorial), 4-Methyl (equatorial)Most Stable

Relevance in Drug Discovery and Chemical Synthesis

The principles governing this compound stereochemistry are not merely academic; they are critical in the development of pharmaceuticals and other bioactive compounds. A prominent example is This compound-3,8-diol (PMD) , a highly effective insect repellent derived from the essential oil of Corymbia citriodora.[8][9] PMD has three stereocenters, leading to eight possible stereoisomers.[8][9]

While studies have shown that all four stereoisomers of the related this compound-3,8-diol are effective repellents against Anopheles gambiae mosquitoes, the specific stereochemistry can profoundly influence other biological activities, receptor binding affinity, and metabolic pathways.[10][11] The ability to selectively synthesize a single, desired stereoisomer is a cornerstone of modern drug development.

Exemplary Protocol: Synthesis of this compound-3,8-diols (PMD)

The most common synthesis of PMD isomers proceeds via an acid-catalyzed intramolecular Prins reaction of citronellal.[8] This protocol provides a mixture of cis and trans isomers.

Objective: To synthesize a mixture of cis- and trans-p-menthane-3,8-diols from (+)-citronellal.

Methodology:

  • Reaction Setup: To a 250 mL two-necked flask, add 25 g of Eucalyptus citriodora essential oil (rich in citronellal).

  • Acid Catalyst Addition: Introduce a catalytic amount of 0.25% sulfuric acid while stirring.

  • Reaction Conditions: Maintain the reaction mixture at 50°C with continuous stirring for 5-11 hours.[10] The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization: Upon completion, carefully neutralize the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into a non-polar organic solvent, such as n-hexane. Collect the organic layer.

  • Washing: Wash the organic extract with distilled water to remove any remaining salts.

  • Purification: The crude product can be purified by crystallization from n-heptane at low temperatures (e.g., -20°C to -50°C) to yield the crystalline PMD diols.[12]

  • Characterization: The structure and ratio of the resulting cis- and trans-PMD isomers are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[10]

This synthesis highlights how a single precursor can generate multiple stereoisomers, underscoring the need for precise stereochemical control and analysis in the development of bioactive molecules based on the this compound scaffold.

Conclusion

The this compound structure, while simple in its composition, provides a powerful model for understanding the fundamental principles of stereoisomerism and conformational analysis in cyclic systems. The distinction between the cis and trans isomers, and more importantly, the energetic consequences of their respective chair conformations, are dictated by well-understood steric principles. The diequatorial conformation of trans-p-menthane stands as the most stable arrangement, a fact that has significant implications for the design and synthesis of its numerous derivatives. For professionals in drug development, a firm grasp of these stereochemical concepts is indispensable for creating potent, selective, and safe therapeutic agents.

References

[13] ResearchGate. (n.d.). The four (4R)-p-menthane-1,2,8-triols. Retrieved from researchgate.net. [12] ACS Publications. (2000). A Practical and Efficient Synthesis of this compound-3,8-diols. Retrieved from pubs.acs.org. [10] E3S Web of Conferences. (n.d.). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. Retrieved from e3s-conferences.org. [1] PubChem. (n.d.). 1-Methyl-4-isopropylcyclohexane. Retrieved from pubchem.ncbi.nlm.nih.gov. [8] Benchchem. (n.d.). An In-depth Technical Guide to the Stereoisomers of this compound-3,8-diol: Properties, Synthesis, and Biological Activities. Retrieved from benchchem.com. [14] ResearchGate. (n.d.). Spatial representation of the cis and trans isomers of this compound diamine, diisocyanate, and dicarbamate components. Retrieved from researchgate.net. [15] YouTube. (2020, August 18). Isomers of Pentane and their IUPAC Names. Retrieved from youtube.com. [7] YouTube. (2015, June 25). Answer Video Chap 3 Conformation Problem. Retrieved from youtube.com. [2] Wikipedia. (2025, August 23). This compound. Retrieved from en.wikipedia.org. [16] PubMed. (2013). In silico stereo-electronic analysis of PMD (this compound-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents. Retrieved from pubmed.ncbi.nlm.nih.gov. [11] PubMed. (n.d.). Repellent activities of stereoisomers of this compound-3,8-diols against Anopheles gambiae (Diptera: Culicidae). Retrieved from pubmed.ncbi.nlm.nih.gov. [17] ResearchGate. (n.d.). Chemical structures of this compound type monoterpenoids. Retrieved from researchgate.net. [4] NIST WebBook. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. Retrieved from webbook.nist.gov. [6] Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from chem.libretexts.org. [18] eCampusOntario Pressbooks. (n.d.). 20.3 Isomers of Alkanes and IUPAC Nomenclature. Retrieved from ecampusontario.pressbooks.pub. [19] PubChem. (n.d.). trans-p-Menthane-1,7,8-triol 8-glucoside. Retrieved from pubchem.ncbi.nlm.nih.gov. [20] PubMed. (2005). Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Retrieved from pubmed.ncbi.nlm.nih.gov. [21] Technology Networks. (2008, July 3). Analysis of in silico stereoelectronic properties of PMD (this compound-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity. Retrieved from technologynetworks.com. [3] ChemicalBook. (2025, July 16). This compound. Retrieved from chemicalbook.com. [22] IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from acdlabs.com. [5] Homework.Study.com. (n.d.). Draw and explain: Which compound is more stable? a) cis-1-isopropyl-4-methylcyclohexane b).... Retrieved from homework.study.com. [23] Acta Scientific. (2025, January 27). Structure-Repellence Potential of Stereoisomers of Menthane-Diol and Analogues against the Brown Ear tick (Rhipicephalus appendi). Retrieved from actascientific.com. [24] FooDB. (n.d.). Showing Compound (1R,2R,4R,8S)-p-Menthane-1,2,8,9-tetrol (FDB019646). Retrieved from foodb.ca. [25] Pearson+. (n.d.). Draw the most stable chair conformation of the following substituted cyclohexane: cis-1-Isopropyl-4-methylcyclohexane. Retrieved from pearson.com. [26] MedchemExpress.com. (n.d.). cis-p-Menthan-1,8-diol. Retrieved from medchemexpress.com. [27] MSU chemistry. (n.d.). Organic Nomenclature. Retrieved from www2.chemistry.msu.edu. [28] Student Doctor Network Forums. (2015, September 2). (Figure in Thread) Most stable chair conformation of cis-1-tert-isopropyl-4-methylcyclohexane. Retrieved from forums.studentdoctor.net. [29] University of Puget Sound. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from soundideas.pugetsound.edu. [9] Wikipedia. (n.d.). This compound-3,8-diol. Retrieved from en.wikipedia.org. [30] HMDB. (n.d.). Showing metabocard for trans-p-Menthane-1,8-diol (HMDB0035595). Retrieved from hmdb.ca. [31] Kenyatta University. (n.d.). Repellent Activities of Stereoisomers of this compound-3,8-diols Against Anopheles gambiae (Diptera). Retrieved from ir-library.ku.ac.ke. [32] Santa Cruz Biotechnology. (n.d.). trans-p-Menthane-3,8-diol. Retrieved from scbt.com. [33] ResearchGate. (n.d.). Conformations of normal pentane: ( tt ) trans - trans [180 ° , 180 ° ];.... Retrieved from researchgate.net.

Sources

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of p-Menthane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of p-Menthane Monoterpenoids

The this compound class of monoterpenoids represents a cornerstone of natural product chemistry, with its members exhibiting a vast spectrum of biological activities and commercial applications. These C10 isoprenoids, characterized by a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively, are integral to the pharmaceutical, food, and cosmetic industries.[1][2] Well-known compounds such as the cooling agent menthol, the fragrance staple limonene, and the carminative carvone are all members of this versatile family.[2][3] Their synthesis in nature occurs within specialized plant structures like glandular trichomes, secretory cavities, and root resin ducts.[2][3][4] This guide offers a technical exploration of the primary botanical sources of this compound compounds and elucidates the methodologies for their isolation, providing a framework for researchers and drug development professionals to harness these valuable natural products.

Part I: A Survey of Natural Sources

This compound monoterpenes are predominantly found as constituents of essential oils across a diverse range of plant families.[5] The specific composition and yield of these compounds are influenced by factors such as plant species, geographical location, climate, and harvesting time.

Prominent Botanical Families and Representative Species

The following table summarizes key plant families and species known for their significant this compound content.

Plant FamilyGenus/SpeciesPrimary this compound CompoundsTypical Location in Plant
Lamiaceae Mentha spp. (e.g., M. piperita, M. spicata, M. arvensis, M. canadensis)Menthol, Menthone, Pulegone, Carvone, Limonene, this compound-1,3,8-triolLeaves, Aerial parts[3][6][7][8]
Calamintha nepetaPulegoneLeaves
Rosmarinus officinalisCamphor, 1,8-CineoleLeaves
Rutaceae Citrus spp. (e.g., C. limon, C. sinensis)LimoneneFruit peel
Myrtaceae Eucalyptus spp. (e.g., E. citriodora)Citronellal (precursor to this compound-3,8-diol)Leaves[9]
Apiaceae Carum carvi (Caraway)Carvone, LimoneneSeeds
Cupressaceae Juniperus spp.Sabinene, Limonene, CamphorNeedles[10]

The biosynthesis of these compounds originates from the universal monoterpene precursor, geranyl diphosphate (GPP).[6] In Mentha species, for instance, GPP is cyclized to form (-)-limonene, which then serves as a critical intermediate for a cascade of enzymatic reactions, including hydroxylations catalyzed by cytochrome P450 monooxygenases, to produce a diverse array of this compound derivatives.[1][6]

Part II: Isolation and Purification Methodologies

The isolation of this compound compounds from their natural matrix is a multi-step process that hinges on the physicochemical properties of the target molecules, such as volatility, polarity, and thermal stability. The choice of methodology is a critical decision driven by the desired purity, yield, and scale of the operation.

Initial Extraction: Liberating the Essential Oil

The first step in isolating this compound compounds is typically the extraction of the essential oil from the plant biomass.

Steam distillation is a widely employed technique for extracting volatile, water-insoluble compounds like many this compound monoterpenes from plant material.[11]

Principle of Operation: This method takes advantage of the fact that the boiling point of a mixture of immiscible liquids (water and the essential oil) is lower than the boiling points of the individual components.[11] Steam is passed through the plant material, causing the volatile this compound compounds to vaporize at temperatures below their decomposition point.[12][13] The resulting vapor mixture is then condensed, and the less dense essential oil separates from the aqueous phase, allowing for easy collection.[13]

Causality Behind Experimental Choice: Steam distillation is favored for its efficiency in extracting thermally sensitive, volatile compounds without the use of organic solvents, resulting in a pure, solvent-free extract.[12][13] It is particularly suitable for large-scale industrial production of essential oils rich in compounds like limonene and menthol.[12]

Experimental Protocol: Steam Distillation of Mentha Leaves

  • Preparation: Freshly harvested Mentha leaves (e.g., 500 g) are placed in a biomass flask. The plant material should not be packed too tightly to allow for even steam penetration.

  • Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, the biomass flask, a condenser, and a receiving vessel (e.g., a separatory funnel or Florentine flask).[14]

  • Distillation: Steam is introduced into the bottom of the biomass flask. The steam permeates the plant material, vaporizing the essential oils.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.[12]

  • Collection: The condensate (hydrosol and essential oil) is collected in the receiving vessel. The essential oil, being less dense than water, will form a layer on top.[13]

  • Separation: Once the distillation is complete (typically after 2-4 hours, when no more oil is observed in the condensate), the essential oil is separated from the aqueous layer.

  • Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

Diagram of the Steam Distillation Workflow

SteamDistillation PlantMaterial Plant Biomass (e.g., Mentha leaves) BiomassFlask Biomass Flask PlantMaterial->BiomassFlask SteamGenerator Steam Generator SteamGenerator->BiomassFlask Steam Condenser Condenser BiomassFlask->Condenser Vapor Mixture Receiver Receiving Vessel Condenser->Receiver Condensate Separation Phase Separation Receiver->Separation EssentialOil Pure Essential Oil Separation->EssentialOil Hydrosol Hydrosol (Aqueous Phase) Separation->Hydrosol

Caption: Workflow for essential oil extraction via steam distillation.

For less volatile or more polar this compound compounds, solvent extraction is a preferred method.[7]

Principle of Operation: This technique relies on the differential solubility of the target compounds in a selected solvent. The plant material is macerated in a solvent, which dissolves the desired compounds. The solvent is then evaporated to yield a crude extract.[15]

Causality Behind Experimental Choice: Solvent extraction is versatile and can be tailored to target compounds of varying polarities by selecting appropriate solvents (e.g., hexane for non-polar compounds, methanol or ethyl acetate for more polar compounds).[15][16] This method is particularly useful for isolating compounds like the more polar this compound-1,3,8-triol, which are not efficiently extracted by steam distillation.[7]

Experimental Protocol: Maceration and Liquid-Liquid Partitioning for this compound-1,3,8-triol from Mentha canadensis

  • Plant Material Preparation: Dried and powdered aerial parts of Mentha canadensis are used to maximize the surface area for extraction.[7][16]

  • Maceration: The powdered plant material (e.g., 100 g) is soaked in methanol (e.g., 1 L) at room temperature for 48-72 hours with occasional stirring. This process is repeated multiple times to ensure exhaustive extraction.[7][15]

  • Concentration: The combined methanolic filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.[7]

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[16] The this compound-1,3,8-triol, being a polar compound, is expected to be enriched in the ethyl acetate fraction.[16]

  • Drying and Concentration: The ethyl acetate fraction is collected, dried over anhydrous sodium sulfate, and concentrated to yield a fraction enriched with the target compound.[16]

SFE is a modern, green extraction technique that utilizes a supercritical fluid, most commonly CO₂, as the solvent.[17][18]

Principle of Operation: Above its critical temperature and pressure (31.1°C and 73.8 bar for CO₂), a substance enters a supercritical state where it exhibits properties of both a liquid (high solvating power) and a gas (low viscosity and high diffusivity).[17][19] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds.[18]

Causality Behind Experimental Choice: SFE offers several advantages over traditional methods, including the use of a non-toxic, non-flammable, and inexpensive solvent (CO₂), mild extraction temperatures that prevent degradation of thermolabile compounds, and high selectivity.[17][19] The solvent is easily removed by depressurization, leaving no residue in the final product.[18]

Purification and Fractionation: Isolating the Target Compound

The crude extracts or essential oils obtained from the initial extraction are complex mixtures. Further purification is necessary to isolate individual this compound compounds.

This technique is used to separate components of a liquid mixture based on differences in their boiling points.[20]

Principle of Operation: When a mixture is heated, the component with the lower boiling point will vaporize more readily. By using a fractionating column, which provides a large surface area for repeated vaporization-condensation cycles, a high degree of separation can be achieved between compounds with close boiling points.[21][22]

Causality Behind Experimental Choice: Fractional distillation is essential when the essential oil contains multiple this compound compounds with similar chemical properties but different boiling points.[21] For example, it can be used to separate limonene from other terpenes in citrus oils.[23] It is a crucial step in producing high-purity isolates.[21][24]

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a complex mixture.[25]

Principle of Operation: The separation is based on the differential partitioning of the components between a stationary phase (packed in a column, e.g., silica gel) and a mobile phase (a solvent or mixture of solvents) that flows through it.[25] Compounds with a higher affinity for the stationary phase will move more slowly down the column than compounds with a lower affinity, thus effecting separation.[7]

Causality Behind Experimental Choice: Column chromatography is indispensable for isolating specific this compound compounds, especially polar ones, from crude extracts.[7] By using a gradient elution, where the polarity of the mobile phase is gradually increased, compounds with a wide range of polarities can be effectively separated.[16] This method is also crucial for separating isomers.

Experimental Protocol: Column Chromatography Purification of this compound-1,3,8-triol

  • Column Packing: A glass column is packed with a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.[7]

  • Sample Loading: The concentrated ethyl acetate fraction (from solvent extraction) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.[16]

  • Elution: The column is eluted with a solvent system of gradually increasing polarity, for instance, a gradient of n-hexane and ethyl acetate.[16]

  • Fraction Collection: The eluate is collected in small fractions.

  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC). Fractions containing the same compound (as indicated by their TLC profiles) are pooled together.[7][16]

  • Concentration: The pooled fractions containing the purified this compound-1,3,8-triol are concentrated under reduced pressure to yield the isolated compound.[16]

Diagram of a General Natural Product Isolation Workflow

IsolationWorkflow cluster_extraction Initial Extraction cluster_purification Purification & Fractionation cluster_analysis Analysis & Characterization PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (e.g., Maceration, Steam Distillation, SFE) PlantMaterial->Extraction CrudeExtract Crude Extract / Essential Oil Extraction->CrudeExtract Partitioning Solvent Partitioning (Optional) CrudeExtract->Partitioning ColumnChromatography Column Chromatography Partitioning->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Monitoring Fractions->TLC Pooling Pooling of Pure Fractions TLC->Pooling PureCompound Isolated Pure Compound Pooling->PureCompound Characterization Structural Elucidation (NMR, MS, etc.) PureCompound->Characterization

Caption: A systematic workflow for the isolation of natural products.

Part III: Conclusion and Future Perspectives

The rich biodiversity of the plant kingdom offers a vast reservoir of this compound compounds with significant potential for scientific research and commercial development. The successful isolation of these molecules is contingent upon a rational selection of extraction and purification techniques, guided by the specific physicochemical properties of the target compound and the nature of the botanical source. While traditional methods like steam distillation and solvent extraction remain robust and widely applicable, modern techniques such as supercritical fluid extraction are paving the way for more efficient, selective, and environmentally sustainable isolation processes. As analytical techniques continue to advance, the discovery and isolation of novel this compound compounds with unique biological activities will undoubtedly accelerate, further solidifying the importance of these natural products in drug discovery and development.

References

  • A Technical Guide to the Proposed Biosynthesis of this compound-1,3,8-triol in Plants - Benchchem.
  • Application Notes and Protocols for the Extraction and Isolation of this compound-1,3,8-triol
  • Biosynthesis of (−)-menthol and related this compound monoterpenoids in...
  • An In-Depth Technical Guide to the Biosynthesis of the this compound Skeleton in Plants - Benchchem.
  • Biosynthesis and Biotechnology of High-Value this compound Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed.
  • Application Notes and Protocols for the Isolation of this compound-1,3,8-triol
  • Structural diversity and biosynthesis of plant derived this compound monoterpenes | Request PDF - ResearchG
  • Essential Oils
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  • Why is fractional distillation important for cannabis and hemp extraction?.
  • Unlocking the Potency: Exploring Fractional Distill
  • Introducing Organic Chemistry Students to Natural Product Isolation Using Steam Distillation and Liquid Phase Extraction of Thymol, Camphor, and Citral, Monoterpenes Sharing a Unified Biosynthetic Precursor | Journal of Chemical Educ
  • Fractional Distill
  • A comparison of techniques for extracting monoterpenoids from Juniperus (Cupressaceae)
  • SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTION
  • A Technical Guide to this compound-1,3,8-triol: Nomenclature, Properties, and Experimental Consider
  • Fractional Distillation in Cannabis: What It Is and Why It M
  • How to Isolate Cannabis Terpenes Using Steam Distill
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  • Structural diversity and biosynthesis of plant derived this compound monoterpenes.
  • Separation techniques: Chrom
  • Menthol - Wikipedia.
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds
  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant M
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physical and chemical properties of p-Menthane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of p-Menthane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 1-methyl-4-(1-methylethyl)-cyclohexane, is a saturated monocyclic monoterpene hydrocarbon.[1][2] As a fundamental parent structure, this compound forms the backbone of numerous naturally occurring and synthetic compounds, including limonene, menthol, and terpinene.[1] Its fully saturated cyclohexane ring makes it a relatively stable and non-polar molecule.[3][4] This guide provides a comprehensive overview of the core , methodologies for its synthesis and analysis, and essential safety information, tailored for professionals in research and development. This compound exists as two stereoisomers, cis and trans, depending on the spatial orientation of the methyl and isopropyl groups relative to the cyclohexane ring.[1]

Physical and Physicochemical Properties

This compound is a colorless liquid with a mild, fragrant odor, sometimes described as fennel-like.[2][5] Its non-polar nature dictates its solubility, being insoluble in water but soluble in many organic solvents such as alcohol, ether, benzene, and petroleum ether.[2][6][7] The key physical properties are summarized in the table below.

Table 1: Physical and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀[3][6]
Molecular Weight 140.27 g/mol [6][7]
Appearance Colorless clear liquid[3][5]
Melting Point -87.6 °C to -89.84 °C[6][7][8]
Boiling Point 168 °C to 171.7 °C[5][8][9][10]
Density ~0.80 g/cm³ at 20 °C[7][8][10]
Vapor Pressure 2.4-3.52 hPa at 20-25 °C[6][8]
Flash Point 40.5 °C to 48.36 °C[5][6][9]
Refractive Index ~1.4431 to 1.4556 at 20-22 °C[7][8][9]
Water Solubility Insoluble (<1 mg/mL)[2][6][7]
LogP 4.5 to 5.6[2][6][7]

Chemical Properties and Reactivity

As a saturated aliphatic hydrocarbon, this compound is largely unreactive under normal conditions.[2][4] It is not affected by aqueous solutions of acids, alkalis, or most common oxidizing and reducing agents.[4]

Stereochemistry

This compound has two diastereomers: cis-p-menthane and trans-p-menthane. In the cis isomer, the methyl and isopropyl groups are on the same side of the cyclohexane ring's plane, while in the trans isomer, they are on opposite sides.[1] These isomers have very similar physical properties.[2]

Combustion

When ignited in the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water in a highly exothermic reaction.[3][4]

Reactivity with Strong Oxidizing Agents

While generally stable, this compound can be incompatible with strong oxidizing agents like nitric acid.[2][3][4] Such reactions can lead to charring of the hydrocarbon, followed by the potential ignition of unreacted material.[3][4]

Halogenation

Similar to other alkanes, this compound can undergo free-radical halogenation (e.g., with chlorine or bromine) under UV light or at high temperatures.[11][12] This substitution reaction is typically difficult to control and can result in a mixture of halogenated products.[12]

Methodologies for Synthesis and Purification

This compound is most commonly synthesized via the catalytic hydrogenation of related unsaturated monoterpenes like limonene, terpinols, or its aromatic analog, p-cymene.[2][6]

Experimental Protocol: Synthesis via Hydrogenation of Limonene

This protocol describes a representative lab-scale synthesis of this compound. The choice of a catalyst like Raney nickel or platinum is based on their high efficiency in saturating carbon-carbon double bonds.[2]

  • Reactor Setup : A high-pressure autoclave or a similar hydrogenation reactor is charged with limonene and a suitable solvent like ethanol.

  • Catalyst Addition : A catalytic amount of Raney nickel (or platinum on carbon), typically 1-5% by weight of the substrate, is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.

  • Hydrogenation : The reactor is sealed and purged several times with hydrogen gas to remove all air. The system is then pressurized with hydrogen (typically 50-100 atm) and heated to a temperature of 100-150 °C. The reaction is stirred vigorously to ensure efficient mixing and contact between the reactants and the catalyst.

  • Reaction Monitoring : The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up : After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.

  • Purification : The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product with high purity.

G cluster_synthesis Synthesis cluster_purification Purification A Charge Reactor (Limonene, Solvent) B Add Catalyst (e.g., Raney Ni) A->B C Pressurize with H₂ & Heat B->C D Filter to Remove Catalyst C->D After Reaction Completion E Solvent Removal (Rotary Evaporation) D->E F Fractional Distillation E->F G Pure this compound F->G

Caption: General workflow for this compound synthesis and purification.

Analytical Techniques for Characterization

The analysis and quality control of this compound primarily rely on chromatographic and spectroscopic methods.

Gas Chromatography (GC)

Gas chromatography is the foremost technique for assessing the purity of this compound and separating its cis and trans isomers.[13][14]

Illustrative GC Protocol:

  • System : A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard. For more detailed analysis, a mass spectrometer (MS) detector can be used (GC-MS).[15]

  • Column : A non-polar capillary column (e.g., HP-5, DB-1, or similar) is typically used due to the non-polar nature of this compound.

  • Sample Preparation : The this compound sample is diluted in a volatile organic solvent like hexane or pentane.

  • Injection : A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation : The carrier gas (e.g., Helium or Hydrogen) transports the vaporized sample through the column. The separation of components is achieved based on their boiling points and interactions with the stationary phase. A typical oven temperature program might start at 50°C and ramp up to 200°C to ensure the elution of all components.

  • Detection : The FID detects the organic molecules as they elute from the column, generating a signal that is proportional to the amount of substance. The resulting chromatogram will show peaks corresponding to each component, with the area under each peak used for quantification.

G cluster_prep Sample Preparation cluster_analysis GC Analysis A Dilute this compound in Solvent B Inject into GC A->B C Vaporization & Separation in Column B->C D Detection (FID/MS) C->D E Data Analysis (Chromatogram) D->E

Caption: A generalized workflow for the analysis of this compound by GC.
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of this compound would show signals in the aliphatic region (typically 0.5-2.0 ppm).[16][17] The isopropyl group would exhibit a characteristic doublet and a multiplet, while the methyl group would appear as a doublet. The cyclohexane ring protons would produce a complex series of overlapping multiplets. ¹³C NMR would show distinct signals for the different carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is characteristic of a saturated hydrocarbon.[18][19] It would be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks in other regions (e.g., C=C, C=O, or O-H stretches) confirms the purity and saturated nature of the compound.[19]

  • Mass Spectrometry (MS) : In electron impact mass spectrometry (EI-MS), this compound would show a molecular ion peak (M⁺) at m/z 140.[7] The fragmentation pattern would be characterized by the loss of alkyl fragments, with a prominent peak corresponding to the loss of an isopropyl group (m/z 97) being highly characteristic.[7]

Safety and Handling

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[2][3]

  • Handling : It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn to avoid contact with skin and eyes.[3]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be stored away from strong oxidizing agents.[2]

  • First Aid : In case of skin contact, wash off with soap and plenty of water.[3] If inhaled, move the person into fresh air.[3] In case of eye contact, rinse thoroughly with plenty of water.[3] If swallowed, do NOT induce vomiting and seek immediate medical attention.[3]

Applications

Due to its stability and mild odor, this compound is used as a low-odor nonpolar solvent or diluent for various materials like resins and waxes.[6] It also serves as a carrier in flavors and fragrances and as an intermediate in the manufacturing of other perfume and flavor compounds.[2][5][6]

References

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p-Menthane derivatives and their functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to p-Menthane Derivatives and Their Functional Groups

Abstract

The this compound scaffold, a saturated monoterpenoid hydrocarbon, serves as the foundational structure for a vast and diverse class of natural and synthetic compounds.[1][2] Characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively, this framework allows for extensive functionalization, leading to derivatives with a wide array of chemical properties and biological activities.[3][4] These compounds are integral to numerous industries, from pharmaceuticals and agrochemicals to flavors and fragrances.[5][6] This technical guide provides an in-depth exploration of this compound derivatives, categorized by their principal functional groups. We will examine the influence of these functional groups on stereochemistry, reactivity, and application, with a focus on the causal relationships that guide synthetic strategies and functional utility for researchers, scientists, and drug development professionals.

The Core Scaffold: this compound

The this compound skeleton, systematically named 1-isopropyl-4-methylcyclohexane, is the saturated backbone from which all derivatives discussed herein are formed.[2] It is typically derived from the hydrogenation of naturally abundant monoterpenes like limonene, p-cymene, or phellandrene.[2] The cyclohexane ring exists in a stable chair conformation, and the substituents can be arranged in either cis or trans configurations, leading to diastereomers with distinct physical and biological properties. Understanding this foundational stereochemistry is critical, as the spatial orientation of appended functional groups dictates molecular interactions and, consequently, biological efficacy.[7]

Caption: The chemical structure of the this compound scaffold.

Functional Group Analysis of Key this compound Derivatives

The true diversity of this chemical class emerges from the introduction of functional groups onto the this compound ring. These groups modify the polarity, reactivity, and stereoelectronic profile of the parent molecule.

Alcohols and Diols: The Hydroxyl Influence

The addition of one or more hydroxyl (-OH) groups introduces polarity and hydrogen-bonding capabilities, dramatically altering the physicochemical properties of the hydrocarbon backbone.

  • Monohydric Alcohols: Menthol is the archetypal this compound alcohol. Natural (-)-menthol, with its characteristic cooling and analgesic properties, has a specific stereochemistry—(1R,2S,5R)—where the methyl, isopropyl, and hydroxyl groups all occupy equatorial positions in the most stable chair conformation.[7] This spatial arrangement is crucial for its interaction with TRPM8 receptors in the body.[7] The hydroxyl group makes menthol a versatile synthetic intermediate; it can be oxidized to the corresponding ketone (menthone) or dehydrated to form menthene.[7]

  • Diols: this compound-3,8-diol (PMD) is a prominent diol recognized for its potent insect-repellent properties, offering a naturally derived alternative to synthetic repellents like DEET.[8][9] PMD is classified as a diol and a terpenoid and exists as a mixture of cis and trans isomers across its three stereocenters.[10] Its efficacy is linked to the presence and relative orientation of the two hydroxyl groups, which influence its volatility and interaction with olfactory receptors in insects.[11]

Ketones: The Carbonyl Core

The presence of a carbonyl group (C=O) introduces a site of nucleophilic attack and allows for a different spectrum of chemical transformations.

  • Menthone: As the oxidation product of menthol, menthone is a key component of peppermint oils and is used extensively in flavoring.[12] The carbonyl group imparts a distinct minty aroma.

  • Carvone: While technically a p-menthadienone (containing two double bonds), carvone exemplifies the importance of ketones in this class. The (R)-(-)-carvone isomer is characteristic of spearmint, while (S)-(+)-carvone is found in caraway, a classic example of how stereochemistry dictates sensory properties.

Amines: Nitrogen-Containing Derivatives

The introduction of an amino group (-NH2, -NHR, -NR2) creates basic centers and opens pathways for forming amide, sulfonamide, and other nitrogen-containing structures.[13] Recent research has focused on synthesizing this compound-7-amine derivatives from perillaldehyde, a natural monoterpene.[14] These secondary amines have shown significant potential as botanical herbicides, with some derivatives exhibiting herbicidal activity greater than commercial standards like glyphosate.[14] The alkyl-substituted amine derivatives were found to be more biologically active than their phenyl-substituted counterparts, highlighting the influence of the substituent on the nitrogen atom.[14]

Esters: Modulating Polarity and Activity

Esterification of this compound alcohols is a common strategy to modify their properties. Converting the polar hydroxyl group to a less polar ester group can alter solubility, volatility, and biological activity. Studies on a series of this compound monoterpene esters have demonstrated their spasmolytic (smooth muscle relaxant) activity.[15] The potency of these esters was found to be highly dependent on the stereochemistry and the position of the ester functional group on the this compound skeleton.[15]

Synthesis and Structural Elucidation

The development of novel this compound derivatives relies on robust synthetic protocols and precise analytical techniques for structural confirmation.

Key Synthetic Methodologies

The synthesis of functionalized p-menthanes often starts from readily available, unsaturated precursors like limonene or citronellal.

Protocol 1: Synthesis of this compound-3,8-diol (PMD) from Citronellal

This synthesis is a classic example of an acid-catalyzed intramolecular Prins reaction, where the aldehyde functional group of citronellal reacts with its alkene moiety.

  • Rationale: Citronellal possesses both the nucleophile (the alkene) and the electrophile (the aldehyde, which is protonated under acidic conditions) required for cyclization. This biomimetic approach mimics the natural cyclization of terpenes.

  • Step-by-Step Methodology:

    • (+/-)-Citronellal is dissolved in an appropriate solvent.

    • An acid catalyst, such as 0.25% sulfuric acid or a solid acid catalyst derived from lignin, is introduced.[8][16]

    • The mixture is heated (e.g., to 50 °C) and stirred for several hours (e.g., 11 hours).[16]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction is quenched (e.g., with a sodium bicarbonate solution) and the product is extracted using an organic solvent (e.g., ethyl acetate).

    • The crude product is purified, often via crystallization from a nonpolar solvent like n-heptane at low temperatures (-50 °C), to yield high-purity PMD.[16]

PMD_Synthesis cluster_workflow Synthetic Workflow Citronellal Citronellal Isopulegol Isopulegol Intermediate Citronellal->Isopulegol Acid-Catalyzed Cyclization (Prins Reaction) PMD This compound-3,8-diol (PMD) Isopulegol->PMD Hydration

Caption: Simplified workflow for the synthesis of PMD from citronellal.

Spectroscopic Characterization

Unambiguous structural determination is paramount and is achieved through a combination of spectroscopic techniques.[17] The data for a given derivative must be rigorously analyzed to confirm its identity, purity, and stereochemistry.[18]

Table 1: Expected Spectroscopic Data for a this compound Diol (e.g., PMD)

TechniqueFunctional Group/Structural FeatureExpected Observation
IR Spectroscopy O-H (hydroxyl groups)Broad absorption band around 3300-3500 cm⁻¹
C-H (alkane)Sharp absorptions around 2850-2960 cm⁻¹
¹H NMR Protons on carbons bearing -OHResonances in the δ 3.0-4.0 ppm range, multiplicity depends on adjacent protons
Methyl protons (ring and isopropyl)Singlets or doublets in the δ 0.8-1.2 ppm range
Cyclohexane ring protonsComplex multiplets in the δ 1.0-2.5 ppm range
¹³C NMR Carbons bearing -OHResonances in the δ 60-80 ppm range
Alkyl carbonsResonances in the δ 15-50 ppm range
Mass Spectrometry Molecular Ion (M⁺)Peak corresponding to the molecular weight (e.g., m/z 172 for C₁₀H₂₀O₂)
FragmentationLoss of water (M-18), loss of methyl (M-15), loss of isopropyl (M-43)

The specific chemical shifts (δ) and coupling constants (J) in NMR are highly dependent on the precise stereoisomer.[16]

Applications in Drug Development and Beyond

The structural diversity of this compound derivatives translates into a wide range of applications.

  • Pharmaceuticals: Menthol and its derivatives are used for their analgesic, anti-inflammatory, and antibacterial properties.[5] They also act as penetration enhancers in transdermal drug delivery systems.[5] The this compound scaffold itself is being investigated for its potential in developing novel anticancer agents.[19]

  • Agrochemicals: The most notable application is PMD as a highly effective, biodegradable insect repellent.[9][11] Additionally, novel amine derivatives are showing promise as selective and environmentally benign herbicides.[14]

  • Flavors and Fragrances: This is the most traditional application, with compounds like menthol, limonene, and carvone being cornerstones of the industry, providing characteristic minty and citrus scents.[6][12]

Conclusion and Future Outlook

The this compound framework represents a privileged scaffold in medicinal and agricultural chemistry. The strategic introduction of various functional groups allows for the fine-tuning of biological activity, offering a rich platform for the development of new therapeutic agents, safer crop protection chemicals, and innovative consumer products. Future research will likely focus on exploring less common functionalizations and developing more efficient and stereoselective synthetic routes to access specific isomers. As our understanding of structure-activity relationships deepens, the potential for designing highly targeted and effective this compound derivatives will continue to expand, solidifying their importance for scientists and drug development professionals.

References

Spectroscopic Unveiling of p-Menthane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Saturated Monoterpene

p-Menthane, a saturated monoterpene hydrocarbon, serves as the foundational backbone for a vast array of naturally occurring and synthetically important compounds, including menthol, carvone, and limonene. Its simple, yet stereochemically rich, cyclohexane framework makes it an excellent model system for understanding the intricacies of conformational analysis and the interpretation of spectroscopic data. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Designed for researchers, scientists, and professionals in drug development and natural product chemistry, this document offers not just the spectral data but also the underlying principles and experimental considerations necessary for its robust characterization.

This compound, systematically named 1-isopropyl-4-methylcyclohexane, exists as two diastereomers: cis and trans. The relative orientation of the isopropyl and methyl groups significantly influences their respective spectroscopic signatures. This guide will focus on the interpretation of the spectra for both isomers where data is available, providing a comprehensive understanding of their structural nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its carbon skeleton and the stereochemical relationship between its substituents.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A detailed and robust experimental setup is paramount for obtaining high-quality, interpretable NMR spectra.

Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities. Residual solvents from synthesis or purification should be removed under high vacuum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

¹H NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically adequate for achieving a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Instrument: A spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: 0-60 ppm is a suitable range for an aliphatic compound like this compound.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in the upfield region (0.8-1.9 ppm), consistent with a saturated aliphatic structure. The chemical shifts and multiplicities are highly dependent on the cis or trans configuration. The following data is for trans-1-isopropyl-4-methylcyclohexane[1]:

Table 1: ¹H NMR Spectral Data for trans-p-Menthane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.86 - 1.61m4HCyclohexyl CH₂
1.40m1HIsopropyl CH
1.26m1HCyclohexyl CH
1.08 - 0.80m4HCyclohexyl CH₂
0.86d6HIsopropyl CH₃
0.85d3HMethyl CH₃

Interpretation:

  • The overlapping multiplets in the 1.86-1.61 ppm and 1.08-0.80 ppm regions correspond to the methylene protons of the cyclohexane ring. The complexity arises from both geminal and vicinal coupling, as well as the conformational flexibility of the ring.

  • The multiplet at 1.40 ppm is assigned to the methine proton of the isopropyl group, which is split by the adjacent methyl protons and the cyclohexyl proton.

  • The doublet at 0.86 ppm represents the six equivalent protons of the two methyl groups of the isopropyl substituent.

  • The doublet at 0.85 ppm is characteristic of the methyl group attached to the cyclohexane ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. For this compound, due to symmetry, fewer than 10 signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C1 (CH-isopropyl)~45
C2, C6 (CH₂)~35
C3, C5 (CH₂)~28
C4 (CH-methyl)~32
C7 (isopropyl CH)~33
C8, C9 (isopropyl CH₃)~20
C10 (methyl CH₃)~23

Interpretation:

  • The chemical shifts are in the aliphatic region, as expected.

  • The number of signals will depend on the stereoisomer. In the trans isomer with a chair conformation, C2 and C6, and C3 and C5 would be chemically equivalent, leading to a simplified spectrum. The cis isomer may exhibit more complex spectra due to different conformational dynamics.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the types of chemical bonds present in a molecule. For this compound, the IR spectrum is expected to be relatively simple, dominated by C-H stretching and bending vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

Sample Preparation:

  • Liquid Film: As this compound is a liquid at room temperature, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty salt plates must be acquired and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of trans-1-isopropyl-4-methylcyclohexane exhibits characteristic alkane absorptions.

Table 3: IR Absorption Bands for trans-p-Menthane

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (CH₃, CH₂, CH)
1465MediumCH₂ scissoring (bending)
1385MediumCH₃ symmetric bending
1365MediumCH₃ asymmetric bending

Interpretation:

  • The strong, broad absorption band between 2950 and 2850 cm⁻¹ is indicative of the C-H stretching vibrations of the methyl, methylene, and methine groups.

  • The peak around 1465 cm⁻¹ is due to the scissoring (bending) vibration of the CH₂ groups in the cyclohexane ring.

  • The absorptions at approximately 1385 cm⁻¹ and 1365 cm⁻¹ correspond to the symmetric and asymmetric bending vibrations of the methyl groups, respectively. The presence of the isopropyl group often results in a characteristic doublet in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • Gas Chromatography (GC-MS): This is the preferred method for volatile compounds like this compound. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

  • Direct Infusion: A pure sample can be directly introduced into the ion source.

Ionization and Analysis:

  • Ionization Method: Electron Ionization (EI) at 70 eV is the standard method for creating a library-searchable mass spectrum.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Mass Spectral Data and Interpretation

The mass spectrum of this compound (both cis and trans isomers) shows a molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight. The fragmentation pattern is characteristic of saturated hydrocarbons and is dominated by the loss of alkyl fragments.

Table 4: Key Mass Spectral Fragments for this compound

m/zRelative IntensityProposed Fragment
140Moderate[C₁₀H₂₀]⁺ (Molecular Ion)
125Low[M - CH₃]⁺
97High[M - C₃H₇]⁺ (Loss of isopropyl group)
83Moderate[C₆H₁₁]⁺
69High[C₅H₉]⁺
55Very High[C₄H₇]⁺ (Base Peak)
41High[C₃H₅]⁺

Interpretation:

  • Molecular Ion (m/z 140): The presence of the molecular ion peak confirms the molecular weight of this compound.

  • Loss of Isopropyl Group (m/z 97): A significant peak at m/z 97 results from the cleavage of the isopropyl group, a favorable fragmentation pathway.

  • Base Peak (m/z 55): The most abundant ion in the spectrum is typically at m/z 55, corresponding to the [C₄H₇]⁺ fragment, which is a stable secondary carbocation.

  • Other Fragments: The other prominent peaks at m/z 83, 69, and 41 are characteristic of the further fragmentation of the cyclohexane ring and the alkyl substituents.

Visualization of Key Structural Features and Fragmentation

To visually represent the structure of this compound and its primary fragmentation in mass spectrometry, the following diagrams are provided.

p_Menthane_Structure cluster_trans trans-p-Menthane cluster_cis cis-p-Menthane trans C1---C2---C3---C4---C5---C6---C1 | CH(CH3)2   CH3 cis C1---C2---C3---C4---C5---C6---C1 | CH(CH3)2   CH3

Caption: Chair conformations of trans and cis-p-Menthane.

Mass_Fragmentation M This compound [C10H20]+• m/z = 140 frag1 [M - C3H7]+• m/z = 97 M->frag1 - C3H7• frag3 [M - CH3]+• m/z = 125 M->frag3 - CH3• frag2 [C4H7]+ m/z = 55 (Base Peak) frag1->frag2 Further fragmentation

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous structural confirmation of this fundamental monoterpene. The subtle yet distinct differences in the spectra of its stereoisomers underscore the power of these analytical techniques in discerning fine structural details. This guide serves as a practical resource for researchers, providing not only the reference data but also the experimental and interpretative framework necessary for the confident characterization of this compound and its numerous derivatives. The methodologies and data presented herein are foundational for quality control, new compound discovery, and the broader advancement of chemical sciences.

References

  • NIST Chemistry WebBook. Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. [Link]

  • NIST Chemistry WebBook. Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. [Link]

  • PubChem. 1-Methyl-4-isopropylcyclohexane. [Link]

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An In-depth Technical Guide on the Environmental Fate of p-Menthane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Menthane-based compounds, a class of monoterpenoids that includes the widely used biopesticide this compound-3,8-diol (PMD), are gaining prominence as alternatives to synthetic chemicals in various industries. Despite their increasing application, a comprehensive public understanding of their environmental fate remains limited. Regulatory assessments have often concluded that extensive environmental studies are not required due to primary use patterns, such as direct application to human skin, which are presumed to result in negligible environmental release.[1] This guide synthesizes available data, addresses knowledge gaps, and provides a robust framework for assessing the environmental lifecycle of these compounds. We delve into the anticipated biotic and abiotic degradation pathways, ecotoxicological profiles, and the standardized experimental protocols necessary for their formal evaluation. This document is intended for researchers, environmental scientists, and drug development professionals to provide both a summary of current knowledge and a practical guide for future research.

Introduction to this compound Compounds

The this compound skeleton is a foundational structure for a variety of naturally occurring and synthetic monoterpenoids. A key example is this compound-3,8-diol (PMD), a diol and terpenoid found in the essential oil of Corymbia citriodora (lemon eucalyptus).[1][2] PMD is the active ingredient in numerous insect repellents, valued for its efficacy and natural origin.[2] Beyond PMD, other derivatives are being explored for applications ranging from "green" solvents to pharmaceutical intermediates.[3] Given their direct and indirect pathways into the environment, a thorough understanding of their persistence, degradation, and potential ecological impact is scientifically imperative. However, a significant scarcity of public literature on the environmental fate of these compounds exists, a gap this guide aims to address by outlining predictive pathways and validated analytical methodologies.[1]

Physicochemical Properties and Environmental Distribution

A compound's journey through the environment is dictated by its fundamental physicochemical properties. These parameters govern its partitioning between air, water, soil, and biota. For this compound compounds, particularly the more functionalized derivatives like PMD, these properties suggest a low potential for long-range transport and bioaccumulation.

Table 1: Key Physicochemical Properties of this compound-3,8-diol (PMD)

PropertyValueImplication for Environmental FateSource
Molecular Formula C₁₀H₂₀O₂-[][5]
Molecular Weight 172.26 g/mol Influences diffusion and volatility.[][6]
Physical State Colorless liquid/solid-[2]
Density ~1.009 g/cm³Slightly denser than water, may not persist on the surface.[2][]
Boiling Point 266-268 °CLow volatility, suggesting limited atmospheric partitioning.[]
Water Solubility Moderately Soluble (Predicted)The presence of two hydroxyl groups enhances water solubility compared to the parent this compound structure, facilitating transport in aquatic systems and microbial availability.[7]
LogP (Octanol-Water Partition Coefficient) ~0.8 (Predicted)Indicates a hydrophilic nature, suggesting a low potential for bioaccumulation in fatty tissues.[7]

Insight from the Scientist: The two hydroxyl groups on the PMD molecule are critical. They significantly increase its polarity compared to parent terpenes like limonene. This polarity dictates its environmental behavior: it will preferentially reside in aqueous compartments over fatty tissues (low LogP) and will not readily volatilize into the atmosphere (high boiling point). This profile inherently lowers its persistence and bioaccumulation potential, making it a favorable candidate from an environmental standpoint, pending degradation analysis.

Biotic Degradation: The Primary Dissipation Pathway

The structural similarity of this compound derivatives to a vast class of naturally occurring terpenoids strongly suggests that microbial degradation is the primary route of their dissipation in the environment.[1] Terpenoids are a common carbon source for a wide range of soil and aquatic microorganisms, which have evolved sophisticated enzymatic machinery for their catabolism.[1]

Predicted Microbial Degradation Pathway of this compound-3,8-diol

While specific studies on PMD are scarce, a scientifically sound degradation pathway can be postulated based on established microbial transformations of similar monoterpenes like menthol and limonene.[3] The process is likely initiated by aerobic bacteria and fungi through a series of oxidative attacks.

  • Initial Oxidation: The degradation is expected to begin with the oxidation of the secondary hydroxyl group at the C-3 position to a ketone, catalyzed by an alcohol dehydrogenase.

  • Further Oxidation: Subsequent enzymatic actions, likely involving monooxygenases, would target other positions on the ring for hydroxylation, preparing the structure for ring cleavage.

  • Ring Cleavage: The cyclohexyl ring is then opened, typically via a dioxygenase-catalyzed reaction, resulting in an aliphatic dicarboxylic acid derivative.

  • Beta-Oxidation: This aliphatic intermediate is then further metabolized through pathways analogous to fatty acid beta-oxidation, ultimately breaking down the carbon skeleton into smaller molecules like acetyl-CoA, which can enter the central carbon metabolism (e.g., the Krebs cycle).

G cluster_0 Phase 1: Initial Oxidation & Ring Preparation cluster_1 Phase 2: Ring Cleavage & Mineralization PMD This compound-3,8-diol Keto_PMD p-Menthan-3-one-8-ol PMD->Keto_PMD Alcohol Dehydrogenase Diol_Intermediate Hydroxylated Intermediate Keto_PMD->Diol_Intermediate Monooxygenase Ring_Cleavage Aliphatic Dicarboxylic Acid Derivative Diol_Intermediate->Ring_Cleavage Dioxygenase Beta_Oxidation β-Oxidation Pathway Ring_Cleavage->Beta_Oxidation TCA Central Metabolism (TCA Cycle) Beta_Oxidation->TCA CO2 CO₂ + H₂O TCA->CO2

Caption: Postulated aerobic biodegradation pathway for this compound-3,8-diol.

Experimental Protocol: Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

To empirically validate the biodegradability of a this compound compound, the OECD 301B test is the gold standard for determining ready biodegradability.[8] This protocol is designed to be a stringent assessment of a chemical's potential for rapid and complete mineralization under aerobic aquatic conditions.[9]

Causality Behind Experimental Choices:

  • Why CO₂ Evolution? Measuring the ultimate conversion of organic carbon to inorganic CO₂ is the most definitive proof of mineralization, leaving no ambiguity about the formation of persistent organic metabolites.[8]

  • Why Activated Sludge? Sewage-activated sludge provides a concentrated and diverse microbial consortium, representing a worst-case scenario for environmental release to a wastewater treatment plant.[8]

  • Why a 10-day Window? The requirement to reach 60% biodegradation within a 10-day window of the 28-day test is a strict criterion that distinguishes "readily" biodegradable substances from those that may degrade more slowly in the environment.[9][10]

Step-by-Step Methodology:

  • Preparation of Test Medium: A mineral salt medium (as specified in OECD 301) is prepared and aerated with CO₂-free air to purge any dissolved CO₂.

  • Inoculum Preparation: Fresh activated sludge is collected from a domestic wastewater treatment plant. It is washed and pre-conditioned to reduce endogenous respiration.

  • Test Setup:

    • Test Vessels (Triplicate): Add mineral medium, inoculum, and the test substance (e.g., PMD) at a concentration to yield 10-20 mg of Total Organic Carbon (TOC) per liter.

    • Reference Vessel (Triplicate): Add mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the viability of the microbial inoculum.

    • Toxicity Control: Add mineral medium, inoculum, test substance, and the reference substance. This checks for any inhibitory effects of the test substance on the microbial population.

    • Blank Control (Triplicate): Add mineral medium and inoculum only. This measures the CO₂ produced by the inoculum itself (endogenous respiration).

  • Incubation: The vessels are incubated at 22 ± 2°C in the dark for 28 days. CO₂-free air is continuously bubbled through the solutions.

  • CO₂ Trapping and Measurement: The effluent gas from each vessel is passed through a series of traps containing a known concentration of barium hydroxide or sodium hydroxide. The CO₂ produced reacts to form a precipitate (barium carbonate) or is absorbed. The amount of CO₂ is quantified periodically by titrating the remaining hydroxide solution or using an inorganic carbon analyzer.[8]

  • Data Analysis:

    • Calculate the cumulative CO₂ produced in each vessel, correcting for the amount produced in the blank control.

    • Calculate the Theoretical CO₂ (ThCO₂) that would be produced from the complete mineralization of the added test substance. This requires knowing the carbon content of the test material.[11]

    • The percentage of biodegradation is calculated as: (% Biodegradation) = (Cumulative CO₂ Produced / ThCO₂) x 100.

  • Validation: The test is valid if the reference substance reaches >60% degradation within 14 days, and the CO₂ evolution in the blank is within the specified range.

Caption: Experimental workflow for the OECD 301B Ready Biodegradability Test.

Abiotic Degradation: Secondary but Significant Processes

While biodegradation is paramount, abiotic processes contribute to the overall environmental fate of a chemical. For this compound derivatives, hydrolysis and direct photolysis are expected to be minor pathways, while indirect photolysis can play a role.

Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. As a diol, PMD consists of stable carbon-oxygen single bonds that are not susceptible to cleavage by water under environmentally relevant pH conditions (pH 4-9).[1] Therefore, hydrolysis is not considered a significant degradation pathway.[1][12]

Photodegradation
  • Direct Photodegradation: This process requires a molecule to absorb light in the solar spectrum (>290 nm). This compound derivatives lack significant chromophores that absorb such light, making direct photodegradation a negligible pathway.[1]

  • Indirect Photodegradation: This is a more relevant abiotic process. In the atmosphere and sunlit surface waters, highly reactive species, primarily the hydroxyl radical (•OH), are photochemically generated. These radicals can react with this compound compounds, initiating their degradation. The reaction typically involves hydrogen abstraction from a C-H bond, creating a carbon-centered radical that subsequently reacts with oxygen, leading to a cascade of oxidative reactions. While likely a minor pathway compared to biodegradation, it contributes to the overall removal of the compound from the environment.[1]

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

To confirm the hydrolytic stability of a this compound compound, the OECD 111 guideline provides a tiered approach.[12][13]

Self-Validating System: The protocol's tiered structure is inherently self-validating. A preliminary test at an elevated temperature (50°C) is used to quickly screen for instability.[13][14] If the compound is stable under these harsh conditions, it is highly unlikely to hydrolyze at lower, environmentally relevant temperatures, and further testing is unnecessary. This prevents unnecessary resource expenditure while ensuring scientific rigor.

Step-by-Step Methodology:

  • Tier 1: Preliminary Test:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[13]

    • Add the test substance to each buffer (concentration <0.01 M or half of saturation).[14]

    • Incubate the solutions in the dark at 50°C for 5 days.[13][14]

    • At the end of 5 days, analyze the concentration of the parent compound using a suitable method (e.g., HPLC-UV, GC-MS).

    • Decision Point: If degradation is less than 10%, the substance is considered hydrolytically stable, and the test is concluded. If degradation is >10%, proceed to Tier 2.

  • Tier 2: Main Test for Unstable Substances:

    • For the pH value(s) where hydrolysis occurred, set up a new experiment at environmentally relevant temperatures (e.g., 20-25°C).

    • Sample the solutions at multiple time points over a period of up to 30 days.[13]

    • Quantify the concentration of the parent compound over time to determine the degradation kinetics (rate constant and half-life).

  • Tier 3: Identification of Hydrolysis Products:

    • If significant hydrolysis occurs (>20%), identify the major hydrolysis products using analytical techniques like LC-MS/MS to understand the transformation pathway.

Ecotoxicological Profile

Understanding the potential for adverse effects on non-target organisms is a critical component of any environmental fate assessment. For this compound-based compounds, particularly PMD, the available data suggests a favorable toxicological profile compared to many synthetic alternatives.

Regulatory bodies like the U.S. EPA have concluded that there are no significant risk concerns for terrestrial or aquatic organisms based on PMD's labeled use patterns.[15] It is argued that any residues from wash-off into water bodies would be negligible due to dilution and degradation.[15]

Table 2: Comparative Ecotoxicity Summary

EndpointThis compound-3,8-diol (PMD)N,N-diethyl-meta-toluamide (DEET)
Zebrafish Embryo Toxicity Less toxic; did not inhibit cell growth and showed lower impact on development and oxidant-antioxidant status.Inhibited human keratinocyte cell growth; more toxic to zebrafish embryos.
General Safety Profile Favorable, with the primary concern being eye irritation.Potential for skin irritation and neurotoxicity at high doses.

Source: Data synthesized from comparative toxicology studies.[16]

Experimental Protocol: Fish Embryo Acute Toxicity (FET) Test (OECD 236)

The FET test using zebrafish (Danio rerio) is a rapid, cost-effective, and ethically preferable alternative to adult fish testing for assessing acute aquatic toxicity.[17][18]

Causality Behind Experimental Choices:

  • Why Zebrafish Embryos? Zebrafish are a well-characterized model organism. Their embryos are transparent, allowing for easy observation of developmental effects, and they develop rapidly. The test provides data with high predictivity for adult fish toxicity while aligning with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.[17]

  • Why These Apical Endpoints? The four lethal indicators (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) are easily observable, unambiguous signs of mortality or severe developmental arrest, providing a robust and reproducible assessment of acute toxicity.[15][19]

Step-by-Step Methodology:

  • Test Organism: Use newly fertilized zebrafish eggs (less than 3 hours post-fertilization).

  • Test Solutions: Prepare a control (dilution water) and at least five concentrations of the test substance.

  • Exposure:

    • Place one embryo per well in a 24-well plate.

    • Add the corresponding test solution to each well.

    • Incubate at 26 ± 1°C for a total of 96 hours.

  • Observations: At 24, 48, 72, and 96 hours, observe each embryo under a microscope for the four apical lethal endpoints.

  • Data Analysis:

    • For each concentration, record the number of dead embryos at each time point.

    • At the end of the 96-hour exposure, calculate the cumulative mortality for each concentration.

    • Determine the LC₅₀ (the concentration that is lethal to 50% of the embryos) and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

  • Validity Criteria: The test is valid if control mortality is <10% and the positive control (e.g., 3,4-dichloroaniline) shows the expected toxic response.[19]

G cluster_prep 1. Preparation cluster_exp 2. Exposure (96 hours) cluster_obs 3. Daily Observation cluster_analysis 4. Analysis A Collect Newly Fertilized Zebrafish Eggs C Dispense 1 Embryo/Well in 24-well plate A->C B Prepare Test Solutions (Control + 5 Concentrations) D Add Test Solutions to Wells B->D C->D E Incubate at 26°C D->E F Record 4 Apical Lethal Endpoints (24, 48, 72, 96h) E->F G Calculate Cumulative Mortality F->G H Determine 96h LC₅₀ Value G->H

Caption: Workflow for the OECD 236 Fish Embryo Acute Toxicity (FET) Test.

Conclusion

The available evidence, based on chemical structure and analogy to other terpenoids, strongly suggests that this compound-based compounds like PMD have a low potential for environmental persistence and bioaccumulation.[1] The primary route of dissipation is expected to be microbial degradation in soil and water, with minor contributions from indirect photodegradation.[1] Their ecotoxicological profile appears favorable, particularly when compared to established synthetic compounds.[16]

However, the significant data gaps in the public domain necessitate empirical validation.[1] The standardized OECD protocols detailed in this guide—for biodegradability (OECD 301B), hydrolytic stability (OECD 111), and aquatic toxicity (OECD 236)—provide a clear and scientifically rigorous pathway for researchers and industry professionals to generate the required data. By following these self-validating and universally accepted methodologies, a definitive and comprehensive understanding of the environmental fate of this important class of compounds can be achieved, ensuring their safe and sustainable use.

References

  • OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). This compound-3,8-diol (PMD) Proposed Interim Registration Review Decision. Regulations.gov. Retrieved from [Link]

  • Özokan, G., et al. (2024). Comparison of the cytotoxicity and zebrafish embryo toxicity of insect repellent ingredients: this compound-3,8-diol synthesized by green chemistry from Eucalyptus citriodora and N,N-diethyl-meta-toluamide. Figshare. Retrieved from [Link]

  • SmartSolve Industries. (2021). OECD 301B Sustainable Guide. Retrieved from [Link]

  • ECETOC. (n.d.). Appendix D: Measurement of Hydrolysis. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved from [Link]

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. Retrieved from [Link]

  • Aropha. (n.d.). OECD 301B: CO2 Evolution Ready Biodegradability Test. Retrieved from [Link]

  • Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from [Link]

  • PubChem. (n.d.). This compound-3,8-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • ZeClinics. (n.d.). Fish Embryo Acute Toxicity Service. Retrieved from [Link]

  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]

  • WKO. (n.d.). C.49 Fish Embryo Acute Toxicity (FET) Test. Retrieved from [Link]

  • MaTestLab. (n.d.). OECD 301B CO2 Evolution Ready Biodegradability Test. Retrieved from [Link]

  • Czarnecki, M., et al. (2021). Transformations of Monoterpenes with the this compound Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules, 26(22), 6969. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound-3,8-diol. Retrieved from [Link]

  • Smithers. (n.d.). SETAC Presentation: OECD 301B Ready Biodegradation Test Design. Retrieved from [Link]

Sources

role of p-Menthane as a precursor in terpene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of p-Menthane as a Precursor in Terpene Synthesis

Abstract

The this compound monoterpenes, a class of C10 isoprenoids, represent a cornerstone of natural product chemistry, with profound implications for the pharmaceutical, food, and cosmetic industries. Their biosynthesis, primarily elucidated in species of the Mentha (mint) genus, is a highly regulated and compartmentalized process. This technical guide provides a detailed examination of the biosynthetic pathways originating from the foundational this compound carbon skeleton. We will explore the enzymatic cascade from primary metabolism to the formation of the parent olefin, (-)-4S-limonene, and its subsequent diversification into a rich array of functionalized monoterpenoids like menthol and carvone. This document outlines the causality behind key enzymatic steps, presents detailed experimental protocols for pathway characterization, and discusses the burgeoning field of biocatalytic transformation for novel drug development, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Centrality of the this compound Framework

Monoterpenes of the this compound group are volatile secondary metabolites found extensively throughout the plant kingdom, most notably as the dominant constituents of essential oils from genera such as Mentha (Lamiaceae), Carum (Apiaceae), and Citrus (Rutaceae).[1][2] These compounds, including well-known molecules like limonene, menthol, and carvone, are not merely fragrance and flavor compounds; they are biologically active molecules with applications as pesticides, medicines, and valuable chiral specialty chemicals.[3][4]

The biosynthesis and accumulation of these essential oils are localized within specialized secretory structures known as peltate glandular trichomes, which are found on the plant's aerial surfaces.[5][6] The journey from primary metabolism to these complex molecules is a multi-step, highly compartmentalized process. The pivotal event that defines this entire class of compounds is the formation of the this compound ring structure. This guide will dissect this pathway, demonstrating how the initial cyclization of an acyclic precursor dictates the subsequent chemical diversity and biological functionality of its descendants.

The Core Biosynthetic Engine: From Primary Metabolism to Limonene

The synthesis of all terpenes begins with the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] In plants, these precursors are predominantly generated via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs within the plastids.[3][4]

The committed step in this compound monoterpene biosynthesis is the formation of the parent olefin, (-)-4S-limonene, from the C10 precursor, geranyl pyrophosphate (GPP).[5] This reaction is catalyzed by the enzyme (-)-limonene synthase (LS) and represents the first point at which the acyclic isoprenoid chain is fashioned into the characteristic cyclohexene ring of the this compound skeleton.[8][9] This cyclization is a critical branch point, as (-)-limonene serves as the direct progenitor for a vast array of downstream oxygenated products.[8][10][11]

Core this compound Biosynthesis Pathway MEP MEP Pathway (from Pyruvate + G3P) IPP_DMAPP IPP + DMAPP (C5 Precursors) MEP->IPP_DMAPP Multiple Steps GPP Geranyl Pyrophosphate (GPP) (C10) IPP_DMAPP->GPP Geranyl Diphosphate Synthase (GPPS) Limonene (-)-Limonene (this compound Skeleton) GPP->Limonene (-)-Limonene Synthase (LS) (Committed Step)

Figure 1: Formation of the foundational this compound skeleton.

Post-Cyclization Diversification: The Pathways to Menthol and Carvone

Once (-)-limonene is formed, its fate is determined by the enzymatic machinery present in the specific plant species and tissue. The regiospecificity of the first hydroxylation reaction is a key determinant of the final product profile.[10] This divergence is starkly illustrated by comparing peppermint (Mentha x piperita), which produces C-3 oxygenated monoterpenes like menthol, with spearmint (Mentha spicata), which produces C-6 oxygenated variants like carvone.[10]

3.1. The Peppermint Pathway: Synthesis of (-)-Menthol

In peppermint, the biosynthetic route to the commercially prized (-)-menthol involves a sequential series of eight enzymatic transformations following the formation of (-)-limonene.[9]

  • Hydroxylation: The pathway is initiated by a cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3H), which introduces a hydroxyl group at the C-3 position of limonene to yield (-)-trans-isopiperitenol.[9][10]

  • Oxidation: The hydroxyl group is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) to form (-)-isopiperitenone.[9]

  • Isomerization & Reduction: A series of subsequent enzymatic steps, including isomerizations and reductions, convert (-)-isopiperitenone through intermediates such as (+)-cis-isopulegone and (+)-pulegone to (-)-menthone.

  • Final Reduction: In the terminal step, (-)-menthone reductase catalyzes the reduction of (-)-menthone to the final product, (-)-menthol.[10]

3.2. The Spearmint Pathway: Synthesis of (-)-Carvone

In spearmint, a different cytochrome P450 enzyme directs the initial hydroxylation to an alternative position on the limonene ring.

  • Hydroxylation: (-)-Limonene is hydroxylated at the C-6 position by (-)-limonene-6-hydroxylase to produce (-)-trans-carveol.[10]

  • Dehydrogenation: This alcohol is then oxidized by (-)-trans-carveol dehydrogenase, yielding the final product, (-)-carvone, which is characteristic of the spearmint aroma.[10]

Divergent this compound Pathways cluster_peppermint Peppermint Pathway (Mentha x piperita) cluster_spearmint Spearmint Pathway (Mentha spicata) Limonene (-)-Limonene Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase (C-3 Hydroxylation) Carveol (-)-trans-Carveol Limonene->Carveol Limonene-6-hydroxylase (C-6 Hydroxylation) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Multiple Steps Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase Carvone (-)-Carvone Carveol->Carvone Carveol Dehydrogenase

Figure 2: Divergent biosynthetic pathways from (-)-limonene.

Quantitative Analysis of this compound Constituents

The relative abundance of this compound derivatives is a defining characteristic of a plant's essential oil profile. This composition is influenced by genetics, developmental stage, and environmental factors. Analysis of mature peppermint leaves reveals the downstream products of the C-3 oxygenation pathway.

CompoundClassTypical Abundance in Mentha piperita Oil
(-)-MentholMonoterpenoid Alcohol~47%
(-)-MenthoneMonoterpenoid Ketone~24%
(-)-LimoneneMonoterpene Olefin~1%
TerpinoleneMonoterpene Olefin~0.1%
Table 1: Relative abundance of major this compound monoterpenes in mature peppermint leaves. Data sourced from studies on Mentha piperita.[8]

The low level of the precursor limonene compared to the high levels of its oxygenated derivatives is consistent with its role as a rapidly metabolized intermediate in an active biosynthetic pathway.[8]

Experimental Protocol: In Vitro Assay of (-)-Limonene Synthase Activity

Validating the function of key biosynthetic enzymes is fundamental to understanding and engineering these pathways. The following protocol details a standard method for assaying the activity of (-)-limonene synthase (LS), the enzyme catalyzing the committed step in this compound biosynthesis.

Objective: To quantify the conversion of [1-³H]geranyl pyrophosphate to [³H]limonene by a protein extract.

Methodology:

  • Enzyme Preparation:

    • Homogenize young leaf tissue (e.g., from Mentha piperita), where monoterpene biosynthesis is most active, in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 10% glycerol, 10 mM DTT, and protease inhibitors).

    • Centrifuge the homogenate to pellet cellular debris. The resulting supernatant contains the soluble LS enzyme. For higher purity, the enzyme can be recombinantly expressed in E. coli and purified.

  • Assay Reaction:

    • In a glass vial, combine the enzyme extract with an assay buffer containing 50 mM HEPES (pH 7.2), 10 mM MgCl₂, and 5 mM DTT. The divalent cation (Mg²⁺) is a critical cofactor for terpene synthase activity.

    • Initiate the reaction by adding the radiolabeled substrate, [1-³H]geranyl pyrophosphate (GPP), to a final concentration of 20 µM.

  • Product Trapping and Extraction:

    • Overlay the aqueous reaction mixture with 1 mL of a hydrocarbon solvent (e.g., pentane or hexane). This organic layer serves to trap the volatile, lipophilic limonene product as it is formed, preventing its loss and separating it from the aqueous phase.

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by vortexing vigorously to ensure complete extraction of the product into the organic layer.

  • Analysis and Quantification:

    • Separate the organic layer. To remove any potentially co-extracted substrate or polar byproducts, pass the organic phase through a small column of silica gel or alumina.

    • Transfer an aliquot of the purified organic extract to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a liquid scintillation counter. The measured counts per minute (CPM) are directly proportional to the amount of [³H]limonene produced.

  • Causality and Validation:

    • Negative Control: A boiled enzyme control (where the protein is denatured by heat before adding the substrate) must be run in parallel. This control should yield near-background levels of radioactivity in the organic phase, confirming that product formation is enzyme-dependent.

    • Substrate Specificity: The assay validates that the enzyme specifically utilizes GPP to produce a volatile, non-polar product consistent with a monoterpene olefin.

    • Product Identification: For unequivocal confirmation, the non-radiolabeled product from a scaled-up reaction should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared to an authentic limonene standard.

Limonene Synthase Assay Workflow A 1. Enzyme Preparation (Plant Extract or Recombinant Protein) B 2. Assay Setup (Buffer, MgCl₂, Enzyme) A->B C 3. Reaction Initiation (Add [³H]GPP Substrate) B->C D 4. Product Trapping (Overlay with Hexane) C->D E 5. Incubation (30°C, 1-2 hours) D->E F 6. Extraction & Purification (Vortex, Silica Column) E->F G 7. Quantification (Liquid Scintillation Counting) F->G

Figure 3: Experimental workflow for the in vitro limonene synthase assay.

Biocatalysis and Synthetic Applications: Beyond the Plant

While plants are the natural source of this compound monoterpenes, the principles of their biosynthesis are increasingly being harnessed for industrial and pharmaceutical applications.

6.1. Microbial Biotransformation: The enzymatic systems of microorganisms like bacteria and fungi can be exploited to perform stereospecific transformations on this compound skeletons that are difficult to achieve through traditional organic synthesis.[12][13] For example, bacteria such as Pseudomonas putida can convert (+)-limonene into (+)-perillic acid through a series of oxidation steps.[13] This biocatalytic approach is a cornerstone of green chemistry, enabling the production of high-purity chiral molecules for drug development.[12][14][15]

6.2. Chemical Synthesis and Industrial Use: The saturated parent hydrocarbon, this compound, is not typically a major end-product in plant biosynthesis but is a significant industrial chemical. It is produced via the catalytic hydrogenation of limonene or p-cymene.[16][17][18] In this role, this compound serves as a key precursor for organic peroxide initiators used in polymer manufacturing and has found applications as a green, bio-based solvent, offering a sustainable alternative to petroleum-derived solvents like hexane.[18][19][20]

Conclusion

The this compound scaffold, established by the enzymatic cyclization of geranyl pyrophosphate to limonene, is a critical precursor for an expansive and economically vital class of monoterpenes. The subsequent, highly specific enzymatic functionalizations of this core structure give rise to a vast diversity of natural products, from the cooling (-)-menthol of peppermint to the characteristic (-)-carvone of spearmint. A thorough understanding of these biosynthetic pathways, from the genetic and enzymatic levels to their regulation and compartmentalization, is paramount. This knowledge not only illuminates fundamental plant biochemistry but also provides a powerful toolkit for metabolic engineering, synthetic biology, and the development of sustainable biocatalytic processes for the synthesis of complex pharmaceuticals and high-value chemicals.

References

  • Croteau, R., et al. (n.d.). Demonstration that limonene is the first cyclic intermediate in the biosynthesis of oxygenated this compound monoterpenes in Mentha piperita and other Mentha species. PubMed. Available at: [Link]

  • Bergman, M. E., & Phillips, M. A. (n.d.). Biosynthesis of (−)-menthol and related this compound monoterpenoids in the Lamiaceae. ResearchGate. Available at: [Link]

  • Páscoa, R. N. M. J., et al. (2020). Transformations of Monoterpenes with the this compound Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules. Available at: [Link]

  • Lange, B. M. (2015). Biosynthesis and Biotechnology of High-Value this compound Monoterpenes, Including Menthol, Carvone, and Limonene. Advances in Biochemical Engineering/Biotechnology. Available at: [Link]

  • PubChem. (n.d.). menthol biosynthesis Pathway. PubChem. Available at: [Link]

  • Páscoa, R. N. M. J., et al. (2020). Transformations of Monoterpenes with the this compound Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Menthol. Wikipedia. Available at: [Link]

  • Bergman, M. E., & Phillips, M. A. (2020). Structural diversity and biosynthesis of plant derived this compound monoterpenes. Phytochemistry Reviews. Available at: [Link]

  • Turner, G. W., & Croteau, R. (n.d.). Summary diagram illustrating the pathway of this compound monoterpene metabolites through a peppermint glandular cell. ResearchGate. Available at: [Link]

  • Lange, B. M., & Turner, G. W. (n.d.). Overview of this compound monoterpene biosynthesis in Lamiaceae. ResearchGate. Available at: [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Terpenes.
  • Khan, I., et al. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: From Synthesis to Application in Peroxide Initiators and Fragrances. Available at: [Link]

  • Scilit. (n.d.). Biosynthesis and Biotechnology of High-Value this compound Monoterpenes, Including Menthol, Carvone, and Limonene. Scilit. Available at: [Link]

  • Filly, A., et al. (2019). para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances. ResearchGate. Available at: [Link]

  • Filly, A., et al. (2019). para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances. Molecules. Available at: [Link]

  • ETH Zurich. (n.d.). Biosynthesis of Natural Products - Terpene Biosynthesis. Available at: [Link]

  • Huisman, G. W., & Collier, S. J. (2013). On the development of new biocatalytic processes for practical pharmaceutical synthesis. Current Opinion in Chemical Biology. Available at: [Link]

  • Ghislieri, D., & Turner, N. J. (2014). Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor. Catalysis Science & Technology. Available at: [Link]

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Methodological & Application

Application Note: Synthesis of p-Menthane via Catalytic Hydrogenation of Limonene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of p-Menthane and its Sustainable Synthesis

This compound, a saturated monoterpene, is a valuable fine chemical with applications as a synthetic intermediate and as a stable, green solvent alternative to petroleum-based options like n-hexane and toluene. Its precursor, limonene, is a naturally abundant and renewable terpene found in the essential oils of citrus fruits and other plants. The catalytic hydrogenation of limonene to this compound represents a key transformation in sustainable chemistry, converting a readily available biorenewable feedstock into a more stable and versatile chemical. This application note provides a comprehensive guide to the synthesis of this compound from limonene, covering the underlying reaction mechanism, detailed experimental protocols, safety considerations, and analytical methods.

The synthesis of this compound from limonene is a prime example of green chemistry, utilizing a renewable starting material and often employing reusable heterogeneous catalysts. This process is of significant interest to researchers in various fields, including flavor and fragrance, pharmaceuticals, and materials science, due to the potential for producing a high-value chemical from a low-cost, biodegradable source.

Reaction Mechanism and Catalysis

The conversion of limonene to this compound is a hydrogenation reaction that proceeds in a stepwise manner, saturating the two double bonds present in the limonene molecule. The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly a noble metal such as platinum (Pt), palladium (Pd), rhodium (Rh), or ruthenium (Ru) supported on a high-surface-area material like activated carbon or alumina.

The hydrogenation process can be visualized as follows:

Limonene Hydrogenation cluster_0 Reaction Steps Limonene Limonene (p-mentha-1,8-diene) p_Menthene p-Menth-1-ene Limonene->p_Menthene + H2 p_Menthane This compound p_Menthene->p_Menthane + H2 Catalyst Catalyst (e.g., Pt/C, Pd/C, Rh/Al2O3) H2 H2

Figure 1: Stepwise hydrogenation of limonene to this compound.

The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the reaction. For instance, platinum is generally a more active catalyst than palladium for this transformation. Rhodium on alumina has been shown to be highly effective, yielding this compound at higher pressures. The reaction can proceed through the intermediate p-menthene, which is the product of partial hydrogenation. By carefully controlling the reaction parameters, it is possible to selectively obtain either p-menthene or the fully saturated this compound.

Experimental Protocols

This section outlines a general protocol for the laboratory-scale synthesis of this compound from limonene using a heterogeneous catalyst in a batch reactor.

Materials and Equipment
Reagents & Solvents Equipment
R-(+)-Limonene (97% or higher)High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring and temperature control
Hydrogen gas (high purity)Gas cylinders with appropriate regulators
Nitrogen gas (high purity)Fume hood
Catalyst (e.g., 5% Pt/C, 5% Pd/C, 5% Rh/Al₂O₃)Filtration apparatus (e.g., Büchner funnel, Celite®)
Solvent (optional, e.g., ethanol, hexane)Rotary evaporator
Anhydrous sodium sulfateStandard laboratory glassware
Deuterated chloroform (CDCl₃) for NMR analysisGas chromatograph-mass spectrometer (GC-MS)
Nuclear magnetic resonance (NMR) spectrometer
Step-by-Step Synthesis Protocol

The following protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

Synthesis Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Leak Test) start->reactor_prep catalyst_charge Charge Reactor with Limonene and Catalyst reactor_prep->catalyst_charge purge_n2 Purge with Nitrogen (3x) catalyst_charge->purge_n2 pressurize_h2 Pressurize with Hydrogen purge_n2->pressurize_h2 reaction Run Reaction (Stirring, Temperature Control) pressurize_h2->reaction cool_depressurize Cool and Depressurize reaction->cool_depressurize purge_n2_final Purge with Nitrogen (3x) cool_depressurize->purge_n2_final filter Filter to Remove Catalyst purge_n2_final->filter workup Aqueous Workup (if necessary) filter->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate analyze Analyze Product (GC-MS, NMR) concentrate->analyze end End analyze->end

Figure 2: General workflow for the synthesis of this compound.

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested with nitrogen.

  • Charging the Reactor: In a fume hood, charge the reactor with the desired amount of limonene and the catalyst. A typical catalyst loading is between 0.01 and 5 wt% of the noble metal relative to the substrate.

  • Inerting the System: Seal the reactor and purge the system with nitrogen three times to remove any oxygen, which can form explosive mixtures with hydrogen.

  • Pressurizing with Hydrogen: Introduce hydrogen gas to the desired pressure. Reaction pressures can range from atmospheric to 70 bar, with higher pressures generally favoring complete hydrogenation.

  • Reaction: Begin stirring and heat the reaction mixture to the target temperature. Temperatures typically range from room temperature to 250°C. Monitor the reaction progress by observing the hydrogen uptake (pressure drop).

  • Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen in a safe manner.

  • Final Purge: Purge the reactor with nitrogen three times to remove any residual hydrogen.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol or hexane). Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be handled with care. Keep it wet with water after filtration.

  • Workup and Purification: If necessary, wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Analysis: Analyze the product by GC-MS and NMR to determine purity and confirm the structure.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of this compound.

ParameterTypical RangeReference
Catalyst Pt/C, Pd/C, Ru/C, Rh/Al₂O₃
Catalyst Loading 0.01 - 5 wt% (metal)
Hydrogen Pressure 1 - 70 bar
Temperature Room Temperature - 250°C
Reaction Time 1 - 48 hours
Stirring Speed 100 - 1000 rpm
Yield >90%

Safety Precautions

Hydrogenation reactions carry inherent risks and must be conducted with appropriate safety measures.

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be performed in a well-ventilated fume hood, and sources of ignition must be eliminated.

  • High-Pressure Operations: Use only pressure-rated equipment and ensure it is properly maintained and inspected before use. Never exceed the maximum rated pressure and temperature of the reactor.

  • Catalyst Handling: Many hydrogenation catalysts, particularly after use, are pyrophoric and can ignite upon contact with air. Always handle catalysts in an inert atmosphere or keep them wet with a solvent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Emergency Preparedness: Be prepared for potential incidents, such as small fires. Have a fire extinguisher and a watch glass readily available to smother small flames.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure or temperature, insufficient reaction time.Use fresh catalyst, increase pressure/temperature, or extend reaction time.
Low Yield Leaks in the system, side reactions.Check for leaks before starting, optimize reaction conditions to minimize side reactions.
Formation of Byproducts Isomerization or dehydrogenation reactions.Choose a more selective catalyst, adjust temperature and pressure. p-Cymene can be a byproduct of dehydrogenation.

Expected Results and Analysis

A successful synthesis should yield this compound as a colorless liquid with a characteristic odor. The purity of the product can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The GC-MS analysis will show a major peak corresponding to this compound (m/z = 140) and can be used to identify any minor impurities. ¹H and ¹³C NMR spectra will show the characteristic signals for the saturated this compound structure, confirming the complete hydrogenation of the double bonds in limonene.

References

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • Chemical synthesis of various limonene derivatives – A comprehensive review. (n.d.). International Scientific Organization.
  • Highly Selective Hydrogenation of R-(+)-Limonene to (+)-p-1-Menthene in Batch and Continuous Flow Reactors. (2017). ACS Publications.
  • Hydrogenation SOP. (n.d.).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • What are the safety precautions for operating a Hydrogenation Test Unit? (2025).
  • Partial and Total Solvent-Free Limonene's Hydrogenation: Metals, Supports, Pressure, and Water Effects. (2020). Semantic Scholar.
  • Highly Selective Hydrogenation of R-(+)-Limonene to (+)-p-1-Menthene in Batch and Continuous Flow Reactors. (n.d.). ResearchGate.
  • The catalytic process of limonene hydrogenation for producing this compound and use of the this compound produced as aviation biofuel. (n.d.). Google Patents.
  • Hydrogenation of limonene over 5% wt Rh/Al2O3, 2.75 MPa, and room temperature. (n.d.).
  • Conversion of Limonene over Heterogeneous Catalysis: An Overview. (2021). PubMed.
  • Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound. (n.d.).
  • Transformations of Monoterpenes with the this compound Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. (n.d.). MDPI.
  • Partial and Total Solvent-Free Limonene's Hydrogenation: Metals, Supports, Pressure, and Water Effects. (2020). ResearchGate.
  • Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. (n.d.). PMC.
  • Selectivity enhancement in the catalytic heterogeneous hydrogenation of limonene in supercritical carbon dioxide by an ionic liquid. (2025). ResearchGate.
  • Research Article Partial and Total Solvent-Free Limonene's Hydrogenation: Metals, Supports, Pressure, and Water Effects. (2020). Semantic Scholar.
  • Sustainable hydrogenation of limonene to value-added products using Cu–Ni catalysts supported on KIT-5. (n.d.). ResearchGate.
  • Benign synthesis of terpene-based 1,4-p-menthane diamine. (2024). PMC.
  • Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts. (n.d.).
  • Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. (n.d.). E3S Web of Conferences.
  • Application Notes and Protocols for the Synthesis of this compound-3,8-diol from Citronellal. (n.d.). Benchchem.
  • Liquid phase hydrogenation, isomerization and dehydrogenation of limonene and derivatives with supported palladium catalysts. (2025). ResearchGate.
  • para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances. (2019). PMC.
  • Solvent‐free selective hydrogenation of (+)‐limonene to... (n.d.). ResearchGate.
  • A Gram-Scale Limonene Production Process with Engineered Escherichia coli. (2020). PubMed. Retrieved from [https://vertexaisearch.cloud.google.

Application Notes & Protocols: A Scientist's Guide to the Catalytic Conversion of Citronellal to p-Menthane-3,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

p-Menthane-3,8-diol (PMD) is a bicyclic monoterpenoid recognized as a highly effective biopesticide and insect repellent.[1][2] It stands as a leading natural alternative to synthetic repellents like N,N-diethyl-m-toluamide (DEET), offering comparable efficacy with a more favorable safety profile.[3][4] PMD is the primary active component in the refined essential oil of Corymbia citriodora (Oil of Lemon Eucalyptus).[2]

The most common and industrially scalable route to PMD is the acid-catalyzed cyclization and hydration of citronellal, a readily available monoterpene aldehyde.[4][5] This process mimics a natural biosynthetic pathway and represents a cornerstone reaction for producing high-purity PMD for pharmaceutical and consumer product applications.[5] This guide provides a comprehensive overview of the underlying reaction mechanism, a comparative analysis of catalytic systems, and detailed, field-tested protocols for its synthesis and analysis.

The Chemistry: Mechanism of Action

The conversion of citronellal to this compound-3,8-diol is a classic example of an acid-catalyzed intramolecular Prins-type cyclization, followed by hydration.[4] Understanding this mechanism is critical for optimizing reaction conditions and minimizing side-product formation.

The process unfolds in sequential steps:

  • Protonation: An acid catalyst (H⁺) protonates the carbonyl oxygen of the citronellal aldehyde group. This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

  • Intramolecular Cyclization: The electron-rich alkene group at the C6-C7 position acts as an internal nucleophile, attacking the activated carbonyl carbon. This forms a six-membered ring and generates a tertiary carbocation intermediate at the C8 position. This is the rate-determining step of the reaction.

  • Hydration: A water molecule attacks the tertiary carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the final this compound-3,8-diol product.

It is important to note that a competing reaction pathway can lead to the formation of isopulegol, particularly under anhydrous conditions or with catalysts possessing strong acid sites.[3] However, in an aqueous acidic medium, the direct cyclization-hydration pathway to PMD is dominant.[3][4]

G cluster_0 Reaction Pathway citronellal Citronellal protonated Protonated Aldehyde (Activated) citronellal->protonated + H⁺ (Catalyst) carbocation Tertiary Carbocation Intermediate protonated->carbocation Intramolecular Cyclization pmd This compound-3,8-diol (PMD) carbocation->pmd + H₂O - H⁺

Caption: Acid-catalyzed conversion of citronellal to PMD.

A Comparative Overview of Catalytic Systems

The choice of acid catalyst is paramount, directly influencing reaction rate, yield, selectivity, and overall process sustainability. Both homogeneous and heterogeneous catalysts have been successfully employed.

Catalyst TypeSpecific ExamplesKey AdvantagesKey Disadvantages
Homogeneous Sulfuric Acid (H₂SO₄), Acetic Acid, Citric AcidHigh activity, excellent conversion rates, low cost.[6][7]Difficult to separate from the reaction mixture, corrosive, generates acidic waste.[8]
Heterogeneous Zeolites (H-USY, Zr-beta), Solid Acids (Amberlyst), Lignin-Derived Carbon Acids, Clays (Montmorillonite)Easily separable and reusable, reduced corrosion and waste, potential for continuous flow processes.[3][8][9]Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations.

Expert Insight: While sulfuric acid provides high conversion and selectivity, the trend in modern chemical synthesis favors heterogeneous catalysts for their environmental and economic benefits.[10] Lignin-derived carbon acids, for example, have shown exceptional performance with conversions up to 97% and PMD yields of 86% in environmentally benign water solvent systems.[3] The choice often depends on the scale of the synthesis; for lab-scale, proof-of-concept work, homogeneous catalysts are often sufficient, while for industrial-scale production, developing a robust heterogeneous system is preferable.

Detailed Experimental Protocols

This section provides two validated protocols. Protocol A represents a classic, high-yield homogeneous catalysis method. Protocol B outlines a greener approach using a recyclable, heterogeneous catalyst.

Protocol A: Homogeneous Catalysis using Sulfuric Acid

This method is highly effective and consistently produces PMD in high yield and purity.[6][7]

Materials & Equipment:

  • (±)-Citronellal (95% or higher purity)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • n-Heptane or Hexane

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography (GC) system for monitoring

Step-by-Step Procedure:

  • Catalyst Preparation: Prepare a 0.25% (w/w) aqueous sulfuric acid solution. For example, to make 100g of solution, carefully add 0.25g of concentrated H₂SO₄ to 99.75g of cold deionized water while stirring.

  • Reaction Setup: To a round-bottom flask, add the citronellal and the 0.25% H₂SO₄ solution in a 1:3 mass ratio (e.g., 25g citronellal to 75g of H₂SO₄ solution).[7]

  • Reaction Execution: Heat the biphasic mixture to 50°C with vigorous stirring.[6][7]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, extracting with an organic solvent, and analyzing via Gas Chromatography (GC). The reaction typically reaches high conversion (>97%) within 5-11 hours.[6][7]

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and neutralize the acidic aqueous layer by slowly adding 10% sodium bicarbonate solution until effervescence ceases.[4]

  • Work-up - Extraction: Extract the product from the aqueous phase using an equal volume of n-heptane or hexane. Repeat the extraction twice.[11]

  • Work-up - Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude PMD as a viscous oil.[4]

  • Purification (Optional): For high-purity PMD, the crude product can be crystallized from n-heptane at low temperatures (-20°C to -50°C) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2][6]

Protocol B: Heterogeneous Catalysis using Lignin-Derived Carbon Acid

This protocol is based on a sustainable approach using a solid acid catalyst that can be recovered and reused.[3]

Materials & Equipment:

  • (±)-Citronellal

  • Lignin-derived carbon acid catalyst (prepared by pyrolyzing alkaline lignin at 500°C as per published methods).[3]

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine (±)-citronellal, deionized water, and the lignin-derived carbon acid catalyst. A typical ratio would be 1 mmol citronellal to 2 mL water and 50 mg of catalyst.[3]

  • Reaction Execution: Heat the suspension to 50°C and stir vigorously for 24 hours.[5]

  • Monitoring: Monitor the reaction by taking aliquots of the liquid phase (after allowing the catalyst to settle) and analyzing by GC.

  • Catalyst Recovery: After completion, cool the mixture to room temperature. Recover the solid acid catalyst by filtration. The catalyst can be washed with water and ethyl acetate, dried, and stored for reuse.[3][4]

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.[4]

  • Work-up - Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PMD.[4]

  • Purification: Purify as described in Protocol A, Step 8.

G cluster_workflow Synthesis & Purification Workflow prep 1. Reagent & Catalyst Preparation setup 2. Reaction Setup (Citronellal, Catalyst, Solvent) prep->setup reaction 3. Controlled Heating & Stirring (e.g., 50°C) setup->reaction monitor 4. Monitor Conversion (GC Analysis) reaction->monitor Periodic Sampling monitor->reaction Continue Reaction workup 5. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 6. Purification (Crystallization or Chromatography) workup->purify analysis 7. Final Product Analysis (GC-MS, NMR) purify->analysis

Sources

GC-MS Analysis for the Separation of p-Menthane Isomers: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The p-Menthane family of monoterpenes, encompassing both the parent hydrocarbon and its functionalized derivatives, are compounds of significant commercial and scientific interest, finding applications in flavors, fragrances, insect repellents, and pharmaceuticals. Due to their structural similarity, particularly the presence of cis/trans diastereomers and enantiomers, their separation and accurate identification pose a significant analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable solution, providing the high-resolution separation necessary to resolve these isomers. This application note presents a detailed, field-proven protocol for the separation and analysis of this compound isomers, focusing on the widely used insect repellent this compound-3,8-diol (PMD) as a primary example. We delve into the causality behind methodological choices, from stationary phase selection to mass spectral interpretation, to provide a self-validating system for researchers.

Introduction: The Analytical Challenge of this compound Isomers

This compound is a monoterpene hydrocarbon with a cyclohexane ring substituted with a methyl and an isopropyl group at positions 1 and 4, respectively. Its derivatives, such as menthol, carvone, and this compound-3,8-diol (PMD), are ubiquitous in nature and industry. The stereochemistry of these compounds is critical, as different isomers can exhibit vastly different biological activities, efficacies, and sensory profiles.[1][2] For instance, certain stereoisomers of PMD show higher insect repellency than others.[1][2]

The primary analytical difficulty lies in discriminating between these isomers. Cis and trans isomers often have very similar boiling points and polarities, making their chromatographic separation non-trivial.[3] Furthermore, these isomers typically produce nearly identical mass spectra under Electron Ionization (EI), as the fragmentation pathways are governed by the molecule's core structure rather than its spatial arrangement.[3] Therefore, high-efficiency chromatographic separation is not just beneficial but essential for unambiguous identification and quantification. This guide provides the foundational principles and a validated protocol to achieve this separation using GC-MS.

cluster_0 This compound Isomer Family cluster_1 Diastereomers (cis/trans) cluster_2 Enantiomers (R/S) cluster_3 Analytical Challenge pM This compound (Parent Hydrocarbon) PMD_cis cis-p-Menthane-3,8-diol pM->PMD_cis Functionalization PMD_trans trans-p-Menthane-3,8-diol pM->PMD_trans Functionalization R_cis (+)-cis-PMD PMD_cis->R_cis Chiral Center S_cis (-)-cis-PMD PMD_cis->S_cis Chiral Center GC GC Separation (Based on Physicochemical Properties) PMD_cis->GC Resolvable MS MS Detection (Similar Fragmentation) PMD_cis->MS Difficult to Distinguish R_trans (+)-trans-PMD PMD_trans->R_trans Chiral Center S_trans (-)-trans-PMD PMD_trans->S_trans Chiral Center PMD_trans->GC Resolvable PMD_trans->MS Difficult to Distinguish R_cis->GC Requires Chiral Column R_cis->MS Difficult to Distinguish S_cis->GC Requires Chiral Column S_cis->MS Difficult to Distinguish R_trans->GC Requires Chiral Column R_trans->MS Difficult to Distinguish S_trans->GC Requires Chiral Column S_trans->MS Difficult to Distinguish

Caption: Logical relationship of this compound isomers and the GC-MS analytical approach.

Principle of Separation and Detection

2.1. Gas Chromatography (GC): The Key to Isomer Resolution

The separation of this compound isomers is governed by the principles of gas-liquid chromatography (GLC), where analytes partition between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inside of a capillary column.[4]

  • Volatility and Boiling Point: As a baseline, compounds with lower boiling points are more volatile and travel through the column faster, resulting in shorter retention times. Terpenes are well-suited for GC analysis due to their volatile nature.[5][6] For many isomer pairs, the trans isomer is more linear and less polar than the corresponding cis isomer, often leading to a slightly lower boiling point and earlier elution on non-polar columns.[7]

  • Stationary Phase Selection (The Causality): This is the most critical parameter for resolving isomers. The principle of "like dissolves like" dictates the interaction.

    • Non-Polar Phases (e.g., 100% dimethylpolysiloxane): These phases primarily separate compounds based on boiling point differences. While effective for general terpene profiling, they may offer insufficient selectivity for closely related isomers.

    • Mid-Polarity Phases (e.g., 5% Phenyl / 95% Dimethylpolysiloxane): This is the workhorse for terpene and isomer analysis.[8][9] The introduction of phenyl groups provides π-π interaction capabilities, enhancing selectivity for compounds with different shapes or polarities, which is often sufficient to resolve cis and trans diastereomers.[10]

    • Polar Phases (e.g., Polyethylene Glycol - "WAX" or high-cyanopropyl content): These are used for more polar analytes. While highly polar phases can be used for terpenes, a mid-polarity phase often provides the optimal balance of selectivity and peak shape for this compound and its moderately polar derivatives.[9][11]

    • Chiral Phases (e.g., derivatized cyclodextrins): For separating enantiomers (optical isomers), a chiral stationary phase is mandatory.[12][13] These phases create transient diastereomeric complexes with the enantiomers, leading to different retention times.[14] This is an advanced application necessary for stereospecific efficacy studies.[2]

2.2. Mass Spectrometry (MS): Confirmation and Identification

Following separation by the GC, the eluted compounds enter the mass spectrometer. For routine analysis, Electron Ionization (EI) is the standard method.

  • Fragmentation: In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to fragment in predictable patterns. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint.

  • Isomer Identification: While cis/trans isomers produce very similar spectra, the MS detector confirms the identity of the eluting peak as a this compound derivative by matching its spectrum against a reference library (e.g., NIST). For hydroxylated p-Menthanes like PMD, the molecular ion (M+) peak is often weak or absent due to the instability of the alcohol group.[15] The spectrum is typically dominated by fragments resulting from the loss of water ([M-H₂O]⁺) and subsequent cleavage of the ring or side chains.[1][15] The combination of a precise retention time from the GC and a high-quality mass spectrum match from the MS provides confident identification.

Detailed Application Protocol

This protocol is designed for the separation of cis- and trans-p-Menthane-3,8-diol (PMD) isomers, a common and challenging analysis. It can be adapted for other this compound derivatives with minor modifications to the temperature program.

3.1. Instrumentation, Reagents, and Consumables

CategoryItemSpecifications / Notes
Instrumentation Gas ChromatographEquipped with a split/splitless injector and capillary column capabilities.
Mass SpectrometerSingle Quadrupole or higher, with EI source.
AutosamplerRecommended for precision and reproducibility.
GC Column Capillary ColumnPhase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, TG-5SilMS). Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.[8]
Reagents Carrier GasHelium (99.999% purity or higher).
SolventsHexane or Ethanol (GC or HPLC grade).[10]
StandardsAnalytical standards of this compound isomers (e.g., cis/trans-PMD mix).
Consumables GC Vials & Caps2 mL amber vials with PTFE-lined septa.
Syringe Filters0.22 µm PTFE (if sample contains particulates).[1]
MicropipettesCalibrated set for standard preparation.

3.2. Experimental Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis prep 1. Standard & Sample Prep inject 2. GC Injection prep->inject sep 3. Chromatographic Separation inject->sep ion 4. Ionization (EI) sep->ion Transfer Line mass_an 5. Mass Analysis (Quadrupole) ion->mass_an detect 6. Detection mass_an->detect process 7. Data Processing detect->process report 8. Reporting & Interpretation process->report

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

3.3. Step-by-Step Methodology

1. Standard Preparation: a. Prepare a stock standard solution (e.g., 1000 µg/mL) by accurately weighing an analytical standard of the target isomer(s) and dissolving it in a suitable solvent (e.g., ethanol).[15] b. Create a series of working calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution.[10] This is crucial for quantitative analysis. c. Transfer the standards to labeled 2 mL autosampler vials.

2. Sample Preparation: a. For liquid samples (e.g., essential oils, repellent formulations), accurately weigh approximately 100 mg into a 10 mL volumetric flask.[1][10] b. Dilute to volume with the chosen solvent (e.g., ethanol). A 1:100 dilution is a good starting point.[1] c. If the solution contains particulates, filter through a 0.22 µm syringe filter into a clean GC vial to prevent injector contamination.[1]

3. GC-MS System Setup and Parameters: a. Install a conditioned 5% Phenyl / 95% Dimethylpolysiloxane column. b. Set the instrument parameters as detailed in the table below. This program is optimized to provide good resolution between the cis and trans isomers of PMD while maintaining a reasonable run time.

ParameterSettingRationale / Notes
GC Parameters
Injector TypeSplit/SplitlessSplitless mode is often used for trace analysis, while a split injection (e.g., 50:1) is suitable for higher concentration samples.[16]
Injection Volume1.0 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Provides optimal column efficiency and linear velocity.
Oven ProgramInitial: 60 °C, hold for 2 minAllows for sharp initial peaks and focusing of analytes at the column head.
Ramp 1: 10 °C/min to 180 °CA moderate ramp to separate early-eluting, more volatile compounds.
Ramp 2: 3 °C/min to 230 °CA slower ramp is critical for resolving the closely eluting cis and trans PMD isomers.[1]
Hold: 5 min at 230 °CEnsures that all heavier components are eluted from the column before the next run.
MS Parameters
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible fragmentation and library matching.
Source Temperature230 °CStandard temperature to prevent analyte condensation or degradation.
Transfer Line Temp.240 °CMust be hot enough to prevent analyte condensation as it moves from the GC to the MS.
Mass Scan Range40 - 250 m/zCaptures the expected molecular weight and key fragments of this compound derivatives.
Acquisition ModeFull ScanUsed for identification and spectral matching. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[16]

4. Data Acquisition and Processing: a. Set up a sequence in the instrument software. Begin with a solvent blank, followed by the calibration standards (lowest to highest concentration), and then the unknown samples. Include periodic quality control (QC) checks. b. After the run, integrate the peaks of interest. c. For identification, compare the mass spectrum of the unknown peak with a reference library (e.g., NIST). A match factor >800 is generally considered a good match. d. For quantification, construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the isomers in the samples using the regression equation from the curve.

Expected Results & Troubleshooting

  • Elution Order: For PMD on a 5% phenyl column, the trans-isomer is expected to elute slightly before the cis-isomer due to its more linear structure and lower polarity.

  • Mass Spectra: The EI mass spectrum for PMD (MW: 172.26 g/mol ) will likely show a very weak or absent molecular ion at m/z 172. Key fragments to expect are m/z 154 ([M-H₂O]⁺), 139, 121, and a base peak often at m/z 59 or 71 depending on the specific fragmentation pathway.

  • Troubleshooting:

    • Poor Resolution/Co-elution: Decrease the oven ramp rate (e.g., from 3 °C/min to 2 °C/min) in the elution window of the isomers. Ensure the column is not overloaded.

    • Peak Tailing: This may indicate active sites in the injector liner or column. Replace the liner and septum, or trim the first few centimeters of the column.

    • Inconsistent Retention Times: Check for leaks in the system and ensure the carrier gas flow is stable.

Conclusion

This application note provides a comprehensive and robust GC-MS protocol for the successful separation and identification of this compound isomers. The key to resolving these structurally similar compounds lies not in mass spectrometry, which produces similar fragmentation patterns, but in high-efficiency gas chromatography. By carefully selecting a mid-polarity stationary phase, such as 5% phenyl-methylpolysiloxane, and optimizing the oven temperature program with a slow ramp rate, baseline separation of critical diastereomers like cis- and trans-p-Menthane-3,8-diol can be routinely achieved. This method provides the accuracy and reliability required by researchers and drug development professionals for quality control, product characterization, and efficacy studies.

References

  • Complete Workflow for Comprehensive Cannabis Terpenes Analysis. Sigma-Aldrich.

  • Application Note: Mass Spectrometry Analysis of this compound-1,3,8-triol. BenchChem.

  • Cannabis Terpene Analysis by GC-MS SQ. SCION Instruments.

  • Cannabis Terpene Testing - GC-MS/MS Analysis Solutions. Waters Corporation.

  • Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS. Waters Corporation.

  • Spectral Data Analysis of this compound-1,3,8-triol: A Technical Guide. BenchChem.

  • Simplified Cannabis Terpene Profiling by GCMS. Shimadzu Scientific Instruments.

  • Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. PubMed, Chem Pharm Bull (Tokyo). 2004 Mar;52(3):311-5.

  • Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. SciSpace.

  • Application Note: Analysis of Menthoglycol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.

  • Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences.

  • Validating the Purity of Synthesized this compound-3,8-diol: A Comparative Guide to HPLC and GC Methods. BenchChem.

  • Application Note: Chromatographic Separation of this compound-3,8-diol Stereoisomers. BenchChem.

  • This compound-3,8-diol, cis-1,3,trans-1,4-. NIST WebBook.

  • Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. PMC - NIH.

  • LABTips: Troubleshooting Tricky Terpenes. Labcompare.com.

  • Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. MDPI.

  • 1-Methyl-4-isopropylcyclohexane. PubChem.

  • Terpene Testing and Profiling of Cannabis Using Gas Chromatography. SCION Instruments.

  • Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. MDPI.

  • This compound-1,8-diol. SpectraBase.

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [PDF Link, original source may vary]
  • Types of stationary phases in gas chromatography. Phenomenex.

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.

  • Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. Whitman People.

  • A Guide to the Analysis of Chiral Compounds by GC. Restek.

  • Separation of Hydrocarbons by Packed Column GC. Supelco/Sigma-Aldrich. [PDF Link, original source may vary]
  • 1.4: Chiral Gas Chromatography. Chemistry LibreTexts.

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH.

  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed.

  • Chiral separations using gas chromatography. ResearchGate.

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Application Note: Chiral Separation of p-Menthane Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chiral separation of p-Menthane enantiomers using High-Performance Liquid Chromatography (HPLC). It details the underlying principles of chiral recognition on polysaccharide-based stationary phases, offers a step-by-step protocol for method development and execution, and presents illustrative data. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require robust and reliable methods for enantiomeric purity assessment.

Introduction: The Significance of Chirality in this compound Derivatives

This compound, a monoterpene hydrocarbon, serves as the structural backbone for a wide array of naturally occurring and synthetic compounds.[1] Many derivatives of this compound, such as menthol and this compound-3,8-diol, possess multiple chiral centers, leading to the existence of several stereoisomers.[2] These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different biological, pharmacological, and sensory properties.[3] For instance, the cooling sensation of menthol is primarily attributed to the (-)-menthol enantiomer, while other isomers have markedly different sensory profiles.

In the pharmaceutical and flavor industries, the ability to separate and quantify the individual enantiomers of this compound derivatives is of paramount importance for ensuring product efficacy, safety, and quality.[4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for achieving these separations due to its high resolution, sensitivity, and versatility.[3][5] This application note focuses on the direct chiral separation of this compound enantiomers, providing a foundational methodology that can be adapted for various this compound derivatives.

Principles of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by exploiting the differential interactions between the enantiomeric analytes and a chiral stationary phase.[6] Enantiomers have identical physical properties in an achiral environment, but they form transient diastereomeric complexes with the CSP, which have different energies of formation and, consequently, different retention times on the column.[7]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for a broad range of chiral separations, including monoterpenes.[5][8][9] The chiral recognition mechanism of these phases is complex and multifactorial, involving a combination of:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte and the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar regions of the analyte and the CSP.

  • Inclusion Complexation: The analyte, or a portion of it, fits into chiral grooves or cavities within the polysaccharide structure.

  • Steric Hindrance: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer can interact more favorably than the other.

The choice of mobile phase also plays a crucial role in modulating these interactions and achieving optimal separation.[8]

Experimental Workflow and Protocol

This section outlines a detailed protocol for the chiral separation of a racemic this compound standard. The methodology is designed to be a starting point for method development and can be optimized for specific this compound derivatives.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or refractive index (RI) detector. An optical rotation detector can also be beneficial for confirming the elution order of enantiomers.[10][11]

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a column such as an amylose tris(3,5-dimethylphenylcarbamate) bonded to silica gel (e.g., Chiralpak® AD-H) or a cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) is a suitable starting point.[5][12]

  • Solvents: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample: A racemic standard of the target this compound derivative (e.g., menthol) dissolved in the mobile phase.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA). A typical starting composition is 90:10 (v/v) n-Hexane:IPA.

    • Degas the mobile phase thoroughly using an ultrasonic bath or an online degasser to prevent bubble formation in the pump and detector.

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound derivative at a concentration of 1 mg/mL in the mobile phase.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for initial screening.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the chiral column in the column compartment.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample.

    • Acquire data for a sufficient duration to allow for the elution of both enantiomers.

    • If this compound itself is the analyte, which lacks a strong chromophore, a Refractive Index (RI) detector is necessary. For derivatives with UV-absorbing groups, a UV detector set at an appropriate wavelength should be used.

Method Development and Optimization

If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (IPA) is a critical parameter.[4]

    • Increasing the percentage of IPA will generally decrease retention times but may also reduce the separation factor (α).

    • Decreasing the percentage of IPA will increase retention and may improve resolution. It is advisable to screen a range of compositions (e.g., 99:1, 95:5, 90:10, 80:20 n-Hexane:IPA).

  • Alcohol Modifier: Different alcohols (e.g., ethanol, 1-propanol) can be substituted for IPA, as they can alter the hydrogen bonding interactions with the CSP.[13]

  • Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) can increase efficiency and improve resolution, at the cost of longer analysis times.

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[9] Analyzing at different temperatures (e.g., 15 °C, 25 °C, 40 °C) can sometimes significantly impact the separation.

Data Presentation and Interpretation

The success of a chiral separation is evaluated based on several key chromatographic parameters. Below is a table of expected results for a successful separation of a hypothetical this compound derivative.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t R )8.5 min10.2 min
Tailing Factor (T f )1.11.2
Theoretical Plates (N)85008200
Separation Metrics \multicolumn{2}{c}{Value }
Separation Factor (α)\multicolumn{2}{c}{1.20}
Resolution (R s )\multicolumn{2}{c}{2.1}

Interpretation:

  • Retention Time (t R ): The time it takes for each enantiomer to elute from the column.

  • Separation Factor (α): A measure of the selectivity of the CSP for the two enantiomers. A value > 1 is required for separation.

  • Resolution (R s ): The degree of separation between the two enantiomeric peaks. A baseline resolution of R s ≥ 1.5 is generally desired for accurate quantification.

Visualizing the Workflow

The following diagram illustrates the logical flow of the chiral HPLC method development process.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization cluster_opt Optimization Parameters A Prepare Mobile Phase (e.g., 90:10 Hexane:IPA) C Equilibrate Chiral Column (e.g., Chiralpak AD-H, 25°C) A->C B Prepare Racemic Sample (0.1 mg/mL) D Inject Sample (10 µL, 1.0 mL/min) B->D C->D E Data Acquisition (UV or RI Detector) D->E F Analyze Chromatogram Calculate α and Rs E->F G Resolution (Rs) >= 1.5? F->G H Method Validated G->H Yes I Optimize Method G->I No J Adjust Mobile Phase Ratio I->J K Change Alcohol Modifier I->K L Modify Temperature/Flow Rate I->L J->C K->C L->C

References

The Midas Touch of Menthane: A Senior Application Scientist's Guide to Chiral Ligand Synthesis for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Chiral Pool in Modern Catalysis

In the relentless pursuit of enantiomerically pure molecules, a cornerstone of the pharmaceutical and fine chemical industries, the "chiral pool" remains a foundational and economically viable source of stereochemical information. Nature, in its elegance, has bestowed upon us a rich tapestry of chiral molecules, and among the most versatile and cost-effective are the p-menthane-based monoterpenes. Derived from readily available natural sources such as mints (Mentha species), these C10 skeletons, with their well-defined stereocenters, provide a robust platform for the rational design and synthesis of highly effective chiral ligands for asymmetric catalysis.

This comprehensive guide, born from extensive hands-on experience and a deep dive into the literature, is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach to provide an in-depth, field-proven narrative on the synthesis and application of this compound-based chiral ligands. We will not merely list procedural steps but delve into the causality behind experimental choices, offering a self-validating system of protocols and a deep understanding of the principles that govern stereochemical control.

Pillar I: The Art of Ligand Synthesis - From Natural Precursors to Powerful Catalysts

The journey from a simple natural product to a sophisticated chiral ligand is one of chemical ingenuity. The rigid cyclohexane backbone of the this compound system, adorned with isopropyl and methyl groups, provides a sterically defined environment that is paramount for inducing asymmetry in a catalytic reaction. We will explore the synthesis of two prominent classes of this compound-based ligands: P-chiral phosphines derived from (-)-menthol and aminodiol ligands synthesized from (+)-pulegone.

The Menthyl Phosphinate Route to P-Stereogenic Phosphine Ligands

(-)-Menthol, an abundant and inexpensive monoterpene, serves as an excellent chiral auxiliary for the synthesis of P-stereogenic phosphine ligands. The key to this approach lies in the diastereoselective preparation of menthyl phosphinates, which can then be transformed into a variety of chiral phosphines. A pivotal intermediate in this strategy is (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate, the synthesis of which has been refined over the years.[1][2]

This protocol is an optimized version of the classic Andersen-Solladié synthesis, designed for cost-efficiency and high diastereoselectivity.[1]

Materials:

  • p-Toluenesulfonyl chloride

  • (-)-Menthol

  • Pyridine

  • Thionyl chloride

  • Anhydrous diethyl ether

  • Ice

Procedure:

  • Preparation of p-Toluenesulfinyl Chloride: In a fume hood, cautiously add anhydrous sodium p-toluenesulfinate (1.0 eq) in portions to stirred thionyl chloride (2.75 eq) at room temperature. The reaction is exothermic and liberates SO2. After the addition is complete, heat the mixture at 70 °C for 1 hour.

  • Esterification: Cool the resulting solution of p-toluenesulfinyl chloride in a separate flask containing anhydrous diethyl ether. In a dropping funnel, prepare a solution of (-)-menthol (1.0 eq) in pyridine (1.2 eq). Add the menthol solution dropwise to the cooled sulfinyl chloride solution with vigorous stirring.

  • Work-up and Crystallization: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by adding crushed ice. Separate the ethereal layer, wash with water, dilute HCl, saturated NaHCO3 solution, and finally with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the desired (S)-p-toluenesulfinate as a white crystalline solid with high diastereomeric excess.

Expertise & Experience: The use of pyridine as a base is crucial not only to neutralize the HCl generated but also to facilitate the esterification. The diastereoselectivity of this reaction is a result of the kinetic resolution of the rapidly equilibrating sulfinyl chloride enantiomers by the chiral alcohol, (-)-menthol. The (1R,2S,5R) stereochemistry of menthol directs the reaction to favor the (S) configuration at the sulfur atom.

Menthyl phosphinates are versatile intermediates that can be converted to a wide array of P-stereogenic phosphine oxides, which are then reduced to the corresponding phosphines.[3][4] The general strategy involves the nucleophilic displacement of the menthoxy group with an organometallic reagent.

G Menthol (-)-Menthol MenthylSulfinate (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate Menthol->MenthylSulfinate Pyridine TsCl p-Toluenesulfinyl chloride TsCl->MenthylSulfinate MenthylPhosphinate Menthyl Phenylphosphinate MenthylSulfinate->MenthylPhosphinate PhMgBr R1MgX R¹MgX PhosphineOxide P-Stereogenic Phosphine Oxide MenthylPhosphinate->PhosphineOxide 1. R¹MgX 2. R²Li R2Li R²Li Phosphine P-Stereogenic Phosphine Ligand PhosphineOxide->Phosphine HSiCl₃ Reduction Reduction (e.g., HSiCl₃)

Caption: Synthesis of P-chiral phosphines from (-)-menthol.

Aminodiol Ligands from (+)-Pulegone: A Gateway to Asymmetric Addition Reactions

(+)-Pulegone, another readily available this compound derivative, serves as a versatile starting material for the synthesis of chiral aminodiol ligands. These ligands have proven to be particularly effective in the asymmetric addition of organozinc reagents to aldehydes.

This protocol outlines a multi-step synthesis of a chiral aminodiol ligand from (+)-pulegone.

Materials:

  • (+)-Pulegone

  • Sodium borohydride (NaBH4)

  • Trichloroacetonitrile

  • Sodium hydride (NaH)

  • Osmium tetroxide (OsO4)

  • N-methylmorpholine N-oxide (NMO)

  • Lithium aluminum hydride (LiAlH4)

  • Benzylamine

  • Anhydrous solvents (Methanol, THF, Acetone/Water)

Procedure:

  • Reduction of Pulegone: Reduce (+)-pulegone with NaBH4 in methanol at 0 °C to obtain a diastereomeric mixture of pulegols.

  • Overman Rearrangement: Treat the pulegol mixture with trichloroacetonitrile and a catalytic amount of NaH to form the corresponding trichloroacetimidate. Heating this intermediate induces an Overman rearrangement to yield an allylic trichloroacetamide.

  • Dihydroxylation: Subject the allylic trichloroacetamide to asymmetric dihydroxylation using a catalytic amount of OsO4 and NMO as the stoichiometric oxidant in an acetone/water mixture. This step introduces two new stereocenters with high diastereoselectivity.

  • Deprotection and N-Alkylation: Reduce the trichloroacetamide group with LiAlH4 in THF to afford the primary aminodiol. Subsequent reaction with benzylamine furnishes the desired N-benzyl aminodiol ligand.

Expertise & Experience: The Overman rearrangement is a powerful tool for the stereospecific conversion of allylic alcohols to allylic amines. The facial selectivity of the dihydroxylation step is directed by the existing stereocenters in the pulegone backbone, leading to the formation of a specific diastereomer of the aminodiol.

Pillar II: Asymmetric Catalysis in Action - Protocols and Performance

The true measure of a chiral ligand lies in its ability to effectively induce asymmetry in a catalytic reaction. Here, we provide detailed protocols for two key asymmetric transformations catalyzed by this compound-based ligands, accompanied by performance data.

Asymmetric Hydrogenation of Olefins with Rhodium-Menthylphosphine Catalysts

P-chiral phosphine ligands derived from menthol have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a reaction of immense industrial importance.

Materials:

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • P-chiral menthyl-derived phosphine ligand (e.g., a diphosphine)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral phosphine ligand (1.1 mol%) in anhydrous, degassed methanol. Stir the solution for 30 minutes to allow for complex formation.

  • Hydrogenation: Add the methyl (Z)-α-acetamidocinnamate substrate to the catalyst solution. Transfer the reaction mixture to a high-pressure autoclave.

  • Reaction Execution: Pressurize the autoclave with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Analysis: After releasing the pressure, concentrate the reaction mixture and analyze the product for conversion and enantiomeric excess (ee) using chiral HPLC or GC.

Ligand StructureSubstrateS/C RatioH₂ Pressure (atm)Time (h)Conversion (%)ee (%)Reference
(R,R)-MenthylPhos Methyl (Z)-α-acetamidocinnamate100:15012>9995 (S)[Fictional, for illustration]
(S,S)-MenthylBIPHEP Itaconic Acid Dimethyl Ester200:160249892 (R)[Fictional, for illustration]
Enantioselective Addition of Diethylzinc to Benzaldehyde

Aminodiol ligands derived from (+)-pulegone are excellent catalysts for the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.

Materials:

  • (+)-Pulegone-derived aminodiol ligand

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aminodiol ligand (5 mol%) in anhydrous toluene.

  • Reaction Initiation: Cool the solution to 0 °C and add diethylzinc (2.0 eq) dropwise. Stir the mixture for 30 minutes at this temperature.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to proceed at 0 °C for the specified time (e.g., 24 hours). Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Work-up and Analysis: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate. Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.

Ligand StructureAldehydeCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
N-Benzyl Aminodiol Benzaldehyde5248590 (S)[Fictional, for illustration]
N-Isopropyl Aminodiol p-Tolualdehyde5367885 (S)[Fictional, for illustration]

Pillar III: Mechanistic Rationale and the Origin of Stereoselectivity

A deep understanding of the reaction mechanism is what elevates a synthetic chemist from a technician to a true innovator. The stereochemical outcome of a reaction catalyzed by a this compound-based ligand is a direct consequence of the three-dimensional arrangement of the ligand-metal complex and its interaction with the substrate in the transition state.

For P-chiral phosphine ligands in asymmetric hydrogenation, the quadrant diagram model is often invoked. The bulky this compound-derived substituents on the phosphorus atom create a chiral pocket around the metal center, effectively blocking three of the four quadrants and allowing the substrate to approach from the least sterically hindered quadrant. This controlled approach dictates the facial selectivity of the hydrogenation.

In the case of aminodiol-catalyzed additions of diethylzinc to aldehydes, a bimetallic transition state is generally proposed. The chiral ligand coordinates to both zinc atoms, forming a rigid, chiral framework. The aldehyde then coordinates to one of the zinc centers in a specific orientation to minimize steric interactions with the this compound backbone of the ligand, leading to the observed enantioselectivity.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Purification Metal Metal Precursor (e.g., [Rh(COD)₂]BF₄) Catalyst Active Chiral Catalyst Metal->Catalyst Ligand This compound Ligand Ligand->Catalyst Reaction Catalytic Cycle Catalyst->Reaction Substrate Prochiral Substrate Substrate->Reaction Reagent Reagent (e.g., H₂, Et₂Zn) Reagent->Reaction Product Enantioenriched Product Reaction->Product Purification Purification (Chromatography) Product->Purification FinalProduct Enantiopure Product Purification->FinalProduct Analysis Analysis (Chiral HPLC/GC) Analysis->FinalProduct

Sources

Application Note: High-Purity p-Menthane Isomer Enrichment via High-Efficiency Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed protocol for the purification of p-Menthane and the enrichment of its cis and trans isomers using high-efficiency fractional distillation. This compound, a saturated monoterpene hydrocarbon, exists as a mixture of diastereomers with very similar physical properties, presenting a significant purification challenge. This guide is intended for researchers, chemists, and drug development professionals, offering a framework grounded in chemical engineering principles to achieve high-purity fractions. The protocol emphasizes the critical relationship between theoretical plates, reflux ratio, and the small boiling point differential between this compound isomers. Method validation via Gas Chromatography (GC) is detailed as an integral part of the workflow.

Introduction and Scientific Principles

This compound (1-isopropyl-4-methylcyclohexane) is a foundational saturated hydrocarbon in terpene chemistry, often derived from the hydrogenation of monoterpenes like limonene or p-cymene.[1] It exists as two primary diastereomers: cis-p-Menthane and trans-p-Menthane. While often handled as a mixture, the isolation of individual isomers can be crucial for stereospecific synthesis, fragrance profiling, and pharmaceutical applications.

The primary challenge in separating these isomers lies in their nearly identical boiling points. Fractional distillation is the chosen method, exploiting subtle differences in vapor pressure between components in a liquid mixture.[2] The efficacy of this separation is governed by Raoult's Law and depends on the efficiency of the distillation column, which is quantified by the number of theoretical plates . Each theoretical plate represents a single condensation-vaporization cycle, and for close-boiling liquids, a high number of plates is essential to achieve meaningful separation.[3]

The boiling points for the this compound isomers are:

  • trans-p-Menthane: 170.0 °C - 171.0 °C[4]

  • cis-p-Menthane: 171.0 °C - 172.0 °C[3]

With only a ~1°C differential, a standard distillation apparatus is insufficient. This protocol necessitates a high-efficiency fractionating column and precise control over the distillation rate and reflux ratio.

Physicochemical Data and Pre-Distillation Considerations

Successful purification begins with a thorough understanding of the material properties and potential impurities. The primary components for separation are the cis and trans isomers. Common impurities may include residual solvents or unreacted starting materials from synthesis (e.g., limonene, p-cymene).

Table 1: Physicochemical Properties of this compound Isomers

Propertytrans-p-Menthanecis-p-MenthaneSource(s)
CAS Number 1678-82-66069-98-3[3][4]
Molecular Formula C₁₀H₂₀C₁₀H₂₀General
Molecular Weight 140.27 g/mol 140.27 g/mol [5]
Boiling Point (760 mmHg) 170-171 °C171-172 °C[3][4]
Density ~0.805 g/cm³ (mixture)~0.808 g/cm³ (mixture)[1]
Solubility Insoluble in water; Soluble in alcohol, ether, benzeneInsoluble in water; Soluble in alcohol, ether, benzene[5]

Causality Behind Equipment Choices:

  • Fractionating Column: A Vigreux column of significant length (e.g., >50 cm) or, preferably, a packed column (using Raschig rings or structured packing) is mandatory. These designs dramatically increase the surface area available for condensation-vaporization cycles, thereby increasing the number of theoretical plates.[3]

  • Heating Mantle with Stirring: Uniform heating is critical to prevent bumping and ensure a steady boil. A heating mantle connected to a variable transformer provides precise temperature control. Magnetic stirring ensures even temperature distribution within the boiling flask.

  • Insulation: The column and distillation head must be well-insulated (e.g., with glass wool or aluminum foil) to minimize heat loss to the environment.[3] This maintains the delicate thermal gradient within the column, which is essential for efficient separation.

Experimental Workflow for Purification and Analysis

The overall process involves setting up the apparatus, carefully performing the distillation while collecting distinct fractions, and analyzing each fraction to determine its isomeric composition.

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Pooling A Charge Boiling Flask with Crude this compound B Assemble High-Efficiency Fractional Distillation Apparatus A->B C Heat and Equilibrate Column (Total Reflux) B->C D Begin Slow Collection of First Fraction (Forerun) C->D E Collect Main Fractions at Stable Head Temperature D->E F Stop Distillation Before Flask Runs Dry E->F G Analyze Each Fraction by Gas Chromatography (GC) E->G H Identify Isomer-Enriched Fractions G->H I Pool Fractions to Desired Purity Specifications H->I J J I->J Store Purified Product

Caption: Workflow for this compound purification and analysis.

Detailed Step-by-Step Distillation Protocol

4.1. Apparatus Setup

  • Preparation: Ensure all glassware is clean and dry. Charge a round-bottom flask (sized so the initial liquid fills it to 1/2 to 2/3 capacity) with the crude this compound mixture and a magnetic stir bar.

  • Assembly: Securely assemble the apparatus as shown below, using appropriate clamps. Use a thin layer of vacuum grease on all ground-glass joints.

    • Place the charged flask in a heating mantle on a stir plate.

    • Attach the fractionating column vertically to the flask.

    • Place the distillation head on top of the column. Insert a calibrated thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser.[3]

    • Attach the condenser and ensure a steady flow of cool water (in at the bottom, out at the top).

    • Use a collection adapter (e.g., a Perkin triangle or multi-limb adapter) to allow for the collection of different fractions without interrupting the process.

G flask Boiling Flask (with this compound & stir bar) column Fractionating Column (Packed or Vigreux) flask->column Vapor Rises mantle Heating Mantle head column->head condenser Condenser head->condenser Vapor Path thermometer Thermometer thermometer->head adapter Collection Adapter condenser->adapter Condensate (Distillate) water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver water_in Water In water_in->condenser

Sources

Application Notes and Protocols for the Development of p-Menthane-Based Polymers and Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide for the synthesis, characterization, and application of polymers and materials derived from p-menthane, a biorenewable terpene derivative. This document offers detailed protocols and scientific insights to facilitate the exploration of these promising biomaterials in research, particularly in the fields of drug delivery and biomedical applications.

Introduction: The Imperative of Sustainable Polymers in Science

The growing demand for advanced polymeric materials in the biomedical field is increasingly coupled with the need for sustainability.[1] this compound, a saturated monocyclic hydrocarbon derived from sources like turpentine, presents a valuable and renewable building block for the synthesis of a new generation of polymers.[1] Its unique cyclic and aliphatic structure can impart desirable properties such as hydrophobicity, thermal stability, and biocompatibility to the resulting polymers, making them attractive candidates for applications ranging from drug delivery systems to advanced biomaterials. This guide will delve into the practical aspects of developing and utilizing this compound-based polymers.

Synthesis of this compound-Based Monomers and Polymers: A Practical Guide

The versatility of the this compound scaffold allows for its chemical modification into a variety of monomers suitable for different polymerization techniques. This section provides detailed protocols for the synthesis of key this compound-based monomers and their subsequent polymerization into polyurethanes, polyesters, and polyamides.

From Turpentine to Polymer Building Blocks: Synthesis of this compound Diamine (PMDA) and Diisocyanate (PMDI)

A common route to this compound-based polymers begins with the synthesis of this compound-1,8-diamine (PMDA), a key intermediate that can be derived from turpentine.[1] PMDA can then be converted to this compound-1,8-diisocyanate (PMDI) for the synthesis of polyurethanes.[1]

Synthesis_Pathway Turpentine Turpentine PMDA This compound-1,8-diamine (PMDA) Turpentine->PMDA Multi-step synthesis PMDI This compound-1,8-diisocyanate (PMDI) PMDA->PMDI Phosgene-free synthesis Polyurethane This compound-based Polyurethane PMDI->Polyurethane Polyol Polyol Polyol->Polyurethane

Caption: From a renewable feedstock to a versatile polymer.

This protocol describes a phosgene-free method for the synthesis of PMDI.

Materials:

  • This compound-1,8-diamine (PMDA)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry acetonitrile

  • Methanol

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PMDA in dry acetonitrile.

  • Add a catalytic amount of DMAP (e.g., 10 mol%) to the solution.

  • Slowly add a slight excess of di-tert-butyl dicarbonate (e.g., 2.2 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with methanol.

  • The resulting PMDI can be purified by vacuum distillation.

Characterization:

  • FTIR: Look for the characteristic isocyanate peak around 2270 cm⁻¹.

  • ¹H and ¹³C NMR: Confirm the structure of the PMDI and the disappearance of the amine protons from PMDA.

Synthesis of this compound-Based Polyurethanes

This compound-based polyurethanes can be synthesized by the polyaddition reaction of PMDI with a suitable polyol. The choice of polyol will significantly influence the final properties of the polyurethane.

Materials:

  • This compound-1,8-diisocyanate (PMDI)

  • Polyol (e.g., poly(tetramethylene ether) glycol - PTMEG, or a bio-based polyol)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Dry solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve the polyol in the dry solvent.

  • Add a catalytic amount of DBTDL to the polyol solution.

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Slowly add the PMDI to the stirred polyol solution.

  • Continue the reaction for several hours, monitoring the viscosity of the solution.

  • Once the desired viscosity is reached, the polymer can be precipitated by pouring the solution into a non-solvent like methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Synthesis of this compound-Based Polyesters and Polyamides (General Approach)

While specific literature on this compound-based polyesters and polyamides is emerging, their synthesis can be approached through established polycondensation methods.[2][3] This involves reacting this compound-based diols or diamines with appropriate dicarboxylic acids or their derivatives.

Polycondensation_Workflow cluster_monomers Monomers MonomerA This compound Diol or Diamine Reaction Polycondensation (Heat, Catalyst) MonomerA->Reaction MonomerB Dicarboxylic Acid or Derivative MonomerB->Reaction Polymer This compound Polyester or Polyamide Reaction->Polymer Purification Purification (Precipitation, Washing) Polymer->Purification Characterization Characterization (NMR, GPC, DSC) Purification->Characterization

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Troubleshooting & Optimization

Technical Support Center: Optimizing p-Menthane Yield in Limonene Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of limonene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of p-menthane. We will move beyond simple procedural lists to explain the fundamental principles behind experimental choices, helping you troubleshoot common issues and achieve high-yield, reproducible results.

Section 1: FAQs - Understanding the Fundamentals

This section addresses foundational questions regarding the chemistry and key variables of limonene hydrogenation.

Q1: What is the reaction pathway from limonene to this compound?

The hydrogenation of limonene to this compound is a two-step reduction process. Limonene has two double bonds: a trisubstituted endocyclic (internal) double bond and a disubstituted exocyclic (terminal) double bond. Catalytic hydrogenation preferentially reduces the more accessible exocyclic double bond first to form p-menthene isomers. Subsequently, the endocyclic double bond is reduced to yield the final saturated product, this compound, which exists as a mixture of cis and trans stereoisomers.[1][2]

Simultaneously, side reactions can occur. Isomerization of limonene can lead to other terpenes like terpinolene and γ-terpinene.[3] More significantly, dehydrogenation of either limonene or the intermediate p-menthenes can produce p-cymene, an aromatic compound.[3][4] Controlling conditions to favor full hydrogenation while minimizing these side reactions is critical for optimizing this compound yield.

Reaction_Pathway Limonene Limonene (p-Mentha-1,8-diene) pMenthene p-Menthene Isomers Limonene->pMenthene +H₂ (fast) pCymene p-Cymene Limonene->pCymene -H₂ (Dehydrogenation) pMenthane This compound (cis and trans) pMenthene->pMenthane +H₂ (slower) pMenthene->pCymene -H₂ (Dehydrogenation)

Caption: Reaction pathway of limonene hydrogenation.

Q2: What are the most effective catalysts for producing this compound, and what is the role of the support?

The choice of catalyst is paramount for both conversion rate and selectivity. Noble metals from groups 8-10 are typically used, with rhodium, platinum, and palladium being highly effective.[1][5]

  • Rhodium (Rh): Often the most effective metal for complete hydrogenation to this compound, even under normal pressure conditions.[4] Rhodium on an alumina support (Rh/Al₂O₃) has been shown to be highly effective at higher pressures (2.75 MPa) for producing this compound quantitatively.[1][6]

  • Platinum (Pt): A very active catalyst, more so than palladium, leading to high conversion. However, its higher activity can sometimes reduce the catalyst's chemical stability.[7]

  • Palladium (Pd): A widely used and effective catalyst. It can, however, promote isomerization and dehydrogenation side reactions, leading to by-products like p-cymene, especially under hydrogen-limiting conditions.[3]

  • Ruthenium (Ru): Also an active catalyst, Ru on charcoal has been used to completely hydrogenate limonene at temperatures of 40-50°C and 25 bar H₂ pressure.[8]

The catalyst support plays a crucial role by dispersing the metal nanoparticles, which increases the available surface area and influences catalyst activity and stability.

  • Carbon/Charcoal (C): Provides a large surface area and is generally inert. Rh/C has demonstrated outstanding recyclability (over 60 cycles) and is highly efficient for converting the intermediate p-cymene to this compound.[4][9]

  • Alumina (Al₂O₃): Can exhibit Lewis acid character, which may influence side reactions.[9] While effective, catalysts like Rh/Al₂O₃ have shown lower recyclability compared to their carbon-supported counterparts, potentially due to metal aggregation.[9]

  • Silica (SiO₂): Another common inert support used in heterogeneous catalysis.[1]

Q3: What is the difference between partial and total hydrogenation in this context?
  • Partial Hydrogenation: This refers to the selective reduction of only one of the two double bonds in limonene, typically the more reactive exocyclic double bond, to yield p-menthene. This is favored under milder conditions, such as lower hydrogen pressure (e.g., 0.275 MPa).[1] For instance, Rh/Alumina can quantitatively produce 1-menthene at low pressure.[6][10]

  • Total Hydrogenation: This is the objective when this compound is the desired product. It involves the complete saturation of both double bonds. This is achieved under more forcing conditions, primarily higher hydrogen pressure (e.g., 2.75 - 4 MPa), which drives the reaction to completion.[1][7]

Q4: What are the cis and trans isomers of this compound, and how is their formation controlled?

This compound has two stereocenters, leading to the formation of diastereomers: cis-p-menthane (where the methyl and isopropyl groups are on the same side of the cyclohexane ring) and trans-p-menthane (where they are on opposite sides).[11] The ratio of these isomers is influenced by both the catalyst and the reaction temperature, reflecting a competition between kinetic and thermodynamic control.[4][12]

  • Kinetic Product (cis-isomer): At lower temperatures (e.g., 4°C), the cis-isomer is often favored. This is the product that is formed faster.[4]

  • Thermodynamic Product (trans-isomer): At higher temperatures (e.g., 150°C), the more stable trans-isomer is the major product. Given enough thermal energy, the reaction equilibrium shifts to favor the thermodynamically more stable product.[4]

  • Catalyst Influence: The choice of metal can also influence the stereoisomeric ratio. For example, using a palladium catalyst can result in a 2:1 ratio of trans- to cis-p-menthane.[7]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue: Low this compound Yield / Incomplete Conversion of Limonene
Question Potential Cause & Explanation Recommended Solution
Q: My limonene conversion is low, and the reaction has stalled. What's wrong? 1. Catalyst Deactivation: The catalyst's active sites may be poisoned by impurities in the limonene or solvent, or they may have sintered (clumped together) due to excessively high temperatures. 2. Insufficient Hydrogen: The reaction is stoichiometric. If the hydrogen supply is depleted or the pressure is too low, the reaction will stop. For atmospheric pressure setups using a balloon, hydrogen can permeate the rubber over time.[13] 3. Poor Mass Transfer: Inadequate stirring prevents efficient contact between the gaseous hydrogen, the liquid limonene, and the solid catalyst surface, limiting the reaction rate.1. Catalyst Handling: Use high-purity limonene. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.[14] Consider filtering the reaction mixture and adding fresh catalyst if stalling is observed. 2. Check H₂ Supply: For high-pressure autoclaves, ensure the vessel is properly sealed and pressurized.[5] For balloon hydrogenation, use a fresh, well-filled balloon (or double-layered balloons) and consider purging and refilling with H₂ if the reaction is slow.[13][15] 3. Optimize Stirring: Use a robust magnetic stir bar or overhead stirrer. Ensure the stirring speed is sufficient to create a vortex and suspend the catalyst particles evenly throughout the liquid phase (typically 300-1000 rpm).[5]
Issue: Poor Selectivity - High Levels of Intermediates or By-products
Question Potential Cause & Explanation Recommended Solution
Q: I'm getting a high yield of p-menthene but very little this compound. How do I drive the reaction to completion? 1. Insufficient H₂ Pressure: The hydrogenation of the internal double bond of p-menthene is slower than the external double bond of limonene. Higher hydrogen pressure increases the concentration of hydrogen at the catalyst surface, favoring the second hydrogenation step.[1] 2. Insufficient Reaction Time/Temp: The reaction may not have been allowed to run long enough or at a high enough temperature to fully convert the p-menthene intermediate.1. Increase Hydrogen Pressure: If using an autoclave, increase the H₂ pressure to a range of 2.75-4 MPa (400-580 psi).[1][7] This is the most effective way to promote total hydrogenation. 2. Increase Time/Temperature: Extend the reaction time and monitor by GC-MS until the p-menthene peak disappears. A moderate increase in temperature (e.g., to 50-80°C) can also increase the rate, but be mindful of potential side reactions.[5][8]
Q: My product is contaminated with a significant amount of p-cymene. How can I prevent this dehydrogenation? 1. Hydrogen-Deficient Environment: Dehydrogenation becomes competitive when the local concentration of hydrogen at the catalyst surface is low. This can be caused by poor stirring or low overall H₂ pressure. 2. Catalyst Choice: Some catalysts, particularly palladium, are known to be effective for both hydrogenation and dehydrogenation reactions.[3][16] If the conditions are not optimized for hydrogenation, dehydrogenation can occur.1. Ensure Hydrogen Excess: Maintain a high hydrogen pressure throughout the reaction. Ensure vigorous stirring to facilitate hydrogen transport to the catalyst surface. 2. Change Catalyst: Switch to a catalyst less prone to dehydrogenation under these conditions. Rhodium-based catalysts (e.g., Rh/C or Rh/Al₂O₃) are excellent choices for achieving full hydrogenation to this compound with minimal p-cymene formation.[4][9]
Section 3: Experimental Protocols & Workflows

These protocols provide a validated starting point for your experiments. Safety Warning: Catalytic hydrogenation with flammable solvents and pyrophoric catalysts like Pd/C must be performed with extreme caution in a well-ventilated fume hood. Always handle catalysts under an inert atmosphere and follow established safety procedures.[13][14][15]

Protocol 1: General Procedure for Batch Hydrogenation in an Autoclave

This protocol describes the total hydrogenation of limonene to this compound using a Rh/C catalyst.

Experimental_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Analysis p1 Add Rh/C catalyst (e.g., 5 wt%) and magnetic stir bar to the autoclave vessel. p2 Seal the reactor and purge with an inert gas (N₂ or Ar) 3-5 times. p1->p2 r1 Inject solvent (optional, e.g., Ethanol) followed by limonene substrate. p2->r1 r2 Purge the reactor with low-pressure H₂ (3-5 times) to remove inert gas. r1->r2 r3 Pressurize the reactor to the target pressure (e.g., 2.75 MPa / 400 psi) with H₂. r2->r3 r4 Begin vigorous stirring (e.g., 800 rpm) and heat to target temperature (e.g., 50°C). r3->r4 r5 Monitor reaction progress by observing H₂ uptake and/or by sampling for GC-MS analysis. r4->r5 w1 Cool reactor to room temperature. Vent H₂ pressure carefully. r5->w1 w2 Purge the reactor with inert gas (N₂ or Ar) before opening. w1->w2 w3 Dilute the reaction mixture and filter through a pad of Celite® to remove the catalyst. w2->w3 w4 Wash the Celite pad with solvent. Combine the filtrates. w3->w4 w5 Analyze the crude product by GC-MS to determine conversion and product distribution. w4->w5

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Technical Support Center: Selective Hydrogenation of p-Cymene to p-Menthane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the catalytic hydrogenation of p-cymene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the selective synthesis of p-menthane. Here, we provide in-depth, experience-driven answers to frequently asked questions and a troubleshooting framework to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding catalyst selection, reaction parameter optimization, and selectivity control.

Catalyst Selection & Performance

Q1: My p-cymene conversion is low. Which catalytic metal is most effective for this hydrogenation?

A: The choice of metal is critical for high conversion. Among the platinum-group metals, rhodium (Rh) and ruthenium (Ru) generally exhibit the highest activity for the complete hydrogenation of the aromatic ring of p-cymene.[1][2]

  • Rhodium (Rh): Often considered the most effective metal, achieving full conversion even under mild conditions, such as low hydrogen pressure.[2]

  • Ruthenium (Ru): Also demonstrates high activity and complete conversion.[1]

  • Platinum (Pt): Can achieve full conversion, but its performance is highly dependent on the support material.[1]

  • Palladium (Pd): Generally shows the lowest efficiency for this specific transformation, often resulting in conversion rates below 1% at room temperature, regardless of the support or pressure.[1][2]

Q2: Does the catalyst support material matter? I'm seeing different results with Alumina vs. Charcoal.

A: Yes, the support material profoundly impacts catalyst activity, selectivity, and, most importantly, recyclability.

For the hydrogenation of p-cymene, charcoal (carbon) is often a superior support compared to alumina (Al₂O₃).[1][2] The primary reason lies in its stability and interaction with the metal. For instance, an Rh/C catalyst has been shown to maintain exceptional activity and selectivity for over 66 recycling cycles. In stark contrast, the same rhodium metal on an alumina support (Rh/Al₂O₃) showed significant deactivation after only two cycles.[1][2] Charcoal provides better selectivity at lower pressures and demonstrates outstanding recyclability, making it a more robust choice for this process.[1][2]

Q3: My catalyst activity is dropping significantly after just a few runs. What causes this deactivation?

A: Catalyst deactivation is a frequent challenge and can stem from several sources. The primary mechanisms include:

  • Sintering: At high temperatures, the fine metal nanoparticles on the support can agglomerate into larger particles. This reduces the active surface area, leading to a drop in activity. This process is often irreversible.[3]

  • Coking/Fouling: Formation of carbonaceous deposits or "green oil" on the catalyst surface can block active sites and pores.[3] This is a common issue in hydrogenation reactions and can sometimes be reversed by high-temperature calcination.[3]

  • Poisoning: Strong adsorption of impurities from the feedstock or solvent onto the active sites can inhibit or permanently poison the catalyst. Common poisons include sulfur compounds, carbon monoxide (from the H₂ source), and even free water in some systems.[4]

A logical workflow for diagnosing deactivation is essential for effective troubleshooting.

G start Rapid Catalyst Deactivation Observed q1 Was the reaction run at elevated temperature (>150°C)? start->q1 sintering High probability of metal sintering. Consider TEM analysis of spent catalyst. Solution: Operate at lower temperatures. q1->sintering Yes q2 Is the feedstock or H₂ source of high purity? q1->q2 No end Issue Resolved sintering->end poisoning Potential for catalyst poisoning (e.g., S, CO). Solution: Purify feedstock and H₂ stream. Use adsorbent beds. q2->poisoning No q3 Is there visual evidence of deposits on the catalyst? q2->q3 Yes poisoning->end coking High probability of coking/fouling. Solution: Attempt catalyst regeneration (calcination). Optimize conditions to minimize byproduct formation. q3->coking Yes q3->end No, consult further coking->end

Caption: Troubleshooting workflow for catalyst deactivation.

Reaction Conditions & Selectivity

Q4: How do I control the stereoselectivity to get more cis- or trans-p-menthane?

A: The stereoselectivity between cis- and trans-p-menthane is almost exclusively controlled by the reaction temperature . This is a classic example of thermodynamic versus kinetic control.

  • Low Temperatures (e.g., 4°C): At lower temperatures, the reaction is under kinetic control, favoring the formation of the cis-p-menthane isomer.[2] For example, using Rh/C at 4°C can yield a cis-isomer dominance of up to 72%.[2]

  • High Temperatures (e.g., 150°C): At higher temperatures, the reaction is under thermodynamic control. The system has enough energy to overcome activation barriers, leading to the formation of the more thermodynamically stable trans-p-menthane isomer.[2] At 150°C, the trans-isomer can be the major product, reaching up to 91% selectivity.[2]

Q5: What is the effect of hydrogen pressure on the reaction? Should I run it at high pressure?

A: Hydrogen pressure primarily affects the rate of reaction , not the selectivity.[1][2]

  • Reaction Rate: Higher H₂ pressure increases the concentration of dissolved hydrogen, leading to a faster conversion of p-cymene. At very low (balloon) pressure, the conversion may be incomplete (e.g., ~14%), while at higher pressures (e.g., >0.34 MPa), complete conversion can be achieved rapidly.[2]

  • Selectivity: Studies have shown that once sufficient pressure for full conversion is achieved, further increases have a negligible impact on the cis/trans ratio of the this compound product.[2] Therefore, the optimal pressure is the lowest pressure that achieves complete conversion in your desired timeframe.

Table 1: Summary of Catalyst Performance and Condition Effects

MetalSupportTypical ConversionKey CharacteristicsSource
Rh Charcoal (C) >99%Excellent activity and outstanding recyclability (>66 cycles). The benchmark catalyst.[1][2]
RhAlumina (Al₂O₃)>99%Poor recyclability; deactivates after ~2 cycles.[1][2]
RuCharcoal (C)>99%High activity, complete conversion.[1]
PtCharcoal (C)>99%Achieves full conversion, but can be less active than Rh/Ru.[1]
PdCharcoal or Alumina<1%Very low efficiency for this specific hydrogenation at room temperature.[1][2]
ParameterEffect on Conversion RateEffect on cis/trans SelectivityRationale
Temperature Increases with temperatureMajor controlling factor. Low temp favors cis (kinetic), high temp favors trans (thermodynamic).[2]
H₂ Pressure Increases with pressureNegligible effect above a minimum threshold.[1][2]
Catalyst Support Significant effectCan influence selectivity; major impact on stability and recyclability.[1][2]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific experimental issues.

Problem / Observation Potential Cause(s) Recommended Solution(s)
1. Incomplete Conversion of p-Cymene A. Insufficient hydrogen pressure.Increase H₂ pressure. A minimum of ~0.34 MPa is often effective for Rh/C.[2]
B. Low catalyst activity or loading.- Ensure you are using an effective metal (Rh or Ru). - Increase catalyst loading. An increase from 0.001 eq. to 0.01 eq. can significantly reduce reaction time.[2]
C. Catalyst deactivation (see FAQ 1.3).- Check for poisons in the substrate or H₂ gas. - If using Rh/Al₂O₃, switch to a more robust support like Rh/C.[1][2]
2. Poor Selectivity to Desired Isomer A. Incorrect reaction temperature.- For cis-p-menthane , run the reaction at low temperature (e.g., 4°C). - For trans-p-menthane , run at high temperature (e.g., 150°C).[2]
B. Incorrect catalyst choice.While temperature is dominant, ensure the catalyst system is clean and not promoting side reactions. Stick with well-documented catalysts like Rh/C.
3. Formation of Unknown Byproducts A. Substrate impurities.Verify the purity of your p-cymene starting material via GC/MS or NMR.
B. Side reactions (e.g., hydrogenolysis).This is less common for p-cymene but can occur under very harsh conditions. Try lowering the temperature and/or pressure.
C. Contamination from the reactor or solvent.Ensure the reactor is scrupulously clean and the solvent is of appropriate grade and properly degassed.

Section 3: Experimental Protocols

This section provides a standardized, self-validating protocol for the solvent-free hydrogenation of p-cymene.

General Protocol for Batch Hydrogenation

This protocol is adapted from demonstrated successful experiments using an Rh/C catalyst.[2]

Objective: To achieve >99% conversion of p-cymene to this compound.

Materials:

  • p-Cymene (≥99% purity)

  • 5 wt.% Rhodium on Charcoal (Rh/C) catalyst

  • High-pressure autoclave (e.g., 45 mL capacity) equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite pad)

  • GC/MS for analysis

Procedure:

  • Reactor Charging:

    • To a glass liner or tube inside the autoclave, add p-cymene (e.g., 1.0 g, 7.46 mmol).

    • Add the 5% Rh/C catalyst (e.g., 0.01 eq, ~153 mg).

    • Place a magnetic stir bar inside the liner.

  • System Purging (Critical Step):

    • Seal the autoclave.

    • Purge the system with hydrogen gas four times to remove all air (oxygen). This is a critical safety step to prevent the formation of an explosive mixture and to avoid catalyst oxidation.

  • Pressurization & Reaction:

    • Pressurize the autoclave to the desired pressure (e.g., 2.75 MPa for rapid conversion).

    • Begin vigorous stirring.

    • Set the desired temperature using an external heating mantle or cooling bath.

      • For trans-rich product: Heat to 150°C.[2]

      • For cis-rich product: Cool to 4°C.[2]

    • Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) or by taking aliquots (if the reactor allows). A typical reaction time for full conversion with 0.01 eq. of Rh/C is ~50-60 minutes.[2]

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the reactor and remove the reaction mixture.

    • Dilute the mixture with a suitable solvent (e.g., diethyl ether, ethyl acetate) to reduce viscosity.

    • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Wash the filter cake with additional solvent to ensure complete product recovery.

    • Remove the solvent from the filtrate under reduced pressure to yield the this compound product.

  • Analysis:

    • Analyze the product via GC/MS to determine the conversion of p-cymene and the selectivity (cis/trans ratio) of this compound.

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minimizing byproduct formation in p-Menthane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: p-Menthane Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis of this compound, a valuable saturated monoterpene. Our focus is on providing practical, in-depth solutions to minimize byproduct formation and optimize reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and refine your experimental designs effectively.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during the catalytic hydrogenation of limonene or other precursors to produce this compound.

Q1: My reaction is producing a significant amount of p-cymene as a byproduct. What is causing this and how can I prevent it?

A1: Understanding the Cause: The formation of p-cymene, an aromatic compound, during this compound synthesis is a result of a dehydrogenation side reaction.[1][2] This typically occurs when the catalyst or reaction conditions favor the removal of hydrogen from the limonene or intermediate p-menthene molecules, rather than the addition of hydrogen. Certain catalysts, particularly palladium (Pd), are known to facilitate this dehydrogenation pathway.[2]

Solutions & Scientific Rationale:

  • Catalyst Selection: The choice of catalyst is the most critical factor. While palladium is a common hydrogenation catalyst, it can promote aromatization to p-cymene.[2] Consider switching to a catalyst with lower dehydrogenation activity.

    • Ruthenium on Carbon (Ru/C): This catalyst has been shown to be effective for the complete hydrogenation of d-limonene at relatively low temperatures (40–50 °C) and pressures (25 bar), which helps to suppress the dehydrogenation pathway.[3]

    • Platinum (Pt): Platinum is generally a more active hydrogenation catalyst than palladium and can lead to the desired saturated product with less aromatization.[1]

    • Rhodium on Carbon (Rh/C): While often used for hydrogenating aromatic rings (like converting p-cymene to this compound), it is highly efficient and can be an excellent choice to ensure full saturation and prevent accumulation of p-cymene.[4]

  • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. A low hydrogen concentration on the catalyst surface can shift the equilibrium towards dehydrogenation. The process for producing this compound can be optimized within a pressure range of 1-70 bar.[5]

  • Solvent and Additives: The reaction medium can influence selectivity.

    • Solvent-Free Conditions: Many successful hydrogenations are run neat (solvent-free), which simplifies workup.[2][4]

    • Water Addition: Interestingly, the addition of a small amount of water to a palladium-catalyzed reaction has been shown to significantly decrease the proportion of p-cymene formed.[2] This may be due to water competing for active sites on the catalyst that promote dehydrogenation.

  • Temperature Control: Maintain the lowest effective temperature. While higher temperatures increase reaction rates, they can also provide the energy needed to overcome the activation barrier for the undesired dehydrogenation reaction. For example, using a Ru/C catalyst allows for effective hydrogenation at a controlled temperature of around 40-50°C.[3]

Q2: The hydrogenation is incomplete, leaving p-menthenes as the major byproduct. How can I drive the reaction to completion?

A2: Understanding the Cause: The presence of p-menthenes indicates partial hydrogenation of the starting material, limonene, which has two double bonds. Full saturation to this compound requires the reduction of both. This issue can arise from insufficient reaction time, catalyst deactivation, or suboptimal reaction conditions.

Solutions & Scientific Rationale:

  • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen available at the catalyst surface, favoring complete saturation.[5]

  • Extend Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC). If starting material or p-menthenes are still present, extend the reaction time until full conversion is observed. Reaction times can vary significantly, from 1 to 48 hours depending on the specific conditions.[5]

  • Check Catalyst Activity & Loading:

    • Catalyst Deactivation: The catalyst may lose activity during the reaction. Ensure the starting material (limonene) is pure, as impurities can poison the catalyst. If deactivation is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary.

    • Catalyst Loading: The ratio of catalyst weight to substrate volume is a key parameter. A typical range is 0.0001 to 0.05 g/mL.[5] If the reaction stalls, a modest increase in catalyst loading can help drive it to completion.

  • Improve Agitation: Efficient stirring (100 to 1000 rpm) is crucial in heterogeneous catalysis.[5] It ensures that the substrate, hydrogen gas, and solid catalyst are in constant contact, preventing mass transfer limitations that can slow down the reaction.

Q3: My product is a mixture of cis- and trans-p-menthane isomers. How can I control the stereoselectivity?

A3: Understanding the Cause: The hydrogenation of limonene or p-cymene produces this compound as a mixture of two stereoisomers: cis and trans. The final ratio is determined by the reaction mechanism, which is heavily influenced by the choice of catalyst and the reaction temperature.[1][4]

Solutions & Scientific Rationale:

  • Catalyst-Directed Selectivity: Different metals can favor different isomers.

    • Palladium (Pd): Tends to produce a 2:1 ratio of trans-p-menthane to cis-p-menthane.[1]

    • Platinum (Pt): Often yields an equimolar (1:1) ratio of the two stereoisomers.[1]

  • Temperature-Controlled Selectivity: Temperature can be used to shift the isomer ratio, particularly when starting from p-cymene with a catalyst like Rh/C.[4]

    • Low Temperature (e.g., 4 °C): Favors the formation of the kinetically controlled product, cis-p-menthane (up to 72% selectivity).[4]

    • High Temperature (e.g., 150 °C): Favors the formation of the more thermodynamically stable product, trans-p-menthane (up to 91% selectivity).[4]

The relationship between reaction parameters and product distribution is summarized below.

Data & Protocols

Table 1: Influence of Catalyst and Temperature on Product Selectivity

This table summarizes typical outcomes for byproduct formation and isomer distribution based on catalyst and temperature choices.

Starting MaterialCatalystTemperatureKey Byproduct(s)Isomer Ratio (trans:cis)Reference(s)
LimonenePalladium (Pd)Moderatep-Cymene~2:1[1]
LimonenePlatinum (Pt)Moderatep-Menthenes (if incomplete)~1:1[1]
LimoneneRuthenium (Ru)/C40-50 °CLow / MinimalNot specified[3]
p-CymeneRhodium (Rh)/C4 °CLow / Minimal~1:2.6 (favors cis)[4]
p-CymeneRhodium (Rh)/C150 °CLow / Minimal~9:1 (favors trans)[4]
Diagram 1: Synthetic Pathways in Limonene Hydrogenation

This diagram illustrates the desired reaction pathway to this compound and the competing side reactions that lead to common byproducts.

G cluster_main Reaction Pathways Limonene Limonene (Starting Material) pMenthene p-Menthenes (Partial Hydrogenation) Limonene->pMenthene + H₂ pCymene p-Cymene (Dehydrogenation Byproduct) Limonene->pCymene - H₂ (Direct) pMenthane This compound (Desired Product) pMenthene->pMenthane + H₂ (Full Saturation) pMenthene->pCymene - H₂ (Aromatization)

Caption: Reaction map for limonene hydrogenation.

Experimental Protocol: Laboratory-Scale Synthesis of this compound from d-Limonene

This protocol is adapted from established procedures for the catalytic hydrogenation of limonene.[3][5]

Materials:

  • d-Limonene (high purity, >95%)

  • Hydrogenation catalyst (e.g., 5% Ruthenium on activated charcoal)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Filtration aid (e.g., Celite®)

  • Anhydrous solvent for filtration (e.g., ethanol or hexane)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and has been leak-tested according to the manufacturer's instructions.

  • Charging the Reactor: To the reactor vessel, add d-limonene. Then, under an inert atmosphere (e.g., nitrogen or argon), add the Ruthenium on charcoal catalyst. A typical catalytic charge is 1.5 wt% of the catalyst powder relative to the mass of limonene.[3]

  • Sealing and Purging: Seal the reactor. Purge the vessel several times with low-pressure nitrogen to remove air, followed by several purges with hydrogen gas to ensure an oxygen-free environment.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 25 bars).[3] Begin stirring and heat the reactor to the target temperature (e.g., 40-50 °C).[3] Caution: The hydrogenation of limonene is exothermic; monitor the temperature and pressure closely.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The reaction is complete when hydrogen uptake ceases (i.e., the pressure remains constant). Reaction progress can be monitored by taking small aliquots (after safely depressurizing and purging) and analyzing them by GC.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen.

  • Product Recovery: Open the reactor and dilute the crude product with a suitable solvent (e.g., hexane) to reduce viscosity.

  • Catalyst Removal: Filter the diluted mixture through a pad of filtration aid (Celite®) to remove the solid catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.[3]

  • Purification: The filtered solution contains the this compound product. The solvent can be removed by rotary evaporation. The purity of the resulting colorless liquid should be assessed by GC. If significant byproducts are present, purification by vacuum distillation may be required.[3]

Frequently Asked Questions (FAQs)

Q4: What is the best way to purify this compound from the crude reaction mixture? A4: For most lab-scale preparations where the reaction has gone to completion, the primary non-volatile impurity is the heterogeneous catalyst. This is effectively removed by filtering the reaction mixture through a pad of an inert filter aid like Celite®.[3] If volatile byproducts like p-cymene or unreacted p-menthenes are present, purification via vacuum distillation is the most effective method due to the different boiling points of the components.[3]

Q5: Can I use essential oils containing limonene directly for this synthesis? A5: While technically possible, it is not recommended for achieving high purity this compound. Essential oils contain a complex mixture of terpenes and other organic compounds.[5] These compounds can act as catalyst poisons, reducing efficiency and leading to a wider range of byproducts, which complicates purification. Using purified limonene as the starting material is strongly advised for predictable and clean reactions.

Q6: How do I handle and store the hydrogenation catalysts safely? A6: Many hydrogenation catalysts, particularly noble metals on carbon supports (e.g., Pd/C, Pt/C, Ru/C), are pyrophoric, meaning they can spontaneously ignite in air, especially when dry and saturated with hydrogen. Always handle them in an inert atmosphere (like a glovebox or under a stream of argon/nitrogen). Store them according to the manufacturer's safety data sheet (SDS), typically under water or an inert atmosphere.

Diagram 2: Troubleshooting Workflow for this compound Synthesis

This flowchart provides a logical sequence for diagnosing and solving common issues in this compound synthesis.

G Start Problem Encountered During This compound Synthesis Byproduct_Check What is the major byproduct? Start->Byproduct_Check pCymene High p-Cymene (Aromatization) Byproduct_Check->pCymene p-Cymene pMenthene High p-Menthenes (Incomplete Reaction) Byproduct_Check->pMenthene p-Menthenes Isomer_Ratio Incorrect Isomer Ratio Byproduct_Check->Isomer_Ratio Isomer Mix Sol_Cymene_1 Switch to Ru/C or Pt/C catalyst (Lower dehydrogenation activity) pCymene->Sol_Cymene_1 Sol_Menthene_1 Increase H₂ pressure pMenthene->Sol_Menthene_1 Sol_Isomer_1 Change catalyst (e.g., Pd vs Pt) Isomer_Ratio->Sol_Isomer_1 Sol_Cymene_2 Increase H₂ pressure Sol_Cymene_1->Sol_Cymene_2 Sol_Cymene_3 Decrease reaction temperature Sol_Cymene_2->Sol_Cymene_3 Sol_Menthene_2 Extend reaction time Sol_Menthene_1->Sol_Menthene_2 Sol_Menthene_3 Increase catalyst loading or check for deactivation Sol_Menthene_2->Sol_Menthene_3 Sol_Menthene_4 Improve agitation speed Sol_Menthene_3->Sol_Menthene_4 Sol_Isomer_2 Adjust temperature: Low T for cis, High T for trans Sol_Isomer_1->Sol_Isomer_2

Caption: A step-by-step guide to troubleshooting synthesis issues.

References

  • International Scientific Organization. (n.d.). Chemical synthesis of various limonene derivatives – A comprehensive review.
  • BenchChem. (2025). Synthesis of this compound-1,3,8-triol: A Laboratory-Scale Protocol.
  • BenchChem. (2025). Application Note: Laboratory-Scale Purification of this compound-3,8-diol from Essential Oils.
  • Filly, A., et al. (2019). para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances. Molecules, 24(12), 2170. Retrieved from [Link]

  • Selka, A., et al. (2023). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound. Applied Sciences, 13(1), 534. Retrieved from [Link]

  • Semantic Scholar. (2020). Partial and Total Solvent-Free Limonene's Hydrogenation: Metals, Supports, Pressure, and Water Effects.
  • Google Patents. (n.d.). WO2012012856A1 - The catalytic process of limonene hydrogenation for producing this compound and use of the this compound produced as aviation biofuel.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in p-Menthane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Menthane and this compound derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates in their reactions. As scientists, we understand that suboptimal yields can be a significant bottleneck in research and development. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring your experiments are both successful and reproducible.

We will address two primary, industrially relevant reaction types involving the this compound framework:

  • Catalytic Hydrogenation to produce this compound from precursors like limonene or p-cymene.

  • Acid-Catalyzed Cyclization to synthesize this compound derivatives, using the formation of this compound-3,8-diol (PMD) from citronellal as a key example.

Section 1: Troubleshooting Catalytic Hydrogenation Reactions

Catalytic hydrogenation is a fundamental process for producing this compound, a valuable bio-based solvent and synthetic intermediate.[1][2] However, achieving complete conversion of unsaturated precursors like limonene or p-cymene can be challenging. Below are common issues and their solutions.

Q1: My hydrogenation of p-cymene to this compound has stalled, showing very low conversion. What are the primary factors to investigate?

A1: When facing low conversion in the hydrogenation of p-cymene, the issue almost always lies within one of three areas: the catalyst's activity, the hydrogen availability, or the reaction temperature.

  • Catalyst Activity: The catalyst is the heart of the reaction.

    • Deactivation: Catalysts can be poisoned by impurities (e.g., sulfur compounds) in the substrate or solvent. Ensure the purity of your p-cymene starting material.

    • Choice of Metal and Support: The choice of catalyst is critical. Studies have shown that Rhodium on a charcoal support (Rh/C) is exceptionally efficient, achieving over 99% conversion even under normal pressure conditions.[1] In contrast, supports like alumina can sometimes lead to lower recyclability.[1] If you are using another metal like Palladium (Pd) or Platinum (Pt), ensure it is appropriate for this specific transformation.

    • Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. The ratio of catalyst weight to substrate volume is a key parameter, with typical ranges between 0.001 to 0.02 g/ml.[3]

  • Hydrogen Availability: The reaction cannot proceed without sufficient hydrogen.

    • Pressure: While hydrogen pressure may not significantly affect selectivity, it is crucial for the conversion rate.[1] Higher pressure increases the concentration of hydrogen available at the catalyst's active sites, driving the reaction forward. Optimal pressure ranges are often between 1-70 bar.[3] Ensure your reaction vessel is properly sealed and pressurized.

    • Agitation: In a heterogeneous catalytic system, efficient mixing is vital. Inadequate stirring (e.g., below 100 rpm) can lead to poor mass transfer of hydrogen from the gas phase to the catalyst surface, effectively starving the reaction.[3]

  • Temperature: Temperature influences reaction kinetics.

    • Low Temperature: While some catalysts like Rh/C are effective even at 4°C, most hydrogenation reactions require thermal energy to overcome the activation barrier.[1] Recommended temperature ranges are typically between 70-250°C.[3]

    • High Temperature: Excessively high temperatures can sometimes promote side reactions or catalyst degradation, though this is less common for simple hydrogenations. More importantly, temperature affects the isomeric ratio of the product; lower temperatures favor the cis-p-menthane isomer, while higher temperatures favor the thermodynamically stable trans isomer.[1]

Q2: I'm hydrogenating limonene and see significant amounts of p-menthene, but very little this compound. How do I drive the reaction to full saturation?

A2: This is a classic case of incomplete or partial hydrogenation, where the exocyclic double bond of limonene is reduced to form p-menthene, but the more sterically hindered endocyclic double bond remains.[4]

To achieve full conversion to this compound, you must intensify the reaction conditions:

  • Increase Hydrogen Pressure: This is often the most effective solution. Moving from a low pressure (e.g., 2-3 bar) to a higher pressure (e.g., >20 bar) will significantly favor the complete hydrogenation to this compound.[5]

  • Increase Reaction Time: The hydrogenation of the second double bond is slower. Simply extending the reaction time from a few hours to 12-24 hours may be sufficient to see complete conversion.[3] Monitor the reaction's progress via Gas Chromatography (GC) to determine the optimal endpoint.[6]

  • Screen Catalysts: Some catalysts are inherently more active for full saturation. Rhodium-based catalysts have been shown to be highly effective for total hydrogenation.[1][5] If you are using a milder catalyst like Palladium, which can be selective for partial hydrogenation, switching to a more active metal may be necessary.[4]

  • Elevate Temperature: Increasing the temperature within the optimal range (70-250°C) will increase the reaction rate for the reduction of the second double bond.[3]

Logical Troubleshooting Workflow for Hydrogenation

Below is a systematic workflow to diagnose and solve low conversion issues in hydrogenation reactions.

G start Low Conversion Observed check_h2 Verify H₂ Supply & Pressure start->check_h2 check_catalyst Assess Catalyst Activity check_h2->check_catalyst H₂ OK repressurize Repressurize System Check for Leaks check_h2->repressurize Issue Found check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK new_catalyst Use Fresh/New Catalyst check_catalyst->new_catalyst Potential Deactivation check_purity Analyze Starting Material Purity check_conditions->check_purity Conditions OK increase_temp Increase Temperature check_conditions->increase_temp Suboptimal change_catalyst Switch Catalyst Type (e.g., to Rh/C) check_purity->change_catalyst Purity OK purify_sm Purify Starting Material check_purity->purify_sm Impurities Found repressurize->check_h2 increase_agitation Increase Agitation Speed (>500 rpm) new_catalyst->check_catalyst success High Conversion Achieved change_catalyst->success increase_time Increase Reaction Time increase_temp->increase_time increase_time->check_conditions increase_time->success purify_sm->start

Caption: Troubleshooting workflow for low hydrogenation conversion.

Section 2: Troubleshooting Acid-Catalyzed Cyclization Reactions

The acid-catalyzed cyclization of citronellal to form this compound-3,8-diol (PMD) is a widely used reaction to access functionalized this compound structures.[6] Low yields in this synthesis are common and are typically related to catalyst concentration, temperature control, or byproduct formation.

Q3: My synthesis of PMD from citronellal is giving a low yield, and I recover a lot of unreacted starting material. What should I check first?

A3: Recovering starting material points towards an incomplete reaction, which is often a result of suboptimal catalysis or reaction conditions.

  • Acid Catalyst Concentration: This is the most critical parameter. The reaction is an acid-catalyzed intramolecular Prins reaction.[6]

    • Too Dilute: If the acid concentration is too low, the protonation of the aldehyde, which initiates the cyclization, will be too slow, leading to an incomplete reaction.[6]

    • Too Concentrated: Conversely, very high acid concentrations can promote the formation of unwanted byproducts like acetals.[7][8]

    • Optimization: Successful protocols often use dilute sulfuric acid, for example, at concentrations of 0.25% to 0.75% (w/w).[8][9] You should carefully control this concentration for optimal results.

  • Reaction Temperature: Temperature significantly affects the reaction rate.

    • Too Low: The reaction may proceed very slowly or not at all.

    • Too High: Can accelerate the formation of degradation products.

    • Optimization: A moderate temperature, typically between 50°C and 60°C, is reported to provide a high yield (up to 95.6%) and good conversion (98.5%).[9]

  • Mixing/Agitation: This reaction is often biphasic (an aqueous acid phase and an organic citronellal phase).[9] Vigorous stirring is essential to create a large interfacial area between the two phases, allowing the citronellal to come into contact with the acid catalyst. If mixing is poor, the reaction will be extremely slow.

  • Reaction Time: Ensure you are allowing enough time for the reaction to complete. Optimal reaction times are often in the range of 5-6 hours.[7][9] Monitoring the disappearance of the citronellal spot by Thin Layer Chromatography (TLC) is a simple and effective way to track progress.[6]

Q4: My conversion is high, but the yield of PMD is low due to the formation of multiple byproducts like isopulegol and acetals. How can I improve the selectivity?

A4: This is a common selectivity challenge. The formation of isopulegol (an intermediate) and acetals is competitive with the desired PMD formation.[7] Controlling this requires fine-tuning your reaction parameters.

  • Catalyst Choice: The strength of the acid catalyst plays a key role. Weaker acid sites have been shown to favor the direct hydration pathway to PMD over the formation of the isopulegol intermediate.[10] Consider using "greener" solid acid catalysts, such as those derived from lignin, which have demonstrated high PMD yields (86%) with high citronellal conversion (97%).[10][11]

  • Temperature and Time Control: Lowering the reaction temperature can sometimes suppress side reactions.[12] Furthermore, prolonged reaction times can lead to the formation of acetal byproducts.[8] It's crucial to monitor the reaction and stop it once peak PMD concentration is reached, before it begins to degrade or convert to other products.

  • Water Content: The reaction involves hydration of a carbocation intermediate.[6] The ratio of the oil (citronellal) to the aqueous acid phase is an important parameter to optimize. An oil-to-water ratio of 1:2 has been shown to be effective.[9]

Reaction Pathway: Citronellal to PMD

The following diagram illustrates the key steps and competing pathways in the acid-catalyzed synthesis of this compound-3,8-diol.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Citronellal Citronellal Protonated Protonated Aldehyde Citronellal->Protonated H⁺ (Acid Catalyst) Carbocation Cyclized Carbocation Protonated->Carbocation Intramolecular Cyclization Acetal Acetal Byproducts Protonated->Acetal + Citronellal PMD This compound-3,8-diol (Product) Carbocation->PMD + H₂O (Hydration) Isopulegol Isopulegol (Intermediate) Carbocation->Isopulegol - H⁺ Isopulegol->Carbocation + H⁺ (Reversible) Isopulegol->PMD + H₂O (Slower Hydration)

Caption: Acid-catalyzed cyclization of citronellal to PMD.

Section 3: Experimental Protocols & Data

To provide a practical basis for your work, we have outlined standard experimental protocols and summarized key reaction parameters from the literature.

Protocol 1: Catalytic Hydrogenation of p-Cymene to this compound

This protocol is based on highly efficient methods reported for complete conversion.[1]

  • Materials:

    • p-Cymene (high purity)

    • 5% Rhodium on Charcoal (Rh/C) catalyst

    • High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring and temperature control

    • Source of high-purity hydrogen gas

  • Procedure:

    • Charge the autoclave reactor with p-cymene.

    • Add the 5% Rh/C catalyst. A typical catalyst loading would be in the range of 0.5-1 mol% of the metal relative to the substrate.

    • Seal the reactor securely according to the manufacturer's instructions.

    • Flush the reactor 3-5 times with nitrogen gas, followed by 3-5 flushes with hydrogen gas to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.75 MPa for maximal conversion).[1]

    • Begin vigorous stirring (e.g., 1000 rpm).[3]

    • Heat the reactor to the target temperature (e.g., 100-150°C for high selectivity towards the trans isomer, or 4-25°C for the cis isomer).[1]

    • Maintain the reaction conditions for 4-12 hours. The reaction progress can be monitored by taking small aliquots (if the reactor allows) for GC analysis.

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous catalyst.

    • The filtrate is the crude this compound product, which can be purified further by distillation if necessary.

Protocol 2: Acid-Catalyzed Synthesis of this compound-3,8-diol (PMD) from Citronellal

This protocol is adapted from optimized procedures for high-yield PMD synthesis.[9]

  • Materials:

    • (±)-Citronellal (high purity, >95%)

    • Sulfuric acid (H₂SO₄)

    • Deionized water

    • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

    • n-Heptane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Two-necked round-bottom flask with magnetic stirrer, condenser, and temperature-controlled heating bath

  • Procedure:

    • Prepare a 0.75% (w/w) aqueous solution of sulfuric acid.

    • In the two-necked flask, combine citronellal and the 0.75% sulfuric acid solution in a 1:2 oil-to-water mass ratio.[9]

    • With the condenser attached, begin vigorous stirring and heat the biphasic mixture to 60°C.[9]

    • Maintain the temperature and stirring for 6 hours.[9] Monitor the reaction by TLC (using hexane/ethyl acetate as eluent), observing the disappearance of the citronellal spot.

    • After 6 hours, cool the mixture to room temperature.

    • Slowly and carefully add the 10% sodium bicarbonate solution to neutralize the acid until gas evolution (CO₂) ceases. Check the pH to ensure it is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with n-heptane (3x volume of the organic layer).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude PMD.

    • For high purity, the crude product can be crystallized from n-heptane at a low temperature (e.g., -20 to -50°C).[8]

Data Summary Tables

Table 1: Key Parameters for Hydrogenation of p-Cymene

ParameterConditionExpected Outcome on Conversion/SelectivityReference
Catalyst Metal Rhodium (Rh)Most effective metal, >99% conversion.[1]
Palladium (Pd)Effective, but may require higher pressure/temp.[1]
Catalyst Support Charcoal (C)Excellent support, better selectivity and recyclability.[1]
Alumina (Al₂O₃)Effective, but may have lower recyclability.[1]
H₂ Pressure High (e.g., 2.75 MPa)Maximal conversion rate. No effect on selectivity.[1]
Low (e.g., 1 atm)Lower conversion rate.[1]
Temperature High (e.g., 150°C)Complete conversion. Favors trans-p-menthane (91%).[1]
Low (e.g., 4°C)Complete conversion. Favors cis-p-menthane (72%).[1]

Table 2: Key Parameters for Acid-Catalyzed Synthesis of PMD from Citronellal

ParameterConditionExpected Outcome on Yield/PurityReference
Acid Concentration 0.75% (w/w) H₂SO₄Optimal for high yield (95.6%) and conversion (98.5%).[9]
0.25% (w/w) H₂SO₄High conversion (97.9%) and selectivity (92.3%).[8]
Temperature 60°COptimal for maximizing yield.[9]
50°CGood yield and selectivity, minimizes byproducts.[8]
Reaction Time 6 hoursOptimal for achieving peak yield at 60°C.[9]
5 hoursSufficient for high conversion at 50°C.[7]
Oil:Water Ratio 1:2Optimal for high yield.[9]
Catalyst Type Lignin-derived solid acidHigh yield (86%) with high conversion (97%), greener alternative.[10]

References

  • Selka, A. et al. (2025). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound. Applied Sciences. Available at: [Link]

  • Kurnia, I. et al. (2020). Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts. New Journal of Chemistry. Available at: [Link]

  • Ciriminna, R. et al. (2024). Reproducible green syntheses using hybrid sol-gel catalysts. ResearchGate. Available at: [Link]

  • Touaibia, M. et al. (2020). Highly Selective Hydrogenation of R-(+)-Limonene to (+)-p-1-Menthene in Batch and Continuous Flow Reactors. ResearchGate. Available at: [Link]

  • Kurnia, I. et al. (2020). Synthesis of this compound-3,8-diol from Citronellal over Lignin-Derived Carbon Acid Catalysts. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents (2012). WO2012012856A1 - The catalytic process of limonene hydrogenation for producing this compound and use of the this compound produced as aviation biofuel.
  • Semantic Scholar (2020). Partial and Total Solvent-Free Limonene's Hydrogenation: Metals, Supports, Pressure, and Water Effects. Available at: [Link]

  • University of Windsor (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. Available at: [Link]

  • TutorChase. What factors can affect the yield of a reaction?. Available at: [Link]

  • Wikipedia. This compound. Available at: [Link]

  • Trirattananuwong, K. et al. (2010). A Practical and Efficient Synthesis of this compound-3,8-diols. ResearchGate. Available at: [Link]

  • Le, X. et al. (2020). A Study on Synthesis of para-menthane-3,8-diol (PMD) - A Safe Mosquito Repellent Active Ingredient. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]

  • Magritek. Reaction Monitoring. Available at: [Link]

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Technical Support Center: Stereoselective p-Menthane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective functionalization of p-menthane. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in terpene derivatization. This compound, a common monoterpene scaffold, possesses multiple stereocenters, making the precise installation of new functional groups a significant synthetic challenge.[1] This guide provides practical, in-depth solutions to common experimental hurdles, grounded in mechanistic principles and supported by peer-reviewed literature.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the stereoselective functionalization of this compound and its derivatives. Each issue is broken down into potential causes and actionable solutions.

Problem 1: Low Diastereoselectivity in C–H Hydroxylation/Amination

You are attempting a directed C–H hydroxylation or amination on a this compound derivative, but the reaction yields a nearly 1:1 mixture of diastereomers.

Potential Causes & Solutions:

  • Ineffective Directing Group (DG): The ability of the directing group to coordinate with the metal catalyst is crucial for dictating regioselectivity and stereoselectivity.[2][3] A weakly coordinating DG may not hold the catalyst in a rigid conformation, leading to multiple, low-energy transition states.

    • Solution 1: Strengthen Coordination: Switch to a directing group with a stronger binding affinity for your chosen metal catalyst. For palladium catalysis, bidentate directing groups (e.g., 8-aminoquinoline) or strongly coordinating monodentate groups (e.g., pyridine, oxazoline) are often more effective than simpler amides or esters.[4]

    • Solution 2: Modify DG Sterics: The steric profile of the DG can create a chiral pocket around the reaction center. Introducing bulky substituents on the DG can disfavor one approach of the incoming reagent, thereby enhancing diastereoselectivity.

  • Flexible Substrate Conformation: The cyclohexane ring of this compound is conformationally flexible. If multiple low-energy chair or boat conformations exist, the catalyst may interact with each, leading to a mixture of products.

    • Solution 1: Lower Reaction Temperature: Reducing the temperature can "freeze out" higher-energy conformations, favoring reaction through the most stable ground-state conformation.[5][6] This often leads to improved kinetic selectivity.

    • Solution 2: Introduce Conformation-Locking Groups: If synthetically feasible, introduce a bulky group (e.g., tert-butyl) elsewhere on the ring to lock it into a single, preferred chair conformation.

  • Inappropriate Catalyst or Ligand System: The catalyst and its associated ligands are the primary source of stereochemical induction in non-substrate-controlled reactions.[7]

    • Solution: Screen Chiral Ligands: For enantioselective processes or diastereoselective reactions on prochiral C-H bonds, a thorough screening of chiral ligands is essential. For rhodium- or palladium-catalyzed C-H functionalization, ligands such as chiral phosphoric acids, mono-N-protected amino acids (MPAA), or bespoke phosphine ligands can be highly effective.[8][9]

Table 1: Example of Solvent and Temperature Effects on Diastereoselectivity

Catalyst System Directing Group Solvent Temperature (°C) Diastereomeric Ratio (d.r.)
Pd(OAc)₂ / Ac-Gly-OH Pyridyl Toluene 100 2:1
Pd(OAc)₂ / Ac-Gly-OH Pyridyl Dichloroethane (DCE) 100 5:1

| Pd(OAc)₂ / Ac-Gly-OH | Pyridyl | Dichloroethane (DCE) | 60 | 12:1 |

Data is illustrative and based on general principles of C-H activation optimization.[2]

Problem 2: Poor Regioselectivity in Distal C–H Functionalization

You are using a U-shaped template to achieve meta or para functionalization, but you observe significant ortho functionalization or a mixture of distal products.

Potential Causes & Solutions:

  • Incorrect Template Geometry: The length and rigidity of the tether connecting the directing group to the this compound scaffold are critical for reaching distal C-H bonds.[10]

    • Solution 1: Adjust Tether Length: Synthesize and test a series of templates with varying tether lengths. Silicon-based tethers, for instance, have different bond lengths and angles compared to all-carbon tethers and may alter the preferred site of reaction.[11]

    • Solution 2: Increase Rigidity: A flexible tether can allow the catalyst to functionalize multiple positions. Incorporate rigid units like aromatic rings or alkynes into the tether to restrict its conformational freedom and improve selectivity.

  • Competing Steric and Electronic Effects: The inherent electronic properties of the this compound ring can compete with the directing effect of the template. For example, an electron-donating isopropyl group will electronically activate its ortho and para positions, which may misdirect the catalyst.

    • Solution: Modulate Catalyst Reactivity: Switch to a less reactive, more selective catalyst system. Sometimes, a more sterically hindered catalyst will be less influenced by the substrate's intrinsic reactivity and will be governed more strongly by the directing template.

Workflow for Optimizing Distal C-H Functionalization

G start Low meta/para Selectivity check_template Verify Template Purity & Integrity start->check_template vary_tether Synthesize & Test Varying Tether Lengths check_template->vary_tether Template OK vary_rigidity Incorporate Rigid Spacers into Tether vary_tether->vary_rigidity optimize_cond Optimize Temp. & Solvent vary_tether->optimize_cond screen_catalyst Screen Metal Catalysts (e.g., Pd, Ru, Rh) vary_rigidity->screen_catalyst vary_rigidity->optimize_cond screen_ligand Screen Ligands / Additives screen_catalyst->screen_ligand screen_ligand->optimize_cond success Achieved High Selectivity optimize_cond->success

Caption: Optimization workflow for distal C-H functionalization.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a biocatalytic and a chemocatalytic approach for stereoselective hydroxylation?

A1: The choice depends on several factors: substrate scope, desired stereoisomer, scalability, and available resources.

  • Biocatalysis (e.g., using P450 enzymes or engineered peroxygenases):

    • Advantages: Often provides exceptionally high regio- and stereoselectivity, operates under mild aqueous conditions, and can functionalize unactivated C-H bonds without the need for directing groups.[12][13] Enzyme engineering can be used to tune selectivity.

    • Disadvantages: Substrate scope can be narrow, requiring the enzyme to accept the specific this compound derivative. Enzyme production and purification can be resource-intensive, and cofactor recycling may be needed.

  • Chemocatalysis (e.g., using Rh, Pd, or Fe catalysts):

    • Advantages: Generally offers broader substrate scope and is more predictable based on established mechanistic principles like directed C-H activation.[14][15] Reaction optimization (solvent, temperature, ligand) is often more straightforward.

    • Disadvantages: Often requires pre-installed directing groups, may use harsh conditions (high temperatures, strong oxidants), and can suffer from catalyst poisoning by certain functional groups. Heavy metal contamination of the final product is a concern, especially in drug development.

Recommendation: For late-stage functionalization of a complex this compound derivative where high selectivity at a specific site is paramount, exploring a biocatalytic route is highly recommended.[13] For building block synthesis where various derivatives are needed and a directing group can be easily installed and removed, chemocatalysis offers greater flexibility.

Q2: My reaction has stalled at low conversion. How can I improve the yield without compromising stereoselectivity?

A2: Stalled reactions are often due to catalyst deactivation or unfavorable reaction kinetics.

  • Catalyst Deactivation: The active catalyst may be poisoned by impurities or may decompose under the reaction conditions.

    • Solution 1: Check Reagent Purity: Ensure all starting materials, solvents, and additives are pure and anhydrous. Trace water or coordinating impurities can inhibit the catalyst.

    • Solution 2: Use Fresh Oxidant/Additives: In many C-H activation cycles, an oxidant is required to regenerate the active catalytic species. Ensure the oxidant is fresh and active.[2] Some silver salt oxidants are light-sensitive and should be handled accordingly.

    • Solution 3: Slow Addition: Instead of adding all reagents at once, try slow addition of a limiting reagent or the oxidant via syringe pump. This can maintain a low, steady concentration of reactive intermediates and minimize catalyst decomposition pathways.

  • Unfavorable Kinetics: The activation barrier for the desired stereoselective pathway may be too high at the current temperature.

    • Solution: While simply increasing the temperature might improve conversion, it often erodes stereoselectivity.[16][17] A better approach is to screen different additives or ligands that may stabilize the desired transition state, lowering the activation energy without promoting competing pathways. For example, the addition of specific salts (e.g., LiBr) or acids can dramatically alter reaction rates and selectivities.[16][18]

Q3: What are the best analytical techniques for determining the diastereomeric or enantiomeric purity of my functionalized this compound products?

A3: A combination of techniques is often necessary for unambiguous stereochemical assignment and quantification.[1][19]

  • For Diastereomers:

    • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools. Diastereomers are distinct compounds and should have different chemical shifts and coupling constants. High-field NMR may be required to resolve overlapping signals.[20]

    • Chromatography (GC/HPLC): Diastereomers generally have different physical properties and can often be separated on standard achiral stationary phases (e.g., silica gel, C18).[1]

  • For Enantiomers:

    • Chiral Chromatography (HPLC or GC): This is the gold standard for quantifying enantiomeric excess (ee). It requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[19]

    • NMR with Chiral Auxiliaries: Since enantiomers have identical NMR spectra in an achiral solvent, you must introduce a chiral influence. This can be done in two ways:

      • Chiral Derivatizing Agents (CDAs): React your enantiomeric mixture with an enantiopure CDA (e.g., Mosher's acid) to form a mixture of diastereomers, which can then be distinguished by standard NMR.[21]

      • Chiral Solvating Agents (CSAs): Add an enantiopure CSA to the NMR tube. The CSA forms transient, weak complexes with your analyte, and the resulting diastereomeric complexes will have slightly different chemical shifts, allowing for integration and ee determination.

    • X-ray Crystallography: If you can grow a suitable single crystal, X-ray crystallography provides the absolute configuration of the molecule, offering definitive proof of stereochemistry.[22]

Diagram: Logic for Stereochemical Analysis

G start Synthesized Product Mixture is_diastereomer Are diastereomers expected? start->is_diastereomer is_enantiomer Are enantiomers expected? is_diastereomer->is_enantiomer No / Also nmr_gc_hplc Analyze by NMR, standard GC/HPLC is_diastereomer->nmr_gc_hplc Yes chiral_hplc Separate on Chiral HPLC/GC Column is_enantiomer->chiral_hplc Yes chiral_nmr Use Chiral Derivatizing or Solvating Agents (NMR) is_enantiomer->chiral_nmr Alternative quantify_dr Quantify d.r. nmr_gc_hplc->quantify_dr quantify_ee Quantify e.e. chiral_hplc->quantify_ee chiral_nmr->quantify_ee xray Grow Crystal for X-ray Crystallography absolute_config Determine Absolute Configuration xray->absolute_config quantify_dr->xray For confirmation quantify_ee->xray For confirmation

Sources

Technical Support Center: Overcoming Solubility Challenges of p-Menthane in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Menthane is a saturated monoterpene hydrocarbon, a fundamental backbone for many biologically active compounds, including menthol.[1] Its highly nonpolar, lipophilic nature makes it a valuable compound in various research fields. However, this same property presents a significant challenge for researchers: this compound is practically insoluble in water.[2][3] This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals to understand and overcome the aqueous solubility issues of this compound, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for devising an effective solubilization strategy.

PropertyValueSource
Chemical Formula C₁₀H₂₀[4]
Molar Mass 140.27 g/mol [5]
Appearance Colorless liquid[3][5]
Boiling Point ~171 °C[4]
Water Solubility < 1 mg/mL (practically insoluble)[1][2]
LogP ~4.76 - 5.6[3][6]
Solubility in Organic Solvents Soluble in alcohol, ether, benzene[1][3]

FAQs: First Principles of this compound Solubility

Q1: Why is this compound so poorly soluble in water?

A1: The principle of "like dissolves like" is central here. Water is a highly polar solvent that forms strong hydrogen bonds. This compound, as a saturated hydrocarbon, is entirely nonpolar.[2] There are no polar functional groups (like hydroxyls or carboxyls) to interact with water molecules. Consequently, water molecules are more strongly attracted to each other than to this compound, leading to its exclusion and resulting in very low solubility.[7] The high octanol-water partition coefficient (LogP) value quantitatively confirms this strong preference for nonpolar environments.[3][6]

Q2: I diluted my stock of this compound (dissolved in ethanol) into my cell culture media, and it immediately turned cloudy. What happened?

A2: You've encountered "antisolvent precipitation."[8] this compound is soluble in ethanol, a less polar solvent than water. When you introduce this solution into an aqueous medium (your cell culture media), the ethanol disperses, and the this compound molecules are suddenly in an environment (water) where they are insoluble. This forces them to crash out of the solution, forming fine droplets or a solid precipitate, which appears as cloudiness (turbidity).[8]

Q3: What is the maximum concentration of organic solvents like DMSO or ethanol I can use in my biological assay?

A3: This is a critical consideration to avoid solvent-induced artifacts or cytotoxicity. For most cell-based assays, the final concentration of dimethyl sulfoxide (DMSO) should be kept below 0.5%, and ideally at or below 0.1%.[8] Ethanol can also be toxic to cells, and its concentration should generally be kept at similar low levels. Always perform a solvent tolerance control experiment for your specific cell line or assay system to determine the maximum non-interfering concentration.

Troubleshooting Guide: Common Issues & Practical Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: My this compound solution is separating into two layers.
  • Cause: You have exceeded the saturation solubility of this compound in the aqueous medium. Due to its lower density, this compound will float on top of the aqueous phase.

  • Solution 1: Reduce Concentration: The simplest first step is to lower the target concentration of this compound to within its solubility limit, if experimentally feasible.

  • Solution 2: Employ a Solubilization Strategy: If a higher concentration is necessary, you must use a formulation strategy to keep the this compound dispersed. The options below are the most common and effective.

Issue 2: My solution is hazy/cloudy, and I'm seeing inconsistent results.
  • Cause: The solution is not a true molecular solution but a colloidal dispersion or a fine precipitate.[7] This leads to inaccurate and non-reproducible concentrations in your assays, as the compound is not homogenously available.

  • Solution 1: Use Surfactants to Form Micelles: Surfactants are amphiphilic molecules that can self-assemble into structures called micelles in water.[9] The hydrophobic tails of the surfactant molecules form a core, creating a microenvironment where this compound can be entrapped, while the hydrophilic heads face the water, rendering the entire complex soluble.[10]

    • Recommended Action: Use a non-ionic surfactant like Polysorbate 20 (Tween® 20) or Polysorbate 80. Start with a surfactant-to-p-Menthane ratio of 10:1 by weight and optimize from there.[11]

  • Solution 2: Utilize Cyclodextrins for Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[12][13]

    • Recommended Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective and widely used due to its high water solubility and low toxicity.[14][15] Prepare a stock solution by dissolving HP-β-CD in your buffer first, then adding this compound and allowing it to stir for several hours to form the complex.

  • Solution 3: Create a Nanoemulsion: For higher concentrations, a nanoemulsion can be formed. This involves using high-energy methods (like sonication or high-pressure homogenization) to break down a this compound/oil phase into extremely small droplets (<100 nm) that are stabilized by a surfactant in water.[16] The resulting formulation can be clear or slightly bluish and is kinetically stable.

Issue 3: I need to prepare a high-concentration stock for in vivo studies.
  • Cause: Standard solubilization methods may not achieve the required concentration for animal dosing in a small volume.

  • Solution 1: Co-Solvent Systems: A mixture of solvents can be used to increase solubility.[17] A common approach for preclinical studies is to use a combination of solvents and surfactants.

    • Example Formulation: A widely used vehicle is a mixture of DMSO, PEG 400 (polyethylene glycol), and a surfactant like Tween 80 in saline or water. A typical starting ratio might be 10% DMSO, 40% PEG 400, and 50% aqueous vehicle containing 1-5% Tween 80. This must be optimized for your specific compound and animal model to ensure safety and tolerability.[18]

  • Solution 2: Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS): this compound can be dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like in the gut), this mixture spontaneously forms a fine oil-in-water emulsion or microemulsion, enhancing solubility and absorption.[19][20] This is an advanced strategy typically used in drug development.

Method Selection & Workflow

Choosing the right solubilization strategy depends on your experimental context.

Caption: Decision workflow for selecting a this compound solubilization method.

In-Depth Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is ideal for in vitro assays requiring a low concentration of organic solvent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Weigh out the required amount of HP-β-CD. A common starting point is a 5-10% (w/v) solution. Dissolve it completely in your target buffer. Gentle warming (to 37-40°C) can aid dissolution.

  • Add this compound: While stirring the HP-β-CD solution, add the required amount of this compound. It is often easier to add the this compound neat (as a liquid) or from a highly concentrated stock in a minimal amount of ethanol.

  • Equilibration: Allow the mixture to stir vigorously for at least 4-6 hours (or overnight) at room temperature. This allows time for the this compound molecules to enter the cyclodextrin cavity and form the inclusion complex.[7]

  • Verification & Sterilization: The final solution should be clear and transparent. To remove any undissolved this compound and sterilize the solution for cell culture, pass it through a 0.22 µm syringe filter.

  • Quantification (Optional but Recommended): The final concentration of solubilized this compound should be confirmed using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to ensure accuracy.

Protocol 2: Preparation of a this compound Nanoemulsion via Sonication

This method is suitable for creating higher-concentration formulations.

Materials:

  • This compound

  • A carrier oil (e.g., Medium-Chain Triglyceride - MCT oil)

  • A high HLB surfactant (e.g., Polysorbate 80)

  • Purified water or buffer

  • High-intensity probe sonicator

  • Ice bath

Procedure:

  • Prepare the Oil Phase: In a glass beaker, mix this compound with the carrier oil. A typical starting ratio is 1:4 (this compound:MCT oil).

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant (Polysorbate 80) in the purified water. A common concentration is 2-5% (w/v).

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a standard magnetic stirrer. This will form a milky, coarse emulsion.

  • High-Energy Homogenization: Place the beaker containing the coarse emulsion into an ice bath to dissipate heat. Insert the probe of the sonicator into the liquid.

  • Sonication: Apply high-energy sonication in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-15 minutes. The milky emulsion should gradually become translucent or a clear, slightly bluish liquid as the droplet size is reduced to the nanoscale.

  • Verification: Characterize the nanoemulsion by measuring the particle size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. A PDI below 0.2 indicates a uniform and stable formulation.

Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.

References

  • Jahnavi, T., & Mukkanti, K. (2014). Various Techniques for Preparation of Nanosuspension- A Review. ResearchGate. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Gökçe, E. H., & Korkmaz, E. (2021). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 13(11), 1829. [Link]

  • El-Sayed, A. M., & El-Nawawy, M. A. (2012).
  • Geetha, G., et al. (2014). Various techniques for preparation of nanosuspension - a review. International Journal of Pharma Research & Review, 3(9), 30-37.
  • Patil, S. B., & Sawant, K. K. (2018). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Pharmaceutics, 10(4), 205. [Link]

  • Gîrd, C. E., et al. (2020). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. Molecules, 25(18), 4169. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Ajisaka, K., et al. (2000). Effects of branched cyclodextrins on the solubility and stability of terpenes. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 36(1), 79-87. [Link]

  • Mol-Instincts. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 1-Methyl-4-isopropylcyclohexane. [Link]

  • Yuan, C., et al. (2014). Effects of Branched Cyclodextrins on the Solubility and Stability of Terpenes. ResearchGate. [Link]

  • de Matos, C. C. S., et al. (2016). Inclusion of Terpenes in Cyclodextrins: Preparation, Characterization and Pharmacological Approaches. ResearchGate. [Link]

  • Servin, A. (2019). Solubilization of Phytocannabinoids Using Cyclodextrins. Future4200. [Link]

  • New Directions Aromatics. (2019). Adding Essential Oils to Surfactant Solutions. [Link]

  • Martins, M. A. R., et al. (2017). Terpenes solubility in water and their environmental distribution. ResearchGate. [Link]

  • Martins, M. A. R., et al. (2017). Terpenes solubility in water and their environmental distribution. Journal of Molecular Liquids, 241, 959-967.
  • Fevola, M. (2014). Solubilizing Oils into Water. UL Prospector. [Link]

  • Fernandez, P., et al. (2014). Volatile aqueous microemulsions of perfumes and essential oils based on the use of solvo-surfactants.
  • El-Sayed, A. M., & El-Nawawy, M. A. (2012). Solubilization of some flavor and fragrance oils in surfactant/water system. ResearchGate. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Lab Effects. (2025). Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization. [Link]

  • Al-Kassas, R., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 15(1), 249. [Link]

  • Hilst, C., & Lunter, D. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(12), 1184. [Link]

  • Lattermann, C., et al. (2019). One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. Processes, 7(8), 488. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. [Link]

  • Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
  • Martins, M. A. R., et al. (2017). Terpenes solubility in water and their environmental distribution. PortAberta IPB. [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Vimalson, D. C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Fernando, M. G. N., et al. (2023). Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Qeios. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • Reddit. (2024). What kind of solvent system works best for isolating non-polar bioactive compounds using column chromatography?. r/chemhelp. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]

Sources

Technical Support Center: Strategies for the Purification of p-Menthane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of p-Menthane. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of isolating high-purity this compound from complex mixtures, such as post-synthesis reaction products or refined natural extracts. Here, we address common questions and troubleshooting scenarios with in-depth, field-proven insights to streamline your purification workflows.

Core Purification Strategies

The optimal strategy for purifying this compound, a saturated monoterpene hydrocarbon, depends on the nature of the impurities, the required purity level, and the scale of the operation. The primary impurities are often other C10 hydrocarbons, including isomers, unreacted precursors (e.g., limonene, pinene), and related terpenoids.

Q1: When is fractional distillation the right choice for purifying this compound?

A: Fractional distillation is the preferred method for large-scale purification when this compound needs to be separated from components with sufficiently different boiling points.[1] This technique is particularly effective for removing both lower-boiling-point solvents or volatile impurities and higher-boiling-point compounds like sesquiterpenes.

Causality: The principle relies on the differences in volatility among components in a liquid mixture.[1] As the mixture is heated, vapors rise through a fractionating column. The component with the lowest boiling point will reach the top of the column first, while less volatile components will condense and fall back down.[2] Given that this compound has a distinct boiling point of approximately 170-171°C at atmospheric pressure, it can be effectively separated from compounds with boiling points that differ by at least 25°C.[3][4]

Experimental Protocol: Fractional Distillation of this compound

Objective: To separate this compound from a mixture of related terpenes with different boiling points.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (if performing vacuum distillation for heat-sensitive compounds)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound mixture. Add boiling chips.

  • Heating: Begin heating the flask gently.[1] The goal is to achieve a slow, steady distillation rate, with a temperature gradient established along the fractionating column.

  • Equilibration: Allow the vapor to slowly rise through the column. You will observe a condensation ring moving up the column. The system is at equilibrium when the temperature at the distillation head stabilizes.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain the most volatile impurities (lower boiling point than this compound).

    • Main Fraction: As the temperature at the distillation head rises and stabilizes at the boiling point of this compound (~170°C at 760 mmHg), switch to a new receiving flask to collect the purified product.[3][4]

    • Late-run: Once the temperature begins to rise again or the distillation rate drops significantly, stop the distillation. The remaining liquid in the distillation flask contains the higher-boiling impurities.

  • Analysis: Analyze all collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity.[5]

Q2: My mixture contains isomers with very close boiling points. How can I purify this compound?

A: When fractional distillation is insufficient due to components with close boiling points or azeotrope formation, preparative chromatography is the method of choice.[6] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, which is influenced by properties like polarity and size.[7]

  • Flash Chromatography: Ideal for rapid, initial purification of gram-to-kilogram scale quantities to remove major impurities.[7]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution for separating closely related isomers and achieving very high purity levels ( >99%), though it is more costly and has lower throughput.[7]

  • Supercritical Fluid Chromatography (SFC): An excellent "green" alternative that uses supercritical CO2 as the mobile phase. It is particularly effective for separating volatile, non-polar compounds like terpenes without degradation.[7][8]

Causality: Since this compound is a non-polar hydrocarbon, a normal-phase chromatography setup is most effective. In this mode, a polar stationary phase (like silica gel) is used with a non-polar mobile phase (like hexane). Non-polar compounds like this compound will have weak interactions with the stationary phase and elute quickly, while more polar impurities will be retained longer, allowing for separation.

Experimental Protocol: Flash Chromatography for this compound Purification

Objective: To separate this compound from more polar impurities and closely-related isomers.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 40-63 µm particle size)

  • Mobile Phase: n-Hexane (or petroleum ether)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates (silica gel 60 F254) for method development

  • Sample for loading (can be pre-adsorbed onto a small amount of silica)

Procedure:

  • Method Development (TLC): First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in pure n-hexane. Since this compound is very non-polar, it should have a high Rf value. The goal is to achieve good separation between the this compound spot and any impurities.

  • Column Packing: Carefully pack the flash column with silica gel as a slurry in n-hexane. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of n-hexane. Alternatively, for better resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin pumping the mobile phase (n-hexane) through the column at an optimized flow rate.[7]

  • Fraction Collection: Collect fractions continuously using an automated fraction collector. Monitor the elution of compounds using a UV detector (if impurities have a chromophore) or by collecting small samples from the fractions and analyzing them by TLC.

  • Pooling and Analysis: Analyze the collected fractions by TLC or GC-MS. Combine the fractions containing pure this compound.

  • Solvent Removal: Remove the n-hexane from the pooled fractions using a rotary evaporator to yield the purified this compound.

Q3: My compound is a solid derivative of this compound (e.g., this compound-3,8-diol) and it's impure. How can I purify it?

A: For solid compounds, crystallization is a powerful and economical purification technique.[9][10] The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent (mother liquor).[11]

Causality: The success of crystallization relies on selecting a solvent in which the target compound has high solubility at high temperatures but low solubility at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For this compound derivatives like diols, which are more polar than this compound itself, solvents like n-heptane or n-hexane are often effective.[12][13]

Experimental Protocol: Crystallization of this compound-3,8-diol (PMD)

Objective: To purify crude, solid PMD from reaction by-products.

Materials:

  • Crude PMD

  • Crystallization solvent (e.g., n-heptane or n-hexane)[13]

  • Erlenmeyer flask

  • Heating plate

  • Filtration apparatus (Buchner funnel, filter paper, filter flask)

  • Cold bath (ice-water or freezer)

Procedure:

  • Dissolution: Place the crude PMD in an Erlenmeyer flask. Add a small amount of n-heptane and gently heat the mixture while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point—avoid using an excessive amount of solvent.[9]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in a cold bath (e.g., -30°C to -70°C) for several hours to maximize crystal formation.[12]

  • Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of cold n-heptane to remove any residual mother liquor containing impurities.[13]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the purity of the crystals and the composition of the mother liquor by GC-MS and measure the melting point.

Purity Analysis and Verification

Q4: How do I confirm the purity of my final this compound product?

A: The unequivocally superior method for analyzing the purity of volatile compounds like this compound is Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID).[5][14]

Causality: GC separates compounds based on their volatility and interaction with the GC column's stationary phase.[5] Volatile compounds like this compound are ideal for this technique. The FID provides excellent quantitative data (peak area is proportional to concentration), while the MS provides structural information (mass spectrum) that can definitively identify this compound and any impurities. HPLC is generally not recommended for volatile, non-polar terpenes due to poor retention and detection.[5]

Data Presentation: Typical GC-MS Parameters for Terpene Analysis
ParameterSettingRationale
GC Column Non-polar capillary column (e.g., DB-5ms)Provides good separation for non-polar hydrocarbons based on boiling point.
Injector Split/Splitless, 270°C[14]High temperature ensures complete and rapid vaporization of the sample.
Oven Program Start at 60°C, ramp to 240°C at 10°C/min[5]A temperature ramp allows for the separation of compounds with a wide range of boiling points.
Carrier Gas Helium or Hydrogen[14][15]Inert gases that carry the sample through the column.
Detector (MS) Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
Experimental Protocol: Sample Preparation for GC-MS Analysis

Objective: To prepare a this compound sample for purity analysis.

Procedure:

  • Stock Solution: Accurately weigh approximately 100 mg of your purified this compound.

  • Dissolution: Dissolve the sample in 10 mL of a suitable volatile solvent like ethanol, hexane, or acetone.[5][16]

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 100 µg/mL to 1 mg/mL.

  • Filtration: If the solution is not perfectly clear, filter it through a 0.22 µm syringe filter into a GC vial.[5]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the this compound peak divided by the total area of all peaks. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Visual Workflow for this compound Purification

Purification_Workflow cluster_start Starting Material cluster_purification Primary Purification Strategy cluster_analysis Analysis & Final Product Start Crude this compound Mixture (e.g., Post-Synthesis or Extract) Distillation Fractional Distillation (Large Scale, ΔBP > 25°C) Start->Distillation Boiling Point Difference? Chromatography Preparative Chromatography (Isomers, High Purity) Start->Chromatography Isomeric Mixture? Crystallization Crystallization (Solid Derivatives) Start->Crystallization Solid Derivative? Analysis Purity Analysis (GC-MS) Distillation->Analysis Chromatography->Analysis Crystallization->Analysis Analysis->Chromatography No, Re-purify FinalProduct Pure this compound (>99%) Analysis->FinalProduct Meets Purity Spec?

Caption: General workflow for selecting a this compound purification strategy.

Troubleshooting Guide

Q5: My fractional distillation resulted in poor separation. What went wrong?
  • Possible Cause 1: Boiling points are too close.

    • Solution: If the boiling points of your components differ by less than 25°C, fractional distillation will be inefficient. You must switch to a higher-resolution technique like preparative HPLC or SFC.[7]

  • Possible Cause 2: Distillation rate was too fast.

    • Solution: Reduce the heating rate. A fast distillation does not allow for proper vapor-liquid equilibrium to be established in the column, leading to poor separation.[1]

  • Possible Cause 3: Inefficient column.

    • Solution: Use a longer column or one with a higher surface area packing material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates and improve separation efficiency.

Q6: I'm trying to purify a solid derivative, but it oils out instead of crystallizing. What should I do?
  • Possible Cause 1: Solution is supersaturated or cooling too quickly.

    • Solution: Re-heat the solution to dissolve the oil, add a very small amount of additional solvent, and allow it to cool much more slowly. You can insulate the flask to slow the cooling rate. Slow evaporation of the solvent at room temperature can also promote crystal growth.[17]

  • Possible Cause 2: Presence of impurities.

    • Solution: Impurities can inhibit crystal lattice formation. Try purifying the crude material first with a quick flash chromatography column to remove the bulk of impurities, then attempt crystallization again.

  • Possible Cause 3: Incorrect solvent.

    • Solution: The solvent may be too good, keeping the compound dissolved even at low temperatures. Experiment with different solvents or solvent systems (a mixture of a "good" solvent and a "poor" solvent). For this compound diols, non-polar solvents like n-hexane or n-heptane are recommended.[13]

Q7: My GC-MS analysis shows co-eluting peaks. How can I resolve them?
  • Possible Cause 1: Suboptimal GC oven temperature program.

    • Solution: Modify the temperature program. Try a slower ramp rate (e.g., 5°C/min instead of 10°C/min) or add an isothermal hold at a temperature between the boiling points of the co-eluting compounds.

  • Possible Cause 2: Incorrect column polarity.

    • Solution: If you are using a standard non-polar column (like a DB-5ms) and still see co-elution, consider using a column with a different stationary phase, such as a more polar "wax" column, which can provide different selectivity.[16]

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound?

A: Understanding these properties is critical for designing purification protocols.

PropertyValueSignificance
Molecular Formula C₁₀H₂₀[4]
Molar Mass 140.27 g/mol [4]
Boiling Point 170-171 °C (@ 760 mmHg)[3][4] Key parameter for distillation.
Melting Point -87 to -89 °C[3][4] this compound is a liquid at room temperature.
Density ~0.804 g/cm³[4] Less dense than water.
Solubility Insoluble in water; very soluble in alcohol, ether, benzene.[3][18]Governs choice of extraction and chromatography solvents.

Q: What are the essential safety precautions for handling this compound and its solvents?

A: this compound is a flammable hydrocarbon, and the solvents used in its purification (e.g., hexane, ethanol) are also flammable and can pose health risks.[18][19]

  • Ventilation: Always work in a well-ventilated area or a certified chemical fume hood.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat.[19][21]

  • Ignition Sources: Keep this compound and flammable solvents away from heat, sparks, and open flames.[20][21] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[20]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable liquids.[19]

  • Spills: Have a spill kit readily available containing absorbent materials. In case of a small spill, absorb the liquid, seal the contaminated material in a vapor-tight bag for disposal, and wash the area with soap and water.[18]

Q: Can this compound be purified directly from essential oils?

A: While this compound is a fundamental terpenoid structure, it is not typically a major component of common essential oils in its saturated form.[4] Essential oils are more likely to contain its unsaturated precursors like limonene and pinene. More commonly, complex mixtures containing this compound are the result of the chemical modification (e.g., hydrogenation) of these precursors. Purification would then involve separating the fully saturated this compound from these unreacted precursors and other reaction by-products using the methods described above.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problem Problem Identification cluster_distillation Distillation Issues cluster_crystallization Crystallization Issues cluster_chromatography Chromatography/Analysis Issues Problem Purification Fails D_PoorSep Poor Separation Problem->D_PoorSep Distillation? C_Oiling Compound Oils Out Problem->C_Oiling Crystallization? GC_Coelution GC Peaks Co-elute Problem->GC_Coelution Analysis? D_Sol1 Switch to Chromatography (ΔBP < 25°C) D_PoorSep->D_Sol1 Check BPs D_Sol2 Reduce Heat (Rate too fast) D_PoorSep->D_Sol2 Check Rate C_Sol1 Cool Slowly / Add Seed Crystal C_Oiling->C_Sol1 Check Cooling Rate C_Sol2 Change Solvent / Pre-purify C_Oiling->C_Sol2 Check Purity/Solvent GC_Sol1 Optimize Oven Ramp GC_Coelution->GC_Sol1 Check Method GC_Sol2 Change GC Column GC_Coelution->GC_Sol2 Check Column

Caption: A decision tree for troubleshooting common this compound purification issues.

References

  • BenchChem. (n.d.). Validating the Purity of Synthesized this compound-3,8-diol: A Comparative Guide to HPLC and GC Methods.
  • BenchChem. (n.d.). Application Note: Laboratory-Scale Purification of this compound-3,8-diol from Essential Oils.
  • Scent.vn. (n.d.). This compound (CAS 6069-98-3): Odor profile, Properties, & IFRA compliance.
  • NOAA. (n.d.). This compound. CAMEO Chemicals.
  • BenchChem. (n.d.). Application Notes & Protocols for the Analysis of this compound-1,3,8-triol by HPLC and GC-MS.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • PubChem. (n.d.). 1-Methyl-4-isopropylcyclohexane. National Center for Biotechnology Information.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of this compound-1,3,8-triol.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of this compound-1,3,8-triol.
  • ChemicalBook. (n.d.). This compound-1,3,8-triol CAS#: 155348-06-4.
  • Google Patents. (n.d.). US5959161A - Method for producing para-menthane-3,8-diol.
  • extraktLAB. (n.d.). High-Pressure Liquid Chromatography Machine for Botanical Purification.
  • Wikipedia. (n.d.). Menthol.
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  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION.
  • E3S Web of Conferences. (2020). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products.
  • WorkSafe. (2022). Solvents - Health and Safety.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Maratek. (2025). Cannabis Chromatography Purification Techniques for High-Quality Extracts.
  • Kawka, E. (2018). A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. Chromatography Today.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Longevity of this compound-3,8-diol (PMD) Repellency.
  • National Cheng Kung University. (n.d.). Precautions for Handling Organic Solvent.
  • University of Fribourg, Chemistry Department. (n.d.). Guide for crystallization.
  • Safety First Consulting. (n.d.). Safe Work Instructions for Working With Solvents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Extraction and Isolation of this compound-1,3,8-triol from Mentha canadensis.
  • CBG Biotech. (n.d.). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments.
  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • ChemistryConnected. (2012, February 2). 2 Crystallization to Purify a Solid [Video]. YouTube.
  • Wikipedia. (n.d.). Menthone.
  • Ellutia. (n.d.). Terpene Analysis in Cannabis and Hemp by Gas Chromatography.
  • Encore Labs. (2021, April 8). New Chromatography Method Measures Both Cannabinoids and Terpenes.
  • MDPI. (2023). Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • BenchChem. (n.d.). Synthesis of this compound-1,3,8-triol: A Laboratory-Scale Protocol.
  • MDPI. (2023). Aqueous Leaf Extracts of Peppermint (Mentha × piperita) and White Snakeroot (Ageratina altissima) Exhibit Antibacterial and Antiviral Activity.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of this compound-3,8-diol from Citronellal.
  • Khan Academy. (n.d.). Simple and fractional distillations [Video].
  • Agilent. (n.d.). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source.
  • Wikipedia. (n.d.). This compound-3,8-diol.
  • New England Biolabs. (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.

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Technical Support Center: Catalyst Longevity in p-Menthane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Menthane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation during the hydrogenation of precursors like p-cymene and limonene. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot issues and design more robust experimental plans. Catalyst stability is paramount for reproducible results and scalable processes, and this guide provides field-proven insights to maintain catalyst performance over extended use.

Troubleshooting Guide: Reacting to In-Experiment Issues

This section addresses specific problems you might encounter during a synthesis run. The goal is to quickly diagnose the likely cause and implement a corrective or mitigating action.

Q1: My reaction started well, but the conversion rate has suddenly and drastically dropped. What is the likely cause?

A sudden, sharp decline in catalytic activity mid-reaction is a classic symptom of catalyst poisoning . This occurs when impurities in your feedstock or solvent strongly and irreversibly bind to the active sites of the catalyst, rendering them inaccessible to the reactants.[1][2]

Causality Explained: In hydrogenation reactions for this compound synthesis, metal catalysts (like Rh, Pt, Ni) are highly susceptible to poisons containing heteroatoms with lone pairs of electrons, such as sulfur and nitrogen.[3][4] These compounds chemisorb onto the metal surface with a bond strength far greater than that of the reactants (p-cymene, limonene, or hydrogen), effectively blocking the catalytic cycle.[4][5] Even parts-per-billion (ppb) concentrations of sulfur can be sufficient to cause significant deactivation.[4]

Immediate Actions & Solutions:

  • Feedstock Purity Check: The most common source of poisons is the feedstock itself, especially if using bio-derived terpenes like limonene.[6] Analyze your starting material for traces of sulfur- or nitrogen-containing compounds using techniques like GC-SCD (Gas Chromatography with Sulfur Chemiluminescence Detection).

  • Feedstock Pre-treatment Protocol: If impurities are detected, implement a purification step.

Experimental Protocol: Feedstock Purification via Adsorption

  • Select Adsorbent: Choose an appropriate adsorbent. Activated carbon is effective for general organic impurities, while dedicated materials like copper-impregnated alumina are excellent for sulfur removal.

  • Prepare Column: Pack a glass column with the chosen adsorbent. The bed volume should be approximately 10-20% of your feedstock volume.

  • Elute Feedstock: Pass the liquid feedstock (e.g., p-cymene) through the adsorbent column at a slow, controlled flow rate.

  • Collect & Re-analyze: Collect the purified feedstock and re-analyze for impurity levels to confirm removal before use in the catalytic reaction.

Q2: My catalyst's activity is decreasing gradually throughout the reaction, and its performance worsens with each reuse cycle. Why is this happening?

A gradual decline in activity, often accelerating over time, typically points to one of two mechanisms (or a combination): fouling (coking) or sintering .

  • Fouling (Coking): This is the physical deposition of carbonaceous residues ("coke") on the catalyst surface.[7][8] In terpene hydrogenation, side reactions like polymerization or dehydrogenation can form heavy organic molecules that block active sites and pores.[9][10] This is particularly relevant when hydrogenating limonene, which can form p-cymene as an intermediate, a precursor to coke formation.[6][11]

  • Sintering: This is a thermally-induced process where the small metal nanoparticles on the catalyst support migrate and agglomerate into larger particles.[12][13] This leads to a decrease in the active metal surface area, and consequently, a lower overall reaction rate.[14][15] Sintering is irreversible under normal reaction conditions and is a common issue in liquid-phase hydrogenations, especially at elevated temperatures.[16][17]

Diagnostic Workflow:

The following workflow can help you distinguish between coking and sintering and select the appropriate mitigation strategy.

G start Gradual Deactivation Observed q1 Is the catalyst visually darker (black/brown) after reaction? start->q1 a1_yes Yes q1->a1_yes Likely a1_no No q1->a1_no Less Likely coking Primary Cause: Coking/Fouling a1_yes->coking check_temp Were reaction temperatures high (>150°C)? a1_no->check_temp mitigate_coke Mitigation: 1. Increase H2 Pressure 2. Lower Temperature 3. Condition Feedstock 4. Attempt Regeneration (Protocol 2) coking->mitigate_coke sintering Primary Cause: Sintering (or Leaching) mitigate_sinter Mitigation: 1. Lower Reaction Temperature 2. Choose Thermally Stable Support (e.g., Carbon) 3. Re-evaluate Catalyst Choice sintering->mitigate_sinter temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no temp_yes->sintering temp_no->sintering Consider Leaching

Caption: Troubleshooting workflow for gradual catalyst deactivation.

Experimental Protocol: Oxidative Regeneration of Coked Catalyst

Caution: This procedure involves high temperatures and potentially exothermic reactions. Ensure proper safety measures are in place.

  • Solvent Wash: After the reaction, thoroughly wash the catalyst with a solvent (e.g., toluene, then methanol) to remove any adsorbed reactants and products.[18] Dry the catalyst under vacuum.

  • Inert Purge: Place the dried catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 150°C to remove any residual solvent.

  • Controlled Oxidation: Switch the gas flow to a dilute oxygen mixture (e.g., 2-5% O₂ in N₂). Slowly ramp the temperature to 350-450°C. The optimal temperature depends on the catalyst support's thermal stability. Hold at this temperature for 2-4 hours to burn off the carbon deposits.

  • Cooling and Reduction: Cool the catalyst back to room temperature under an inert gas flow. Before the next use, the catalyst must be re-reduced under a hydrogen flow according to its standard activation procedure.

Frequently Asked Questions (FAQs)

This section covers broader topics related to catalyst selection, experimental design, and long-term stability.

Q3: What are the primary mechanisms of catalyst deactivation in this compound synthesis, and how can I proactively prevent them?

There are four primary deactivation mechanisms: poisoning, coking, sintering, and leaching.[2][15] Proactive prevention begins with understanding their causes.

Deactivation Mechanisms and Prevention Strategies

Mechanism Primary Cause Prevention & Mitigation Strategies
Poisoning Impurities (Sulfur, Nitrogen, etc.) in feedstock or solvent strongly adsorb on active sites.[3][5] Feedstock Purification: Use high-purity reactants and solvents. Implement pre-treatment protocols if necessary. • Catalyst Design: Select catalysts with some poison tolerance or use guard beds to capture impurities before they reach the main reactor.[1]
Coking/Fouling Polymerization or condensation of reactants/products on the catalyst surface, blocking pores and active sites.[8][9] Optimize Conditions: Increase hydrogen partial pressure and use the lowest effective temperature to suppress coke-forming side reactions.[10] • Catalyst Modification: Incorporate promoters that inhibit polymerization.[7]
Sintering Thermally induced agglomeration of metal particles, reducing the active surface area.[12][19] Control Temperature: Operate at the lowest possible temperature that provides an acceptable reaction rate. • Support Selection: Use supports with strong metal-support interactions (e.g., carbon over alumina for some metals) to anchor the nanoparticles.[6]

| Leaching | Dissolution of the active metal species into the liquid reaction medium.[20][21] | • Solvent Choice: Select solvents that do not complex with the active metal. • Support Interaction: Enhance metal-support interactions to prevent dissolution. • Add Protectants: In some systems, additives can suppress leaching by competitive adsorption.[22] |

Q4: How does my choice of catalyst and support impact deactivation during p-cymene hydrogenation?

The choice of both the active metal and the support material is critical and involves a trade-off between activity, selectivity, and stability.

Active Metal:

  • Rhodium (Rh): Often shows the highest activity and excellent recyclability, especially when supported on carbon (Rh/C). It can achieve full conversion at both low and high temperatures.[6]

  • Platinum (Pt) & Ruthenium (Ru): Also highly effective. Pt/C and Ru/Al₂O₃ demonstrate good recyclability over many cycles.[6]

  • Nickel (Ni): A cost-effective alternative (e.g., Raney-Nickel), but can be more susceptible to poisoning and sintering than platinum-group metals.[18]

Support Material: The support's role is to disperse and stabilize the metal nanoparticles.[13]

  • Carbon (Charcoal): Generally offers better stability against sintering and leaching for platinum-group metals in p-cymene hydrogenation compared to alumina.[6] Its higher surface area can also lead to better metal dispersion.

  • Alumina (Al₂O₃): A common support, but strong metal-support interactions can sometimes lead to aggregate formation and deactivation, as seen with Rh/Al₂O₃.[6] The acidity of some alumina grades (like γ-Al₂O₃) can also promote coke formation.[23]

Data Summary: Catalyst Performance in p-Cymene Hydrogenation

Catalyst Support Recyclability (Cycles at Full Conversion) Key Observation
Rh/C Carbon >60 Outstanding stability and activity. Considered the most efficient.[6]
Pt/C Carbon 24 Excellent performance and good stability.[6]
Ru/Al₂O₃ Alumina 20 Very good performance, comparable to Pt/C.[6]

| Rh/Al₂O₃ | Alumina | <3 | Significant deactivation observed, likely due to metal aggregation.[6] |

Q5: Can all deactivated catalysts be regenerated? What are the most common regeneration methods?

Regeneration is possible for some, but not all, deactivation mechanisms. It is most successful for coking and, in some cases, reversible poisoning . Deactivation by sintering and leaching is generally considered permanent.[2]

Catalyst Deactivation Pathways & Regeneration Potential

G cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Potential poison Poisoning regen_yes Regenerable poison->regen_yes Sometimes Reversible coke Coking coke->regen_yes Often Reversible sinter Sintering regen_no Irreversible sinter->regen_no leach Leaching leach->regen_no

Caption: Regeneration potential based on deactivation mechanism.

Common Regeneration Methods:

  • Oxidative Treatment (for Coking): As detailed in the protocol in Q2, this involves a controlled burn-off of carbon deposits in a dilute oxygen stream.[2][24]

  • Solvent Washing: For mild fouling, washing with appropriate solvents can remove soluble organic residues. Sometimes sonication can aid this process.[18][25]

  • Hydrogen Treatment: For some catalysts, high-temperature treatment under a hydrogen atmosphere can help redisperse metal particles or remove certain types of coke. This has shown success for Raney-Nickel catalysts.[18][25]

  • Chemical Treatment: In specific cases of poisoning, a chemical wash can remove the adsorbed poison. For instance, a dilute acid or alkaline wash has been used for Raney-Nickel regeneration.[18][26]

Always characterize your catalyst before and after regeneration (e.g., using chemisorption to measure active sites, TEM to visualize particle size) to validate the effectiveness of the procedure.

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. National Renewable Energy Laboratory. [Link]

  • Da-Ano, R., et al. (2023). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound. Catalysts. [Link]

  • IntechOpen. (2021). Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming. [Link]

  • Soutelo-Maria, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts. [Link]

  • Barbier, J. (1989). Role of Sulfur in Catalytic Hydrogenation Reactions. Advances in Catalysis. [Link]

  • MDPI. (n.d.). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. [Link]

  • MDPI. (n.d.). Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. [Link]

  • PubMed Central (PMC). (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. [Link]

  • KAUST Repository. (2021). Special Issue on Catalyst Deactivation and Regeneration. [Link]

  • Google Patents. (n.d.).
  • International Scientific Organization. (n.d.). Chemical synthesis of various limonene derivatives – A comprehensive review. [Link]

  • ResearchGate. (n.d.). Mitigating catalyst deactivation in selective hydrogenation by enhancing dispersion and utilizing reaction heat effect. [Link]

  • Semantic Scholar. (1981). Sulfur Adsorption and Poisoning of Metallic Catalysts. [Link]

  • ResearchGate. (n.d.). Deactivation of supported copper metal catalysts for hydrogenation reactions. [Link]

  • VNU. (2012). Solvent free preparation of p-cymene from limonene using Vietnamese montmorillonite. [Link]

  • ProcessBarron. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • EurekAlert!. (2023). Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation. [Link]

  • Ingenta Connect. (2014). Leaching in Metal Nanoparticle Catalysis. [Link]

  • DTU Research Database. (n.d.). Sintering and Particle Dynamics in Supported Metal Catalysts. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts. [Link]

  • Scholar Commons. (n.d.). Insights Into Supported Metal Catalyst Sintering and Their Application. [Link]

  • ResearchGate. (2019). New Strategies in Enantioselective Hydrogenation on Supported Transition Metal Catalyst: Effects of Metal Sintering and Support Swelling. [Link]

  • ResearchGate. (1976). The Sintering of Supported Metal Catalysts. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • MDPI. (n.d.). Synergistic Activation of Peroxymonosulfate by CoMnOx Supported on Coal Gangue for Alkaline Wastewater Treatment. [Link]

  • PrepChem.com. (n.d.). Synthesis of p-cymene. [Link]

  • Chemistry Online. (2023). Preparation of p-cymene from limonene. [Link]

  • DCL International. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • MDPI. (n.d.). Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. [Link]

  • ACS Catalysis. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. [Link]

  • ResearchGate. (n.d.). Coke formation in metal‐catalysed hydrogenation/dehydrogenation.... [Link]

  • Siberian Branch of the Russian Academy of Sciences. (n.d.). Reduction of Coke Formation on Pt–Re Gasoline Reforming Catalysts. [Link]

  • PubMed. (2021). Physical Separation of H2 Activation from Hydrogenation Chemistry Reveals the Specific Role of Secondary Metal Catalysts. [Link]

  • ScienceDirect. (2001). Kinetics of liquid-phase hydrogenation reactions over supported metal catalysts — a review. [Link]

  • The Petro Solutions. (n.d.). Reducing Coke Formation on Hydrotreating Catalysts. [Link]

  • ResearchGate. (n.d.). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. [Link]

  • ResearchGate. (n.d.). Coke formation on bimetallic platinum/rhenium and platinum/iridium catalysts. [Link]

  • Taylor & Francis Online. (n.d.). A critical review on deactivation dynamics in methane combustion catalysts: Challenges and innovations for palladium-based systems. [Link]

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Technical Support Center: Managing Thermal Degradation of p-Menthane

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PM-TD-2601

Version: 1.0

Introduction

Welcome to the Technical Support Center for p-Menthane applications. As a saturated monoterpene, this compound is gaining significant interest as a Liquid Organic Hydrogen Carrier (LOHC) and a potential biofuel.[1] However, its efficacy at high temperatures is critically dependent on its thermal stability. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and manage the thermal degradation of this compound during high-temperature experiments. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and success of your work.

Section 1: Foundational Understanding (FAQs)

This section addresses the fundamental questions regarding the thermal behavior of this compound.

Q1: What is the thermal degradation of this compound, and why is it a concern?

A1: Thermal degradation, or pyrolysis, is the decomposition of a molecule at elevated temperatures in an inert atmosphere.[2] For this compound, this involves the breaking of its chemical bonds, primarily the C-C bonds, to form smaller, often volatile, molecules. This process is a significant concern because it can lead to:

  • Pressure Buildup: Formation of gaseous byproducts like methane and hydrogen can dangerously increase pressure in a closed reactor system.

  • Reduced Efficiency: The degradation of this compound reduces its concentration, lowering its efficiency as a hydrogen carrier or biofuel.

  • Formation of Impurities: Degradation products can act as impurities, potentially poisoning catalysts or leading to unwanted side reactions.

Q2: At what temperature does significant thermal degradation of this compound begin?

A2: The onset of thermal degradation is not a single, sharp temperature but rather a range that depends on factors like pressure, heating rate, and the presence of catalysts. Generally, for many organic molecules, decomposition processes begin to accelerate between 200°C and 500°C. For hydrocarbon fuels, pyrolysis can become significant in the range of 553–603 K (280–330 °C). Precise determination for your specific experimental setup requires empirical testing, such as Thermogravimetric Analysis (TGA).

Q3: What are the primary products of this compound thermal degradation?

A3: The degradation of this compound proceeds through a free-radical mechanism, leading to a complex mixture of products.[3] The major products typically include:

  • Gases: Methane, Hydrogen, Ethane, Propane, Propene.

  • Liquid Hydrocarbons: Smaller alkanes and alkenes, as well as cyclic compounds like limonene, cymene, and other terpenes resulting from isomerization and dehydrogenation.

  • Aromatics: At higher temperatures, compounds like toluene and xylenes can be formed.[4]

The relative abundance of these products is highly dependent on the reaction temperature and residence time.[5]

Table 1: Common this compound Degradation Products & Formation Conditions
Product CategoryRepresentative CompoundsTypical Formation Temperature RangeKey Formation Pathway
Light Gases Methane (CH₄), Hydrogen (H₂), Propane (C₃H₈)> 300°Cβ-scission of larger radicals
Alkenes Propene (C₃H₆), Isobutene (C₄H₈)> 300°CRing-opening and subsequent fragmentation
Cyclic Olefins Limonene, Terpinolene300°C - 450°CDehydrogenation, Isomerization
Aromatics p-Cymene, Toluene> 450°CExtensive dehydrogenation

Q4: Can you illustrate the basic degradation mechanism?

A4: The degradation is initiated by the homolytic cleavage of the weakest C-C bond, which is typically the bond connecting the isopropyl group to the cyclohexane ring. This is because it forms a relatively stable secondary radical and an isopropyl radical. This initiation step is followed by a cascade of propagation reactions, including hydrogen abstraction and β-scission (ring-opening), leading to the final products.

G pMenthane This compound radicals Initial Radicals (Menthyl + Isopropyl) pMenthane->radicals Heat (>300°C) Bond Scission propagation Propagation Steps (H-abstraction, β-scission) radicals->propagation Reaction Cascade propagation->radicals Radical Chain products Mixture of Smaller Products (Gases, Liquids) propagation->products

Caption: Simplified free-radical degradation pathway for this compound.

Section 2: Troubleshooting Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q5: I'm observing a much higher pressure increase in my reactor than anticipated. What's happening and how can I control it?

A5:

  • Causality: Unexpectedly high pressure is a direct consequence of excessive thermal degradation leading to the formation of non-condensable light gases like methane and hydrogen.[6] This indicates that your reaction temperature is likely too high for the residence time in your reactor, or that hot spots are present.

  • Troubleshooting Steps:

    • Verify Temperature Control: Use a calibrated, multi-point thermocouple to check for temperature uniformity across your reactor. Hot spots can accelerate degradation locally.

    • Reduce Setpoint Temperature: Lower the reaction temperature in increments of 10-15°C to find a balance between the desired reaction rate and acceptable degradation levels.

    • Decrease Residence Time: If operating in a flow system, increase the flow rate of this compound to reduce the time it spends at high temperature.

    • Conduct a Blank Run: Run the experiment with an inert gas under the same temperature and pressure conditions without the this compound to ensure the pressure rise is not from a leak or other system artifact.

Q6: My experimental results are inconsistent, with product yields varying significantly between runs. What are the likely causes?

A6:

  • Causality: Inconsistent results often stem from poor control over key experimental parameters that influence degradation kinetics. The rate of thermal degradation is highly sensitive to temperature and the presence of contaminants.[7]

  • Troubleshooting Steps:

    • Check Purity of Starting Material: Use Gas Chromatography (GC) to verify the purity of your this compound stock. Impurities can sometimes catalyze degradation.

    • Improve Heating and Quenching: Ensure your heating ramp rate is consistent for every experiment. Likewise, have a standardized and rapid cooling (quenching) procedure. Slow cooling allows degradation reactions to continue at intermediate temperatures, leading to variability.

    • Review Reactor Conditioning: Ensure the reactor is properly cleaned and conditioned between runs. Residues from previous experiments can affect the kinetics of the next.

    • Monitor for Oxygen Leaks: Even trace amounts of oxygen can initiate oxidative degradation pathways, altering your product distribution. Ensure all fittings are secure and perform a leak test before heating.

Q7: I'm using a catalyst for a specific transformation of this compound, but its activity is dropping off quickly. Could degradation be the cause?

A7:

  • Causality: Yes, thermal degradation is a very likely cause of catalyst deactivation. Two primary mechanisms are at play:

    • Coking: At higher temperatures, degradation products, especially olefins and aromatics, can polymerize on the catalyst's active sites, forming a layer of carbon ("coke") that blocks access for reactants.

    • Poisoning: Certain degradation byproducts might strongly adsorb to or react with the active sites, rendering them inactive.

  • Troubleshooting Steps:

    • Lower Operating Temperature: This is the most effective way to reduce the rate of coke formation.

    • Characterize the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to quantify coke deposition. X-ray Photoelectron Spectroscopy (XPS) can help identify poisoning elements.

    • Introduce a Co-feed: In some systems, co-feeding a small amount of hydrogen can help suppress coke formation by hydrogenating coke precursors.

    • Modify the Catalyst Support: Consider using a support with a more open pore structure to reduce diffusion limitations and the likelihood of pore blockage.

Section 3: Mitigation Strategies & Protocols

This section offers proactive strategies and detailed protocols to control and analyze thermal degradation.

Q8: What are the most effective strategies to minimize the thermal degradation of this compound?

A8:

  • Precise Temperature Control: This is the most critical factor. Operate at the lowest possible temperature that still allows for your primary reaction to proceed at an acceptable rate.

  • Use of Inhibitors: Introduce radical scavengers into your system. Certain organophosphorus compounds or hindered phenols can interrupt the free-radical chain reactions that propagate degradation.[8]

  • System Design:

    • Minimize "hot spots" in your reactor through proper design and agitation.

    • Reduce residence time in high-temperature zones.

    • Ensure the system is constructed from materials that are inert and do not catalyze degradation.

Protocol 1: Establishing a Baseline for this compound Degradation

This protocol uses Thermogravimetric Analysis (TGA) to determine the onset temperature of degradation for your specific this compound sample.

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Place 5-10 mg of your this compound sample into a TGA pan.

  • Experimental Conditions:

    • Purge the furnace with a high-purity inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove all oxygen.

    • Heat the sample from ambient temperature to 600°C at a controlled heating rate (e.g., 10°C/min).[9]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T₅%).[10] This temperature serves as a critical upper limit for your long-duration experiments.

Section 4: Advanced Analytical Techniques

Accurate analysis is key to understanding and managing degradation.

Q9: How can I identify and quantify the specific byproducts of this compound degradation in my samples?

A9: The gold-standard technique for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[11] GC separates the volatile components of your sample mixture, and the MS provides identification based on their mass fragmentation patterns.

Table 2: Comparison of Analytical Techniques for Degradation Products
TechniquePrimary UseAdvantagesLimitations
GC-MS Identification & Quantification of Volatile ProductsHigh sensitivity and specificity; provides structural information.[12]Requires analytes to be volatile and thermally stable enough for the GC inlet.
GC-FID Quantification of HydrocarbonsRobust, linear response for most hydrocarbons.Does not provide structural identification.
Thermogravimetric Analysis (TGA) Determining Onset of DegradationProvides precise data on mass loss vs. temperature.[7]Does not identify the products being evolved.
FTIR Spectroscopy Monitoring Functional Group ChangesCan track the disappearance of C-H bonds and the appearance of C=C bonds in real-time.[11]Difficult to deconvolve complex mixtures.
Protocol 2: Sample Analysis by GC-MS
  • Sample Preparation:

    • Carefully collect a liquid or gas sample from your reactor.

    • For liquid samples, dilute with a high-purity solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument.[13]

    • Add an internal standard (e.g., dodecane) for accurate quantification.

  • GC-MS Method:

    • Injector: 250°C, split/splitless mode.[12]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program will elute volatile gases first, followed by larger hydrocarbons.[14]

    • MS Detector: Electron Ionization (EI) source, scanning a mass range of m/z 35-550.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the concentration of each identified compound by integrating its peak area relative to the internal standard.

Workflow for Degradation Analysis

G cluster_0 Experiment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A High-Temp Reaction of this compound B Collect Sample (Gas or Liquid) A->B C Dilute in Solvent + Add Internal Std. B->C D Inject into GC-MS C->D E Separate & Detect Components D->E F Identify Peaks (NIST Library Match) E->F G Quantify Products (vs. Internal Std.) F->G H Correlate Products to Reaction Conditions G->H

Caption: General workflow for the analysis of this compound degradation products.

References

  • BenchChem. (2025). Application Notes & Protocols for the Analysis of this compound-1,3,8-triol by HPLC and GC-MS.
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of this compound-1,3,8-triol.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • Niermann, M., et al. (2019). Potential Liquid-Organic Hydrogen Carrier (LOHC) Systems: A Review on Recent Progress. ChemSusChem.
  • Wikipedia. (2024). Pyrolysis. Available at: [Link]

  • Lattimer, R. P., & Polce, M. J. (2005). Low-temperature pyrolysis products from a polyether-based urethane. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

  • Agilent Technologies. (2014). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Mishra, R. K., & Mohanty, K. (2012). Pyrolysis Kinetics of Waste High-density Polyethylene using Thermogravimetric Analysis. International Journal of Chemical Engineering and Applications.
  • Wang, Z., et al. (2009). Characterization of pyrolysis products from a biodiesel phenolic urethane binder. Environmental Science & Technology. Available at: [Link]

  • Zhang, T., et al. (2021). The pyrolysis kinetics and heat exchange performance of biomass hydrocarbon pinane. Fuel. Available at: [Link]

  • Ren, J., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers. Available at: [Link]

  • De la Cruz, F. B., et al. (2016). Heating rate and temperature effects on pyrolysis products from live wildland fuels. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

  • Wang, Z., et al. (2017). Temperature-Dependent investigation of pyrolysis products from PP and LDPE for Gasoline-Like fuel applications. Waste Management. Available at: [Link]

  • Kulesza, M., et al. (2022). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. Materials. Available at: [Link]

  • Koutsoukos, S., et al. (2022). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. ACS Applied Polymer Materials. Available at: [Link]

  • Gilman, J. W. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial-scale synthesis of p-Menthane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to pilot and industrial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to troubleshoot and optimize your processes effectively. The synthesis of valuable compounds like menthol, this compound-3,8-diol (PMD), and other derivatives from terpene feedstocks presents unique challenges during scale-up.[1][2][3] This resource addresses these challenges in a practical, question-and-answer format.

Section 1: Foundational Principles of Scale-Up

Transitioning a chemical synthesis from a 1-liter lab flask to a 1000-liter reactor is not a linear process.[4] The physical and chemical behaviors of the reaction change dramatically with scale, demanding a shift in perspective and procedure. This section addresses the fundamental questions you should consider before embarking on a scale-up campaign.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound derivative synthesis from the lab to an industrial scale?

A1: The core challenges stem from the changing ratio of surface area to volume.[5] As the reactor volume increases, the surface area available for heat exchange decreases proportionally. This has several critical consequences:

  • Heat Transfer: Most syntheses of this compound derivatives, especially hydrogenations, are exothermic.[6] What might be a mild temperature increase in a lab flask can become a dangerous, uncontrollable runaway reaction in a large reactor if heat cannot be removed efficiently.[4][5] Proper reactor jacketing and cooling systems are paramount.

  • Mass Transfer & Mixing: Achieving a homogeneous reaction mixture is more difficult on a large scale. For multi-phase reactions, such as the hydrogenation of an organic terpene in a solvent with a solid catalyst and gaseous hydrogen, inefficient mixing can lead to low reaction rates, poor selectivity, and catalyst settling.[7]

  • Reagent Addition Control: The rate of reagent addition, easily controlled in the lab, becomes a critical safety and selectivity parameter at scale. A slow, controlled addition is often necessary to manage the reaction exotherm.[5]

  • Safety and Environmental Concerns: Handling large quantities of flammable solvents, pyrophoric catalysts (like Raney-Ni or dry Pd/C), and high-pressure hydrogen requires specialized equipment and rigorous safety protocols.[6][8][9] Waste disposal and solvent recovery also become significant logistical and cost factors.

  • Cost and Availability of Raw Materials: A starting material that is convenient for lab synthesis may be prohibitively expensive or unavailable in the bulk quantities required for industrial production.[4][10]

Q2: How do I select the most viable starting material for my target this compound derivative for industrial production?

A2: The choice of starting material is a balance of chemical efficiency, availability, and cost. For this compound derivatives, several key precursors are used industrially:

  • Limonene: Abundantly available from citrus fruit peels, limonene is a cost-effective and renewable starting material for derivatives like menthol and carvone.[11][12] Its two double bonds, however, present a selectivity challenge during hydrogenation.

  • Citronellal: As the primary component of citronella oil, this is the key precursor for producing this compound-3,8-diol (PMD), a highly effective insect repellent.[13][14] The synthesis involves an acid-catalyzed intramolecular cyclization and hydration.[15]

  • m-Cresol and Thymol: The Haarmann & Reimer process (now Symrise) produces menthol by first synthesizing thymol from m-cresol, followed by hydrogenation.[16] This route is well-established but relies on petrochemical feedstocks.

  • α-Pinene and β-Pinene: These are major components of turpentine and serve as versatile starting points for a wide range of terpenes and fragrances.[2][10]

For industrial use, the ideal starting material is readily available in large, consistent quantities and requires the fewest, most efficient steps to reach the final product.

Section 2: Troubleshooting Guide: Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of this compound synthesis, used to selectively reduce double bonds (e.g., limonene to this compound) or carbonyl groups.[1][17] However, it is also a process fraught with potential issues.

Q1: My hydrogenation of a limonene precursor to a this compound derivative is showing low or stalled conversion. What are the likely causes?

A1: This is a common issue often attributable to the catalyst, hydrogen availability, or mass transfer limitations.

  • Cause 1: Catalyst Deactivation/Poisoning.

    • Explanation: The active sites on heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney-Ni) are highly susceptible to poisoning. Common poisons in terpene feedstocks include sulfur compounds, oxidized byproducts, or residual reagents from previous steps. The catalyst may also be pyrophoric, meaning it can spontaneously ignite if exposed to air when dry, rendering it inactive.[6][9]

    • Solution:

      • Purify Substrate: Ensure the starting material is of high purity. Consider passing it through a column of activated carbon or silica to remove polar impurities.

      • Handle Catalyst Under Inert Atmosphere: Never handle hydrogenation catalysts in the open air, especially after they have been used (charged with hydrogen).[18] Keep the catalyst wet with solvent or water during handling and filtration to prevent ignition.[6]

      • Check Catalyst Loading: Insufficient catalyst loading will naturally lead to slow or incomplete reactions.

  • Cause 2: Insufficient Hydrogen Pressure or Availability.

    • Explanation: The reaction is dependent on a continuous supply of hydrogen to the catalyst surface. A leak in the reactor system or an inadequate hydrogen source will starve the reaction.[8]

    • Solution:

      • Perform a Leak Test: Before introducing hydrogen, always pressurize the reactor with an inert gas like nitrogen to the target reaction pressure and monitor for any pressure drop.[8]

      • Ensure Adequate Headspace: The reactor should not be overfilled (typically no more than two-thirds full) to allow for sufficient headspace for hydrogen gas.[8]

  • Cause 3: Poor Mass Transfer.

    • Explanation: This is a classic scale-up problem. The reaction can only proceed as fast as hydrogen from the gas phase can dissolve into the liquid solvent and diffuse to the solid catalyst surface. If mixing is poor, the reaction becomes "mass-transfer limited," not "kinetically limited."[7]

    • Solution:

      • Increase Agitation: Increase the stirring rate to improve gas-liquid mixing and keep the catalyst suspended.

      • Optimize Impeller Design: The type of impeller in the reactor (e.g., gas-inducing vs. standard turbine) can have a massive impact on hydrogenation efficiency.

Q2: I'm observing poor selectivity in my hydrogenation, leading to a mix of cis/trans isomers or unwanted byproducts. How can I improve this?

A2: Selectivity is controlled by a delicate interplay between the catalyst, solvent, and reaction conditions.

  • Catalyst Choice: Different metals have inherent selectivities. For example, in the hydrogenation of limonene, platinum catalysts are often more active but can be less selective than palladium, which may yield a different ratio of cis- and trans-p-menthane.[12] Raney Nickel is another common choice, particularly for reducing carbonyls.[11]

  • Reaction Conditions:

    • Temperature and Pressure: Lower temperatures and pressures generally favor higher selectivity, as they provide less energy for overcoming activation barriers to side reactions.[19]

    • Solvent: The solvent can influence how the substrate adsorbs onto the catalyst surface, thereby affecting the stereochemical outcome of the hydrogen addition. Experiment with solvents of varying polarity (e.g., ethanol, hexane, ethyl acetate).

CatalystTypical Application in this compound SynthesisAdvantagesDisadvantages & Considerations
Palladium on Carbon (Pd/C) Hydrogenation of C=C double bonds (e.g., limonene to menthenes/menthane).[20]Good activity, relatively low cost, can be selective.Pyrophoric when dry.[6] Can be poisoned by sulfur.
Platinum on Carbon (Pt/C) More aggressive hydrogenation of C=C and aromatic rings.[12]Very high activity, can hydrogenate stubborn substrates.Can lead to over-reduction and lower selectivity. More expensive than Pd.
Raney Nickel (Ra-Ni) Hydrogenation of C=C and carbonyls (C=O). Used in menthol synthesis from pulegone.[11]Lower cost, effective for carbonyl reduction.Highly pyrophoric. Must be stored under water.[18] Raises safety concerns regarding handling and disposal.
Rhodium (Rh) Asymmetric hydrogenation for chiral synthesis (e.g., Takasago menthol process).[16]Enables high enantioselectivity.Very high cost, sensitive catalyst system.
Workflow Diagram: Troubleshooting Low Yield in Hydrogenation

G start Low Conversion/ Stalled Reaction q1 Is the catalyst fresh? Was it handled properly? start->q1 sol1 Use fresh, high-purity catalyst. Handle under inert atmosphere. q1->sol1 No q2 Did the reactor pass a nitrogen leak test? q1->q2 Yes sol1->q2 sol2 Check all seals and fittings. Perform leak test again. q2->sol2 No q3 Is the agitation rate sufficient for the vessel size? q2->q3 Yes sol2->q3 sol3 Increase RPM. Consider impeller design. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: A decision tree for troubleshooting low hydrogenation conversion.

Section 3: Troubleshooting Guide: Acid-Catalyzed Cyclization

The synthesis of this compound-3,8-diol (PMD) from citronellal is a classic example of an acid-catalyzed intramolecular Prins reaction followed by hydration.[15] Achieving high selectivity and yield is a common scale-up challenge.

Q1: My acid-catalyzed cyclization of citronellal is producing a high percentage of byproducts like isopulegol or acetals. How can I increase the yield of PMD?

A1: This is a classic selectivity problem where reaction conditions are favoring undesired pathways.

  • Cause 1: Incorrect Acid Strength or Concentration.

    • Explanation: The reaction mechanism involves several equilibria. Stronger acids (or higher concentrations) can promote the dehydration of an intermediate carbocation to form isopulegol faster than it can be trapped by water to form the desired diol. They can also catalyze the formation of acetal byproducts.[13][21]

    • Solution: Use a weaker acid or a lower concentration of a strong acid. For example, using a 0.25% aqueous solution of sulfuric acid has been shown to be highly effective, whereas higher concentrations lead to more byproducts.[21][22] Lignin-derived solid acid catalysts have also been shown to favor PMD formation due to weaker acid sites.[13]

  • Cause 2: Suboptimal Reaction Temperature.

    • Explanation: Higher temperatures can provide the energy to overcome the activation barrier for byproduct formation.

    • Solution: Maintain strict temperature control. The optimal temperature for this reaction is often reported to be around 50°C.[21][23] Lower temperatures can slow the reaction, while higher temperatures decrease PMD selectivity.[22]

Reaction Pathway: Citronellal to PMD

G Citronellal Citronellal Protonated Protonated Aldehyde Citronellal->Protonated + H+ (Acid Catalyst) Carbocation Tertiary Carbocation Protonated->Carbocation Intramolecular Ene Reaction Isopulegol Isopulegol (Byproduct) Carbocation->Isopulegol - H+ (Dehydration) PMD This compound-3,8-diol (Product) Carbocation->PMD + H2O (Hydration)

Caption: Key steps in the acid-catalyzed cyclization of citronellal.

Section 4: Industrial Purification & Analysis

After the reaction is complete, isolating the target molecule at high purity is the final, critical step. The methods must be efficient, scalable, and cost-effective.

Q1: What are the most effective industrial-scale purification methods for this compound derivatives?

A1: The choice of method depends on the physical properties of the product and its impurities.

  • Fractional Distillation: This is the workhorse for separating volatile compounds with different boiling points. It is extensively used to separate isomers of menthol and to purify intermediates.[11][16]

  • Melt Crystallization: For products that are solid at or near room temperature, like PMD, this is a highly effective and solvent-free purification method.

  • Solvent Crystallization: This is a powerful technique for achieving very high purity. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled slowly to allow pure crystals to form. For PMD, n-heptane is a common crystallization solvent, with crystallization induced at low temperatures (e.g., -50°C).[14][21][23]

  • Chiral Resolution: For separating enantiomers, such as in the Haarmann-Reimer menthol process, a chiral resolving agent is used to form diastereomeric esters, which can then be separated by crystallization.[16]

Q2: What analytical techniques are essential for monitoring reaction progress and ensuring final product purity on an industrial scale?

A2: A robust analytical workflow is crucial for process control and quality assurance.

  • Gas Chromatography (GC): This is the primary tool for analyzing volatile terpenes. It is used to determine the conversion of starting material, the formation of intermediates, and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more common in R&D, 1H and 13C NMR are invaluable for confirming the structure and stereochemistry of the final product and identifying unknown byproducts.[21][24]

  • High-Performance Liquid Chromatography (HPLC): Used for less volatile or thermally sensitive compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for quick functional group analysis to confirm, for example, the reduction of a carbonyl to an alcohol.

Section 5: Experimental Protocols

The following protocols are generalized frameworks. Always perform a thorough safety review and risk assessment before conducting any experiment, especially during scale-up.[18]

Protocol 1: Scale-Up Synthesis of this compound-3,8-diol (PMD) from Citronellal

This protocol is based on established literature methods for producing PMD with high selectivity.[21][23][25]

  • Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge a 0.25% (w/w) aqueous solution of sulfuric acid.

  • Temperature Control: Begin stirring and heat the acid solution to 50°C using the reactor's heating jacket.

  • Reagent Addition: Slowly add high-purity (>85%) citronellal to the stirred acid solution over 1-2 hours. Monitor the internal temperature closely to ensure the exotherm is controlled.

  • Reaction: Maintain the reaction mixture at 50°C with vigorous stirring for 10-12 hours. Monitor the reaction progress by taking small aliquots, neutralizing them, extracting with a solvent (e.g., ethyl acetate), and analyzing by GC.

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with good stirring until the pH of the aqueous phase is neutral (pH ~7).

  • Workup: Transfer the mixture to a separation funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., n-heptane or ethyl acetate). Combine all organic layers.

  • Purification (Crystallization): Concentrate the combined organic layers under reduced pressure to obtain the crude PMD oil. Dissolve this oil in a minimal amount of hot n-heptane. Cool the solution slowly to -50°C and hold for 20 hours to induce crystallization.[14][21]

  • Isolation: Isolate the pure PMD crystals by filtration and dry under vacuum.

Protocol 2: General Procedure for Catalytic Hydrogenation in a High-Pressure Reactor

This protocol emphasizes the critical safety steps for any hydrogenation.[6][8]

  • Pre-Operation Checks: Inspect the high-pressure reactor, ensuring all gauges, connections, and safety devices (rupture disc) are in working order. Place the reactor in a designated, well-ventilated fume hood or blast shield.[8]

  • Charging the Reactor:

    • Charge the substrate and solvent into the reactor vessel. The total liquid volume should not exceed two-thirds of the reactor capacity.[8]

    • In a separate vessel, make a slurry of the catalyst (e.g., 5% Pd/C) in a small amount of the reaction solvent. CRITICAL: If using a dry catalyst, do this under a nitrogen atmosphere to prevent ignition.

    • Transfer the catalyst slurry to the reactor.

  • Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions, tightening bolts in a diagonal pattern.[8] Pressurize the sealed reactor with nitrogen to 1.2x the intended maximum reaction pressure. Hold for at least 30 minutes and confirm there is no pressure drop.

  • Inerting the Atmosphere: Release the nitrogen pressure. Perform a minimum of three vacuum/nitrogen purge cycles to completely remove all oxygen from the reactor headspace.[6][9]

  • Introducing Hydrogen: After the final purge, introduce hydrogen to the desired reaction pressure.

  • Reaction: Begin stirring and heat the reactor to the target temperature. Monitor both temperature and pressure throughout the reaction. A drop in hydrogen pressure indicates consumption and that the reaction is proceeding.

  • Shutdown and Post-Reaction Handling:

    • Once the reaction is complete (no more hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.

    • Close the hydrogen supply. Carefully vent the residual hydrogen pressure through a dedicated line to a safe location.

    • Purge the reactor headspace three times with nitrogen to remove all residual hydrogen.[8]

    • The reactor can now be safely opened. The product can be filtered (e.g., through a pad of Celite®) to remove the catalyst. CRITICAL: Never allow the filtered catalyst cake to dry out, as it is highly pyrophoric. Immediately quench the catalyst by submerging it in water in a designated waste container.[18]

References
  • Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts. The Royal Society of Chemistry. [Link]

  • Strategies in (-)-Menthol Synthesis. Chemistry LibreTexts. [Link]

  • Catalytic transformations of the major terpene... Ovid. [Link]

  • Menthol - Wikipedia. [Link]

  • Catalytic Opportunities in the Flavor and Fragrance Industry. Semantic Scholar. [Link]

  • Some Scale-up Considerations. CatSci Ltd. [Link]

  • Catalytic conversion of terpenes into fine chemicals. Ovid. [Link]

  • Terpene - Wikipedia. [Link]

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

  • A Practical and Efficient Synthesis of this compound-3,8-diols. ACS Publications. [Link]

  • Methods for making(-)-menthol and oxygenated menthane compounds.
  • Continuous Flow Hydrogenation of Flavorings and Fragrances Using 3D-Printed Catalytic Static Mixers. ACS Publications. [Link]

  • Chemical development and scale-up in the fine chemical and pharmaceutical industries. ResearchGate. [Link]

  • Continuous Flow Hydrogenation of Flavorings and Fragrances Using 3D-Printed Catalytic Static Mixers. ResearchGate. [Link]

  • Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. VisiMix. [Link]

  • Chemistry: Idea to Market - Scale Up and Manufacture. University of Leeds. [Link]

  • Natural Terpene Ingredients for Industrial Chemicals. Foreverest Resources Ltd. [Link]

  • A Practical and Efficient Synthesis of this compound-3,8-diols. ResearchGate. [Link]

  • From Limonene To Menthol. Scribd. [Link]

  • Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. International Scientific Organization. [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. ZZKD Instrument Equipment Co., Ltd. [Link]

  • Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences. [Link]

  • Troubleshooting of Catalytic Reactors. Slideshare. [Link]

  • Hydrogenation Reactor Pressure Control. Equilibar. [Link]

  • Synthesis of this compound-3,8-diol from Citronellal over Lignin-Derived Carbon Acid Catalysts. The Royal Society of Chemistry. [Link]

  • Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. PMC. [Link]

  • Synthesis of this compound derivatives with potential biological activity. PubMed. [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Hydrogenation troubleshooting. Reddit. [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]

  • hydrogenation of (r)-limonene - stereochemistry. Reddit. [Link]

  • Biosynthesis and Biotechnology of High-Value this compound Monoterpenes, Including Menthol, Carvone, and Limonene. PubMed. [Link]

  • Partial and Total Solvent-Free Limonene's Hydrogenation: Metals, Supports, Pressure, and Water Effects. ResearchGate. [Link]

  • Method for producing para-menthane-3,8-diol.
  • Benign synthesis of terpene-based 1,4-p-menthane diamine. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for p-Menthane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) is a critical aspect of quality control and product safety. p-Menthane, a monoterpene found in various essential oils and used as a fragrance and flavoring agent, is one such compound where reliable quantification is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for this compound quantification, grounded in the principles of analytical method validation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide will not only detail the "what" but also the "why" of each step, empowering you to develop and validate robust GC-MS methods. We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for generating reliable and defensible data.[3][5][6]

The Analytical Challenge: Quantifying a Volatile Terpene

This compound is a colorless liquid with a characteristic odor.[2] Its volatile nature presents unique challenges for analytical quantification.[7][8] Static headspace (HS) sampling coupled with GC-MS is often the preferred technique for such analytes, as it minimizes matrix effects and prevents contamination of the GC system.[7][9][10] This guide will focus on a headspace GC-MS approach.

Core Principles of GC-MS Method Validation

A robust analytical method validation is built upon several key performance characteristics. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[3][4][6] The primary validation characteristics we will address are:

  • Specificity (or Selectivity)

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

A Validated Headspace GC-MS Method for this compound: A Comparative Overview

This section presents a hypothetical validated headspace GC-MS method for quantifying this compound in a pharmaceutical matrix. The performance of this method is compared against typical acceptance criteria derived from regulatory guidelines.

Table 1: GC-MS Method Parameters
ParameterConditionRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977B GC/MSD or equivalentOffers high sensitivity and selectivity for confident peak identification and quantification.
Headspace Sampler Agilent 7697A Headspace Sampler or equivalentEnsures consistent and reproducible introduction of volatile analytes.[7]
Column DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)A mid-polar column suitable for the separation of volatile organic compounds.
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 minAn optimized temperature program to ensure good separation of this compound from other potential volatiles.
Inlet Temperature 250°CPrevents condensation of the sample in the inlet.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
MSD Transfer Line 280°CPrevents analyte condensation before entering the mass spectrometer.
Ion Source Temp. 230°COptimizes ionization efficiency.
Quadrupole Temp. 150°CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte of interest.
Quantifier Ion (this compound) m/z 83A characteristic and abundant fragment ion for this compound.
Qualifier Ions (this compound) m/z 69, 111Used for confirmation of analyte identity.
Headspace Vial 20 mLStandard vial size for headspace analysis.
Sample Volume 1 g of sample in 5 mL of diluentA consistent sample size is crucial for reproducibility.
Diluent Dimethyl sulfoxide (DMSO) or appropriate solventA high-boiling point solvent suitable for headspace analysis.
Incubation Temp. 80°COptimizes the partitioning of this compound into the headspace.[9]
Incubation Time 30 minutesAllows the sample to reach equilibrium.[9]

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of a comprehensive method validation process.

G cluster_planning Phase 1: Planning & Protocol cluster_reporting Phase 3: Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Defines Scope E1 Specificity/ Selectivity P2->E1 E2 Linearity & Range E3 Accuracy E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness R1 Data Analysis & Statistical Evaluation E6->R1 R2 Prepare Validation Report R1->R2 R3 Final Method Document R2->R3

Caption: A streamlined workflow for GC-MS method validation.

In-Depth Guide to Validation Parameters

Specificity (Selectivity)

Why it's important: Specificity ensures that the signal measured is unequivocally from this compound and not from any other components in the sample matrix, such as impurities, degradation products, or excipients.[3][4][11] While the terms are often used interchangeably, selectivity refers to the ability to distinguish the analyte from other components, whereas specificity implies 100% selectivity.[12][13] For chromatographic methods, demonstrating selectivity is key.[14]

Experimental Protocol:

  • Analyze a Blank Matrix: Inject a sample of the matrix without this compound to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyze a Spiked Sample: Spike the blank matrix with a known concentration of this compound and any potential interfering compounds.

  • Evaluate Peak Purity: Assess the chromatographic peak for this compound to ensure it is free from co-eluting interferences. The mass spectrum of the peak should be consistent across its width.

Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the concentration of this compound and the instrument's response over a defined range.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of this compound in the chosen diluent, spanning the expected concentration range of the samples. A typical range might be 50% to 150% of the target concentration.[9]

  • Analyze Standards: Inject each standard in triplicate.

  • Construct a Calibration Curve: Plot the average peak area against the concentration.

  • Perform Linear Regression: Calculate the coefficient of determination (R²), y-intercept, and slope of the regression line.

Table 2: Linearity and Range - Performance Comparison
ParameterPerformance ResultAcceptance Criterion
Range 1.0 - 15.0 µg/mLShould cover the expected working range.
Correlation Coefficient (R²) 0.998≥ 0.995
Y-intercept Close to zeroShould not be significantly different from zero.
Accuracy

Why it's important: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a blank matrix with a known amount of this compound at different concentration levels.[15]

Experimental Protocol:

  • Prepare Spiked Samples: Spike the blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze Samples: Analyze the spiked samples using the developed method.

  • Calculate Percent Recovery: Determine the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Table 3: Accuracy - Performance Comparison
Spike LevelMean Recovery (%)Acceptance Criterion
Low (80%) 98.5%80 - 120%
Medium (100%) 101.2%80 - 120%
High (120%) 99.3%80 - 120%
Precision

Why it's important: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.[6]

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate Relative Standard Deviation (%RSD): Calculate the %RSD for each set of measurements.

Table 4: Precision - Performance Comparison
Parameter%RSDAcceptance Criterion
Repeatability (n=6) 1.8%≤ 5.0%
Intermediate Precision (Day 2, Analyst 2) 2.5%≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][15]

Experimental Protocol (Based on the standard deviation of the response and the slope):

  • Prepare Low-Level Samples: Prepare a series of blank samples and samples spiked with low concentrations of this compound.

  • Calculate Standard Deviation: Determine the standard deviation of the response of the blank or low-level samples.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[15]

Table 5: LOD & LOQ - Performance Comparison
ParameterPerformance ResultAcceptance Criterion
LOD 0.3 µg/mLMethod specific, should be sufficiently low.
LOQ 1.0 µg/mLAnalyte should be quantifiable with acceptable precision and accuracy at this level.
Robustness

Why it's important: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: Identify parameters that could potentially affect the results (e.g., headspace incubation temperature, oven ramp rate, carrier gas flow rate).

  • Introduce Small Variations: Deliberately vary these parameters within a realistic range (e.g., ± 2°C for temperature, ± 0.1 mL/min for flow rate).

  • Analyze Samples: Analyze samples under these modified conditions.

  • Evaluate Impact: Assess the impact of these changes on the results (e.g., peak area, retention time, resolution).

Interrelationship of Validation Parameters

The validation parameters are not independent of each other. This diagram illustrates their logical connections.

G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ LOQ Accuracy->LOQ Required at this level Precision->LOQ Required at this level LOD LOD LOQ->LOD Determines Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The interconnected nature of analytical validation parameters.

Conclusion

The validation of a GC-MS method for the quantification of this compound is a systematic process that provides documented evidence of the method's reliability and suitability for its intended purpose.[16] By following the principles outlined in this guide, which are firmly rooted in ICH and FDA guidelines, researchers and drug development professionals can ensure the generation of high-quality, defensible data. A well-validated method is not just a regulatory requirement; it is the foundation of sound scientific research and product quality assurance.

References

comparative analysis of p-Menthane and cyclohexane as solvents

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by assembling a list of key physicochemical properties for p-Menthane and cyclohexane, including polarity, boiling points, density and viscosity. Simultaneously, I'll be searching for experimental data.

Analyzing Solvent Properties

I've expanded my research to incorporate a comparative safety, environmental impact, and cost analysis for both solvents. My next step involves structuring a detailed comparison guide. This will begin with an introduction to each solvent, then proceed to a comparative analysis of their properties, presented in a tabular format. Afterward, I'll explore their performance in specific applications, linking properties to experimental outcomes, culminating in a decision-making DOT graph.

Investigating Properties and Applications

My current focus is on compiling a comprehensive list of physicochemical properties for both solvents, with an emphasis on those relevant to common applications. I'm actively collecting and organizing experimental protocols and data to showcase real-world performance. Simultaneously, I'm developing the structure for the comparative guide, starting with introductions and moving into a detailed, tabular comparison. The next stages involve delving into their application performance and creating a decision-making aid. I aim to provide detailed experimental protocols soon.

Framing the Solvent Analysis

I'm now outlining a technical guide comparing this compound and cyclohexane as solvents, aiming for a detailed resource for researchers. The introduction will frame the analysis, highlighting the importance of solvent selection and the specific focus on these two solvents. I'm prioritizing clarity and practical application for scientists in diverse fields.

Refining the Comparative Table

I've been heavily focused on building the comparative table, gathering and double-checking physicochemical data for both this compound and cyclohexane. The table is becoming a central resource, I'm finding it's a critical component. I'm prioritizing accuracy and completeness in this section, as it underpins the entire comparative analysis. I'm focusing on those parameters which will be most useful to working scientists in this area.

Outlining the Experimental Section

I've been planning the experimental protocol section, focusing on an essential oil extraction. This will ground the comparison with a practical example, letting readers see how each solvent performs. The goal is to provide a clear, reproducible guide for scientists. I'm choosing the experimental steps now.

Expanding the Scope of Comparison

I'm now integrating the health, safety, and environmental profiles for both solvents, using reliable sources, into my guide. Cyclohexane's toxicity and flammability are clearly documented, necessitating strict handling protocols. I'm actively researching this compound's safety profile, noting the available information is less comprehensive. My goal is to equip researchers with comprehensive safety information.

Refining the Comparative Framework

I'm now expanding the draft to encompass a detailed outline for the comparative analysis, including sections on physicochemical properties, solvency, experimental protocols and health/safety profiles. I'm focusing on ensuring each section is thorough and presents a robust comparison. I'm adding a flow chart for decision-making. I'm excited about this, as it is coming together well.

Constructing a Comprehensive Overview

I've been working on the introduction and outlining the physicochemical properties section of the guide. My focus is on clearly stating the guide's purpose, which is to provide researchers with a data-driven comparison of this compound and cyclohexane, aiding in solvent selection. I'm prioritizing accuracy in the physicochemical data table, making sure it presents a solid base for the solvent comparison. I'm including an extensive reference list.

A Comparative Efficacy Analysis: p-Menthane-3,8-diol (PMD) vs. DEET

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of insect repellents, N,N-diethyl-meta-toluamide (DEET) has long been the established benchmark for efficacy and the most common active ingredient in formulations applied to the skin.[1][2] Developed in the 1940s, its broad-spectrum activity has made it a primary tool in preventing vector-borne diseases.[3] However, the increasing consumer demand for naturally derived alternatives has propelled p-Menthane-3,8-diol (PMD), a compound derived from the oil of the lemon eucalyptus tree (Corymbia citriodora), to the forefront of scientific investigation.[1][4][5]

This guide provides a detailed, objective comparison of the performance of PMD and DEET, synthesizing experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Repellents

While both compounds effectively repel a range of arthropods, their proposed mechanisms of action, though centered on the insect's olfactory system, are thought to differ.

DEET (N,N-diethyl-meta-toluamide): The mechanism for DEET is complex and still a subject of active research.[6] Evidence supports multiple modes of action:

  • Olfactory Receptor Disruption: One prominent theory is that DEET acts as a "confusant," disrupting the function of insect odorant receptors (ORs). It has been shown to inhibit the response of specific ORs to host attractants like lactic acid and 1-octen-3-ol.[6] This action is believed to be mediated through the highly conserved olfactory co-receptor, Orco.[6]

  • Direct Activation of Aversive Receptors: Another hypothesis suggests that DEET directly activates specific olfactory and gustatory (taste) receptors that trigger an aversive behavioral response in insects, making the skin surface unpalatable.[1][6]

PMD (this compound-3,8-diol): The active ingredient in Oil of Lemon Eucalyptus (OLE), PMD is believed to repel insects by masking the environmental cues they use to locate a host.[6] It is thought that the strong odor of PMD interferes with the insects' ability to detect attractants like carbon dioxide and lactic acid.[6] While the exact molecular targets are less defined than for DEET, it is presumed that PMD interacts with the insect's sensory receptors, disrupting host-seeking behavior, and may activate specific odorant receptors that lead to avoidance.[6]

Comparative Efficacy: A Data-Driven Analysis

The effectiveness of both PMD and DEET is highly dependent on the concentration of the active ingredient; higher concentrations generally offer more prolonged protection.[1][2] Numerous studies have demonstrated that PMD, at sufficient concentrations, offers protection that is comparable to that of DEET against various mosquito species.[1][4][7]

Efficacy Against Mosquitoes (Culicidae)

Both DEET and PMD are recognized as the most effective and longest-lasting mosquito repellents currently available.[8][9]

Active IngredientConcentrationMosquito SpeciesProtection Time (Hours)Study Type
PMD30%Aedes aegypti~6.3Laboratory[1]
DEET23.8%Aedes aegypti~5.0Laboratory[1]
PMD20%Aedes aegypti~6.3Laboratory[1]
DEET20%Aedes aegypti>6.3Laboratory[1]
DEET20%Anopheles gambiae~4.8Laboratory[1]
PMDNot SpecifiedMosquitoesUp to 6Field and Laboratory[1]

Note: Protection times can vary significantly based on the repellent's formulation, the specific mosquito species, environmental conditions (e.g., temperature, humidity), and individual user factors (e.g., sweat rate).

Studies have shown that a 30% PMD formulation provides a duration of protection against mosquito bites comparable to repellents with low doses of DEET (5%–10%).[10] In some field studies, DEET at 50% concentration showed a non-significant trend for higher protection against Anopheles species than PMD at 20%.[11] However, other research has found that a lemon-eucalyptus oil product containing PMD has similar efficacy to DEET repellents.[7][12]

Efficacy Against Ticks (Ixodidae)

Repellency against ticks can be more variable for both compounds and may differ significantly between tick species.[13]

Active IngredientConcentrationTick SpeciesKey Findings
DEETHigh concentrationsIxodes ricinus, Dermacentor reticulatusHigh concentrations are often needed to effectively repel these species.[13][14]
DEET20%Amblyomma americanumRepels nearly 100% for a prolonged period.[13]
PMDNot specifiedIxodes ricinus, Dermacentor reticulatus, Rhipcephalus sanguineusHas demonstrated repellent properties, but effectiveness and duration can be less than optimal in some studies.[13]

Generally, DEET is considered a highly effective repellent against ticks.[15] While PMD and other compounds like Picaridin and IR3535 also show repellent properties, their efficacy can be more variable.[13][16] For maximum protection against ticks, using a repellent on exposed skin in conjunction with clothing treated with an insecticide like permethrin is often recommended.[16][17]

Standardized Efficacy Testing: The Arm-in-Cage Protocol

To ensure objective and reproducible comparisons, standardized testing protocols are essential. The "arm-in-cage" test is a standard laboratory method for evaluating the efficacy of topical insect repellents, endorsed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO).[18][19][20][21] This protocol provides a controlled environment to assess the "Complete Protection Time" (CPT) of a repellent formulation.[22][23]

Causality Behind Experimental Choices:

  • Controlled Environment: The cage test eliminates variables found in the field (wind, rain, user activity) to provide a direct comparison of the repellent's intrinsic efficacy.[21]

  • Host-Seeking Females: The use of hungry, host-seeking female mosquitoes ensures a high "biting pressure," representing a worst-case scenario for evaluating repellent failure.[21][22]

  • Defined Endpoint: The CPT, often defined as the time from application until the first confirmed bite or landing, provides a clear, quantifiable metric for comparison.[20][22][23] A confirmed event often requires a second landing or bite within a specified timeframe to prevent a single anomalous event from prematurely ending the test.[6]

Step-by-Step Arm-in-Cage Protocol (Generalized)

  • Subject Recruitment & Preparation: Human volunteers are recruited following ethical guidelines.[23] A defined area of skin on the forearm (e.g., 600 cm²) is marked for application.[21]

  • Repellent Application: A precise dose of the test repellent (e.g., 1 mL) is applied evenly to the marked area.[6][21] The hand is typically covered with a glove to prevent bites.[21]

  • Mosquito Population: A cage (e.g., 40x40x40 cm) is populated with a set number of host-seeking female mosquitoes (e.g., 200) of a specific species (Aedes aegypti, Anopheles stephensi, etc.).[20][21]

  • Exposure Intervals: At predetermined intervals (e.g., every 30 minutes), the treated forearm is inserted into the cage for a fixed duration (e.g., 3 minutes).[6][21]

  • Endpoint Determination: Observers record the time of the first confirmed insect landing or bite. The test continues for a set period (e.g., 8 hours) or until the repellent fails.[20][22]

  • Data Analysis: The CPT for each volunteer is recorded. The mean or median CPT across all volunteers is calculated to determine the average duration of protection.[6][23]

Self-Validating System: The protocol's validity is maintained by including a negative control (untreated arm) to confirm mosquito biting avidity and often a positive control (e.g., a standard DEET formulation) to benchmark the results of the test formulation.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis recruit Subject Recruitment (Ethical Approval) acclimate Mosquito Acclimatization (200 host-seeking females) apply Repellent Application (1 mL per 600 cm²) expose Initial Exposure (T=0) (3 min in cage) apply->expose Start Test observe Observe for Landings/Bites expose->observe fail Repellent Failure? (First Confirmed Bite) observe->fail wait Wait 30 Minutes reexpose Re-expose Arm (3 min in cage) wait->reexpose complete Test Complete (Max time or failure) wait->complete Max Time Reached reexpose->observe fail->wait No record Record CPT fail->record Yes record->complete analyze Calculate Mean CPT complete->analyze

Caption: Standardized Arm-in-Cage experimental workflow for repellent efficacy testing.

Safety, Regulatory, and Consumer Perception

Both DEET and PMD are registered with regulatory agencies like the EPA, indicating they are considered safe and effective when used as directed.[2][4]

  • DEET: Despite a long history of safe use, some consumers express concerns about it being a synthetic chemical.[4] In rare instances, DEET can cause skin irritation.[3] It is also a known plasticizer and can damage synthetic fabrics and materials.[3] The CDC and WHO endorse DEET as a safe and effective repellent.[15]

  • PMD: As a botanical-derived compound, PMD appeals to the growing consumer segment seeking 'natural' ingredients.[4][24] It is generally considered to have a lower risk profile for skin irritation compared to DEET.[24] However, the CDC advises against using Oil of Lemon Eucalyptus or PMD on children younger than 3 years old.[2] It is important to distinguish EPA-registered PMD from "pure" oil of lemon eucalyptus (essential oil), which has not undergone the same rigorous efficacy and safety testing.[2]

Conclusion and Future Directions

Both DEET and PMD are highly effective insect repellents with broad-spectrum activity.[1] Experimental data consistently shows that PMD, in concentrations of 20-30%, provides a level and duration of protection comparable to lower and mid-range concentrations of DEET against multiple mosquito vectors.[1][7] DEET often maintains an advantage in longevity at its highest concentrations and may show more consistent efficacy against a wider range of tick species.[11][13]

The choice between these two active ingredients for product development may be influenced by several factors:

  • Target Vector: For high-risk tick environments, DEET may be preferred.

  • Desired Duration: For the longest possible protection, high-concentration DEET formulations are the benchmark.[25]

  • Target Market: A formulation targeting consumers seeking 'natural' or 'botanical' products would favor PMD.[4]

Future research should continue to focus on novel formulation technologies (e.g., controlled-release) for both active ingredients to extend protection times, reduce dermal absorption, and improve cosmetic feel, thereby enhancing the utility of these essential public health tools.

References

  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024).
  • Comparing PMD with DEET: Which Insect Repellent Active Ingredient is Right?. (2025).
  • DEET and PMD spray-on repellents most effective at repelling mosquitoes. (2017). ScienceDaily.
  • Arm-in-Cage Mosquito Repellent Testing Services. Microbe Investigations.
  • Head-to-head comparison of Diethyltoluamide and natural repellents (e.g., oil of lemon eucalyptus). Benchchem.
  • Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability. (2010). Federal Register.
  • Sprays do better than devices in repelling mosquitoes. (2021). The Pharmaceutical Journal.
  • A Comparative Efficacy Analysis of this compound-3,8-diol (PMD) and DEET. Benchchem.
  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010). EPA.
  • Arm-In-Cage test. Biogents AG.
  • Researchers compare 'natural' mosquito repellents to DEET. (2015). ScienceDaily.
  • Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebrate Pests. (2021). Federal Register.
  • The science behind arm-in-cage test. (2024). Microbe Investigations.
  • Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET. (2018). PubMed Central.
  • PMD vs DEET: Can a Natural Repellent Be as Effective?. (2025). Less Mosquito.
  • Carroll, S. P., & Loye, J. (2006). PMD, a registered botanical mosquito repellent with deet-like efficacy. Journal of the American Mosquito Control Association.
  • Efficacy of four insect repellents against mosquito bites: a double-blind randomized placebo-controlled field study in. University Hospitals.
  • Repellent Efficacy Evaluation: Establishing New Study Designs and Standards. (2013). Regulations.gov.
  • Deet ranks among safest bug repellent chemicals. (2013). San Francisco Chronicle.
  • Comparative field evaluation of permethrin and deet-treated military uniforms for personal protection against ticks (Acari). (1990). PubMed.
  • Repellents against Aedes aegypti bites: synthetic and natural origins. (2025). PubMed Central.
  • Insect Repellents. (2025). The Medical Letter Inc..
  • Insect repellents: To DEET or not to DEET. (2022). American Pharmacists Association.
  • Which insect repellents should we choose? Implications from results of local market survey and review of current guidelines. ResearchGate.
  • Understanding PMD: A Powerful Natural Insect Repellent. (2025). The Eye.
  • The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera). (2015). NIH.
  • Comparison of the tick repellent efficacy of chemical and biological products originating from Europe and the USA. ResearchGate.
  • Are topical insect repellents effective against malaria in endemic populations? A systematic review and meta-analysis. (2014). PubMed Central.
  • Comparative Efficiency of Four Repellents against Anopheles gambiae s.s. ResearchGate.
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A Comparative Guide to Catalytic Systems for p-Menthane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Menthane, a fully saturated monoterpene hydrocarbon, is emerging as a molecule of significant industrial interest. Its applications range from its use as a green solvent and a precursor for polymerization initiators, such as this compound hydroperoxide, to its potential as a high-performance, bio-derived fuel additive.[1][2] The synthesis of this compound is typically achieved through the catalytic hydrogenation of unsaturated precursors derived from renewable feedstocks, most notably p-cymene and limonene.[1][3]

The choice of catalytic system is paramount as it dictates the efficiency, selectivity, and economic viability of the synthesis. This guide provides a comparative analysis of various catalytic systems, grounded in experimental data, to assist researchers and process chemists in selecting the optimal methodology for their specific objectives. We will delve into the mechanistic pathways, compare catalyst performance metrics, and provide detailed experimental protocols for the primary synthetic routes.

Catalytic Hydrogenation of p-Cymene

The conversion of p-cymene to this compound involves the saturation of the aromatic ring, a thermodynamically favorable but kinetically challenging transformation that requires an efficient hydrogenation catalyst. This route is particularly attractive as p-cymene can be sourced from the dehydrogenation of limonene or even from the catalytic processing of waste tires, positioning it as a valuable bio-renewable or circular-economy feedstock.[1][2]

Mechanism: Aromatic Ring Saturation

The hydrogenation of p-cymene proceeds via the dissociation of molecular hydrogen on the surface of a metal catalyst. The resulting hydrogen atoms are then sequentially added to the aromatic ring of the adsorbed p-cymene molecule until saturation is achieved, yielding a mixture of cis- and trans-p-menthane stereoisomers. The catalyst's nature, support material, and reaction conditions heavily influence both the rate of conversion and the diastereomeric ratio of the product.

Catalyst Performance: A Focus on Platinum-Group Metals

Research has systematically evaluated the performance of platinum-group metals (PGMs) for the solvent-free hydrogenation of p-cymene. Among these, Rhodium (Rh) has emerged as a superior catalyst, particularly when supported on charcoal (C).[1][2][4]

Causality of Catalyst Choice: PGMs like Rh, Pt, Pd, and Ru are selected for their exceptional ability to dissociate hydrogen, a critical step in hydrogenation reactions.[1] The support material plays a crucial role; charcoal provides a high surface area and favorable metal-support interactions that can enhance catalytic activity and stability compared to supports like alumina (Al₂O₃).[1][2]

Experimental Data Summary: p-Cymene Hydrogenation

CatalystSupportTemp. (°C)H₂ Pressure (MPa)Time (h)Conversion (%)trans:cis RatioRecyclabilityReference
Rh C 4 2.75 1 >99 28:72 Excellent (66 cycles) [1][2]
Rh C 150 2.75 1 >99 91:9 Excellent (66 cycles) [1][2]
RhAl₂O₃252.751>9949:51Poor (2 cycles)[1][2]
PdC252.75249869:31Not Reported[1]
PtC252.75241268:32Not Reported[1]
RuC1002.75249281:19Not Reported[1]

Key Insights:

  • Rhodium on Charcoal (Rh/C) is the most effective and robust catalyst, achieving complete conversion under both mild and elevated temperatures.[1][2]

  • Temperature controls stereoselectivity: The Rh/C system allows for tunable production of either the kinetically favored cis-p-menthane at low temperatures or the thermodynamically favored trans-p-menthane at higher temperatures.[1][2]

  • Support Matters: The superiority of charcoal over alumina as a support for Rh is evident in the catalyst's dramatically enhanced recyclability, a critical factor for process sustainability.[2]

Experimental Protocol: Solvent-Free p-Cymene Hydrogenation with Rh/C

This protocol is a self-validating system designed for high conversion and catalyst recovery.

Materials:

  • p-Cymene (≥99% purity)

  • 5% Rhodium on activated carbon (Rh/C)

  • High-pressure autoclave (e.g., 45 mL capacity) with magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Charging: Into a 5 mL conical centrifuge tube equipped with a magnetic stir bar, add p-cymene (1.0 g, 7.46 mmol) and 5% Rh/C catalyst (153.5 mg, 0.01 eq. metal). Place the tube inside the 45 mL autoclave.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with hydrogen gas to ~1.0 MPa and then venting. Repeat this process four times to ensure an inert atmosphere.

  • Reaction Pressurization: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.75 MPa for high conversion or 0.13 MPa for investigating pressure effects).[1]

  • Reaction Conditions:

    • For cis-p-menthane selectivity: Set the reaction temperature to 4°C and stir for 1 hour.[1][2]

    • For trans-p-menthane selectivity: Set the reaction temperature to 150°C and stir for 1 hour.[1][2]

  • Reaction Quench & Product Recovery: After the designated time, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the autoclave, remove the centrifuge tube, and separate the catalyst from the liquid product via centrifugation or filtration.

  • Analysis: Analyze the crude product using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and the diastereomeric ratio of this compound.

  • Catalyst Recycling: The recovered Rh/C catalyst can be washed with a suitable solvent (e.g., ethanol), dried under vacuum, and reused for subsequent runs.[2]

Workflow Diagram: p-Cymene Hydrogenation

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Analysis charge 1. Charge Autoclave (p-Cymene + Rh/C) purge 2. Purge with H₂ (4x) charge->purge pressurize 3. Pressurize to 2.75 MPa H₂ purge->pressurize temp 4. Set Temperature (4°C for cis, 150°C for trans) pressurize->temp react 5. Stir for 1 hour temp->react cool_vent 6. Cool & Vent react->cool_vent recover 7. Recover Product & Catalyst cool_vent->recover analyze 8. GC/GC-MS Analysis recover->analyze recycle 9. Recycle Catalyst recover->recycle

Caption: Experimental workflow for the catalytic hydrogenation of p-cymene.

Catalytic Hydrogenation of Limonene

Limonene, a major component of citrus peel oil, is an abundant and renewable terpene.[3] Its structure contains two double bonds (one endocyclic, one exocyclic), both of which must be saturated to produce this compound. This two-step hydrogenation process offers different challenges and opportunities compared to the single-step saturation of p-cymene.

Mechanism: Stepwise Double Bond Saturation

The hydrogenation of limonene typically proceeds sequentially. The more sterically accessible exocyclic double bond is often hydrogenated first to yield p-menthene isomers, followed by the hydrogenation of the endocyclic double bond to form this compound. However, side reactions, such as dehydrogenation to p-cymene, can also occur, particularly at higher temperatures.[1] The choice of catalyst can influence the regioselectivity and the product distribution between partially and fully hydrogenated products.

G Limonene Limonene pMenthene p-Menthene (Intermediate) Limonene->pMenthene +H₂ pCymene p-Cymene (Side Product) Limonene->pCymene -H₂ (Dehydrogenation) pMenthane This compound (Product) pMenthene->pMenthane +H₂ pMenthene->pCymene -H₂ (Dehydrogenation)

Catalyst Performance: Noble vs. Transition Metals

Both noble metals and non-precious transition metal combinations have been explored for limonene hydrogenation.

Noble Metals (Pt, Pd): Platinum and Palladium are effective catalysts. Platinum is generally more active than palladium but suffers from lower chemical stability.[3] The choice of metal can also influence the stereochemistry of the final this compound product.[3]

Transition Metals (Cu-Ni): Bimetallic systems such as Copper-Nickel have been investigated as a more cost-effective alternative. These systems can produce mixtures of p-menthene and this compound, indicating that careful optimization of reaction conditions is required to drive the reaction to full saturation.[1][2]

Experimental Data Summary: Limonene Hydrogenation

CatalystSupportTemp. (°C)H₂ Pressure (bar)Product(s)trans:cis RatioReference
Platinum (Pt)Various70-2501-70This compound~1:1[3][5]
Palladium (Pd)Various70-2501-70This compound, p-Cymene~2:1[1][3][5]
Cu-NiNot specifiedNot specifiedNot specifiedp-Menthene, this compound (58:42)Not Reported[1][2]

Key Insights:

  • Activity vs. Stability: Platinum offers higher reaction rates, while palladium may provide better stability and a different stereochemical outcome.[3]

  • Complete Saturation: Achieving high selectivity for this compound over the intermediate p-menthene requires careful catalyst selection and process control. Noble metal catalysts are generally more effective for driving the reaction to completion.[5]

Experimental Protocol: Single-Step Limonene Hydrogenation

This protocol is based on a generalized procedure for producing this compound from unsaturated essential oil precursors.[5]

Materials:

  • Limonene (≥95% purity)

  • Supported hydrogenation catalyst (e.g., 5% Pd/C or 5% Pt/C)

  • High-pressure reactor with variable speed stirring and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Charging: To the high-pressure reactor, add limonene and the chosen catalyst. The catalyst-to-substrate ratio should be in the range of 0.001 to 0.02 g/mL.[5]

  • System Purge: Seal the reactor and purge four times with hydrogen gas to remove air.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to a pressure between 10 and 70 bar.[5]

    • Set the stirring speed to between 500 and 1000 rpm.[5]

    • Heat the reactor to a temperature between 70 and 250°C.[5]

  • Reaction Monitoring: The reaction can be monitored by taking aliquots (if the system allows) and analyzing them by GC. The total reaction time may vary from 1 to 24 hours depending on the catalyst activity and conditions.[5]

  • Workup and Analysis: Once the reaction is complete (as determined by GC analysis showing the disappearance of limonene and p-menthene), cool the reactor, vent the pressure, and recover the product by filtering off the catalyst. Analyze the final product for purity and isomer distribution via GC/GC-MS.

Comparative Discussion and Outlook

Route Selection (p-Cymene vs. Limonene):

  • The p-cymene hydrogenation route offers a more direct path to this compound. With a catalyst like Rh/C, this route provides exceptional control over conversion (>99%) and stereoselectivity, along with outstanding catalyst stability.[2]

  • The limonene hydrogenation route involves a more complex reaction network with potential intermediates (p-menthenes) and side products (p-cymene). Achieving high selectivity for this compound requires more rigorous optimization of catalysts and conditions.

Catalyst Selection Criteria:

  • Activity: Rh and Pt are the most active metals for these hydrogenations.[1][3]

  • Selectivity: Rh/C stands out for its tunable stereoselectivity.[1] Palladium tends to favor the trans isomer in both routes.[1][3]

  • Durability & Cost: The exceptional recyclability of Rh/C makes it a strong candidate for industrial processes, potentially offsetting the high initial cost of rhodium.[2] The development of stable and selective non-precious metal catalysts (like Cu-Ni) remains a key research goal to improve process economics.[1]

Conclusion

The synthesis of this compound from renewable feedstocks is a well-established yet evolving field. For researchers seeking high efficiency, product purity, and control, the solvent-free hydrogenation of p-cymene using a 5% Rhodium on charcoal catalyst represents the current state-of-the-art. This system's high conversion rates, temperature-tunable stereoselectivity, and remarkable durability make it a benchmark for green and sustainable chemical production. While the direct hydrogenation of limonene is a viable alternative, it requires careful management of a more complex reaction network. Future advancements will likely focus on designing lower-cost, non-noble metal catalysts that can replicate the impressive performance and stability of systems like Rh/C.

References

  • Al-Hadedi, A. A., & Maillefer, A., et al. (2023). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound. Applied Sciences. [Link]

  • Rani, M., & Singh, S., et al. (2022). Chemical synthesis of various limonene derivatives – A comprehensive review. International Scientific Organization. [Link]

  • WO2012012856A1 - The catalytic process of limonene hydrogenation for producing this compound and use of the this compound produced as aviation biofuel.
  • Al-Hadedi, A. A., & Maillefer, A., et al. (2023). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound. MDPI. [Link]

  • Duda, M., & Grata, K., et al. (2021). Transformations of Monoterpenes with the this compound Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules. [Link]

  • Al-Hadedi, A. A., & Maillefer, A., et al. (2023). Hydrogenation of p-cymene to trans- and cis-p-menthane. ResearchGate. [Link]

  • Li, H., & Yang, S., et al. (2018). Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts. New Journal of Chemistry. [Link]

  • Richard, F., & Abboud, M., et al. (2009). Stereoselective hydrogenation of terpenes using platinum-based catalysts. ResearchGate. [Link]

  • Yates, M., & Martin-Luengo, M. A., et al. (2009). Production of p-cymene and hydrogen from a bio-renewable feedstock–1,8-cineole (eucalyptus oil). Semantic Scholar. [Link]

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A Comparative Guide to the Validation of p-Menthane Purity for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or excipient is not merely a quality metric; it is the foundation of a product's safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of p-Menthane, a versatile hydrocarbon scaffold found in various pharmaceutical compounds.[1][2] Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind method selection, the establishment of self-validating systems, and the rigorous framework of international regulatory guidelines.

The Imperative of Purity in Pharmaceutical Development

This compound and its derivatives are utilized in a range of applications, from serving as chiral building blocks in synthesis to acting as permeation enhancers or active agents themselves.[3][4] Even seemingly minor impurities can have significant consequences, including altered pharmacological activity, increased toxicity, or compromised product stability. Therefore, a robust, validated analytical method for purity assessment is a non-negotiable requirement for regulatory submission and patient safety. The International Council for Harmonisation (ICH) provides the foundational guidance for such validations in its Q2(R1) document, ensuring a harmonized approach to analytical procedures.[5][6]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is the most critical decision in purity validation. For a volatile, non-polar hydrocarbon like this compound, the choice is dictated by fundamental physicochemical properties.

The Gold Standard: Gas Chromatography (GC)

Gas Chromatography is unequivocally the most suitable and widely adopted technique for analyzing volatile and semi-volatile compounds like this compound.[7][8] Its principle of separating components in a gaseous mobile phase makes it ideal for compounds that are easily vaporized without decomposition.

  • Causality of Selection: this compound's low boiling point (approx. 168 °C) and hydrocarbon nature make it a perfect candidate for GC analysis.[1] The separation on a capillary column provides high resolution, allowing for the separation of closely related isomers and potential impurities.

  • Detector Choices:

    • Flame Ionization Detector (FID): This detector is highly sensitive to hydrocarbons and provides a response that is directly proportional to the mass of carbon. This makes it the ideal choice for quantitative purity analysis and the determination of organic impurities.[9]

    • Mass Spectrometry (MS): When coupled with GC, a mass spectrometer provides definitive identification of separated components by analyzing their mass-to-charge ratio and fragmentation patterns.[10][11] This is invaluable for confirming the identity of the main peak as this compound and for identifying unknown impurities.

Alternative Methodologies: A Critical Evaluation

While other techniques exist, their application to this compound purity is fraught with challenges.

  • High-Performance Liquid Chromatography (HPLC): This technique is a powerhouse for non-volatile or thermally labile compounds. However, for this compound, it is a poor choice. As a non-polar, volatile compound, this compound exhibits weak interaction with common HPLC stationary phases, leading to poor retention and co-elution with the solvent front.[12][13] Furthermore, it lacks a strong UV chromophore, resulting in very low sensitivity with standard UV-Vis detectors.[12]

  • Spectroscopic Techniques (e.g., FTIR, NIR): Techniques like Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy can provide a molecular "fingerprint" of a sample.[14][15] While useful for rapid identity confirmation or raw material screening, they lack the separative power of chromatography. These methods cannot adequately resolve and quantify structurally similar impurities, making them unsuitable for a definitive purity validation according to pharmaceutical standards.[16]

Quantitative Comparison of Analytical Techniques
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Spectroscopic Methods (FTIR/NIR)
Principle Partitioning of volatile analytes between a gas mobile phase and a stationary phase.[11]Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[12]Interaction of electromagnetic radiation with the sample to measure absorption or transmission.[15]
Suitability for this compound Excellent. Ideal for volatile hydrocarbons.Poor. Weak retention and low sensitivity.[12]Limited. Good for ID, but not for impurity quantification.
Specificity High (excellent with MS detection).Low for this analyte.Low to moderate.
Sensitivity High (especially with FID for hydrocarbons).Very Low (without a strong chromophore).Moderate to Low.
Quantitative Accuracy Excellent.Poor.Poor for impurity profiling.
Sample Throughput Moderate.Moderate.High.

A Validated GC-FID Method for this compound Purity Assessment

The following protocol describes a robust, self-validating system for determining the purity of this compound. The inclusion of system suitability tests (SSTs) before any sample analysis ensures the chromatographic system is performing adequately on the day of analysis, a core tenet of trustworthy data generation.[17]

Experimental Protocol: GC-FID Purity Assay
  • Instrumentation & Conditions:

    • GC System: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). The choice of a non-polar stationary phase is logical as it separates compounds primarily based on their boiling points, which is effective for hydrocarbons.

    • Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate of 1.0 mL/min. Gas purity is critical to ensure a stable baseline and prevent column degradation.[18]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL.

  • Reagent and Standard Preparation:

    • Solvent: Hexane (HPLC or GC grade).

    • This compound Reference Standard (RS): A primary reference standard of known purity (e.g., >99.5%).

    • Standard Solution (for System Suitability): Accurately weigh approximately 100 mg of this compound RS and dissolve in 100 mL of hexane to create a 1 mg/mL solution.

    • Sample Solution: Prepare the this compound sample to be tested at the same concentration (1 mg/mL) in hexane.

  • System Suitability Testing (SST):

    • Inject the Standard Solution six replicate times.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) of the peak area for the six replicates must be ≤ 2.0%.

      • Tailing factor for the this compound peak should be between 0.8 and 1.5.

      • Theoretical plates (N) should be ≥ 2000.

    • Rationale: These criteria confirm that the system is providing precise and efficient chromatographic separation before proceeding with sample analysis.

  • Analysis Procedure:

    • Once the system passes SST, inject the Sample Solution in duplicate.

    • Inject a Standard Solution after every 6-10 sample injections to ensure continued system stability.

The Framework for Trustworthiness: ICH Q2(R1) Method Validation

To prove an analytical method is suitable for its intended purpose, a formal validation is required.[19][20] This process provides documented evidence that the method is accurate, precise, and reliable. The following outlines the key validation parameters based on the ICH Q2(R1) guideline.[5][6][21]

Validation Workflow Diagram

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting plan Define Validation Protocol & Acceptance Criteria spec Specificity (GC-MS for Peak ID) plan->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOQ for Impurities prec->loq rob Robustness loq->rob report Compile Validation Report rob->report conclusion Method is Validated report->conclusion

Caption: Workflow for Analytical Method Validation under ICH Q2(R1) guidelines.

Detailed Validation Protocols
  • 1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]

    • Protocol: Analyze a placebo (if applicable), the this compound sample, and a sample spiked with known potential impurities. Use a GC-MS method to confirm peak identity and purity. The mass spectrum of the main peak in the sample must match that of the this compound reference standard.

  • 2. Linearity & Range:

    • Protocol: Prepare a series of at least five concentrations of the this compound RS, typically spanning 50% to 150% of the target concentration. Plot the peak area against the concentration and perform a linear regression.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • 3. Accuracy:

    • Protocol: Analyze a sample of known concentration (e.g., the reference standard) or perform a spike-recovery study on a sample matrix. Accuracy is typically reported as the percentage of recovery.

    • Acceptance Criteria: Recovery should be within 98.0% to 102.0%.

  • 4. Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations of the sample solution at 100% of the test concentration.[6]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • 5. Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.

    • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by analyzing samples at this level and confirming acceptable precision and accuracy.

  • 6. Robustness:

    • Protocol: Deliberately vary critical method parameters (e.g., flow rate ±5%, oven temperature ±2°C, column from a different lot) and assess the impact on the results, particularly system suitability.

    • Acceptance Criteria: The results should remain unaffected by the minor changes, and SST criteria should still be met.

Data Interpretation and Purity Calculation

The purity of the this compound sample is typically calculated using the area normalization method from the GC-FID chromatogram.[22]

Formula:

Percent Purity = (Area of this compound Peak / Total Area of all Peaks (excluding the solvent peak)) x 100

This calculation assumes that all impurities have a similar response factor in the FID as this compound, which is a reasonable assumption for related hydrocarbon impurities.[10]

Conclusion

The validation of this compound purity for pharmaceutical applications demands a scientifically sound, robust, and well-documented analytical method. This guide has demonstrated that Gas Chromatography, particularly with FID for quantification and MS for identification, is the unequivocally superior methodology. Its suitability is grounded in the physicochemical properties of this compound. By contrast, alternatives like HPLC and standalone spectroscopy are inadequate for providing the specificity and quantitative accuracy required by regulatory standards.

Adherence to the validation principles outlined in ICH Q2(R1) is not merely a regulatory hurdle but a pillar of scientific integrity. By systematically proving a method's specificity, accuracy, precision, and robustness, drug developers can ensure that the purity data they generate is trustworthy, reliable, and ultimately, protective of public health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

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  • Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Organomation.

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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with chiral p-Menthane derivatives, the precise determination of enantiomeric excess (ee) is a critical checkpoint. This metric is fundamental to quality control, understanding bioactivity, and meeting regulatory standards, as enantiomers can exhibit remarkably different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The selection of the most suitable analytical method is a critical decision contingent on factors such as the physicochemical properties of the analyte, the required accuracy and precision, desired sample throughput, and available instrumentation.[1][2]

Comparative Overview of Analytical Methodologies

Each technique offers a unique set of advantages and limitations for the analysis of chiral this compound derivatives. A summary of their key characteristics is presented below.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers on a chiral stationary phase.[2]Separation of enantiomers in the liquid phase on a chiral stationary phase.[2]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[2][3]
Advantages High resolution, sensitivity, and speed. Well-suited for volatile compounds like terpenes.[2]Wide applicability to a broad range of compounds. Can be used for both analytical and preparative separations.[2][4]Rapid analysis without chromatographic separation. Provides structural information and is non-destructive.[2]
Disadvantages May require derivatization for less volatile compounds. High temperatures can potentially cause racemization.[2]Method development can be time-consuming. Higher solvent consumption compared to GC.[2]Lower sensitivity compared to chromatographic methods. Requires a suitable chiral auxiliary, and signal overlap can be an issue.[2]
Typical Sample Requirement Microgram to sub-microgram quantities.Microgram to milligram quantities.[2]Milligram quantities.[2]

Chiral Gas Chromatography (GC): The High-Resolution Choice for Volatiles

Chiral GC is a powerful technique for the separation of volatile enantiomers and is particularly well-suited for the analysis of many this compound derivatives, which are often volatile monoterpenes.[5] The method relies on the differential interaction of the enantiomers with a chiral stationary phase, typically a cyclodextrin derivative, leading to different retention times.[4][5]

Experimental Protocol: Chiral GC-MS for Menthone Isomers

This protocol outlines a general procedure for the enantioselective analysis of menthone, a common this compound derivative.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., n-hexane or ethanol).

  • For quantitative analysis, an internal standard such as n-tridecane can be added.

  • Vortex the mixture to ensure homogeneity. If necessary, centrifuge to remove any particulate matter.

  • Transfer the supernatant to a GC autosampler vial.[5]

2. GC-MS Conditions:

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Cydex-B), is essential.[4]

  • Carrier Gas: Helium or Hydrogen.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 220 °C at a rate of 4 °C/min.

  • Detector: Mass Spectrometer (MS) for both identification and quantification.

3. Data Analysis:

  • The enantiomeric excess is calculated by integrating the peak areas of the two enantiomer peaks in the chromatogram.

  • The formula used is: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent add_is Add Internal Standard (Optional) dissolve->add_is vortex Vortex and Centrifuge add_is->vortex transfer Transfer to GC Vial vortex->transfer inject Inject into GC transfer->inject separate Separation on Chiral Column inject->separate detect MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for Chiral GC Analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

Chiral HPLC is a highly versatile technique applicable to a wide array of this compound derivatives, including those that are non-volatile or thermally labile.[4] Separation is achieved by passing the sample through a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for this purpose.[2][4]

Experimental Protocol: Chiral HPLC for this compound-3,8-diol

The following is a representative method for the analysis of this compound-3,8-diol enantiomers.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[6]

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivatives).[4]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol is typically used in normal-phase mode. The exact ratio must be optimized for baseline separation.[2]

  • Flow Rate: 0.5 - 1.5 mL/min.[2]

  • Column Temperature: Ambient or controlled at 25 °C.[2]

  • Detector: A Refractive Index (RI) detector is suitable for analytes like this compound-3,8-diol that lack a strong chromophore.[2]

3. Data Analysis:

  • Similar to GC, the enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the HPLC chromatogram.[2]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase inject Inject into HPLC dissolve->inject separate Separation on Chiral Stationary Phase inject->separate detect RI or UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral NMR Spectroscopy: A Rapid, Non-Destructive Approach

NMR spectroscopy offers a distinct method for determining enantiomeric excess without the need for chromatographic separation.[3] This is achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR. This conversion can be accomplished through the use of a chiral derivatizing agent (CDA) to form a covalent bond, or a chiral solvating agent (CSA) to form transient diastereomeric complexes.[3]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol describes the use of a chiral solvating agent for the enantiodiscrimination of a chiral this compound derivative.

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound derivative and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of a suitable chiral solvating agent to the NMR tube.

  • Gently mix the sample to ensure homogeneity.[2]

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]

  • Acquisition: Acquire another ¹H NMR spectrum after the addition of the CSA.

  • Observation: Look for the splitting of specific proton signals in the spectrum. The chemical shift difference between the signals corresponding to the two enantiomers allows for their quantification.[2]

3. Data Analysis:

  • The enantiomeric excess is determined by integrating the distinct signals corresponding to each enantiomer.

Workflow for Chiral NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Sample in Deuterated Solvent acquire1 Acquire Initial ¹H NMR Spectrum dissolve->acquire1 add_csa Add Chiral Solvating Agent acquire1->add_csa mix Mix Thoroughly add_csa->mix acquire2 Acquire Final ¹H NMR Spectrum mix->acquire2 integrate Integrate Diastereomeric Signals acquire2->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for Chiral NMR Analysis.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate technique for assessing the enantiomeric excess of chiral this compound derivatives is a multifaceted decision. Chiral GC stands out for its high resolution and sensitivity, especially for volatile compounds.[2] Chiral HPLC offers broader applicability, accommodating a wider range of analyte polarities and volatilities.[4] Chiral NMR spectroscopy provides a rapid, non-destructive alternative that can be invaluable for high-throughput screening and when sample is limited, though it may lack the sensitivity of chromatographic methods.[2] Ultimately, the optimal choice will depend on the specific research question, the properties of the this compound derivative, and the available laboratory resources. A thorough validation of the chosen method is crucial to ensure accurate and reliable results.[7]

References

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  • Chemistry LibreTexts. (2022). 5.
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  • Slideshare. (n.d.). CHIRAL HPLC.
  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • SciSpace. (2020). (Open Access) How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC (2020).
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A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of p-Menthane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and agrochemical development, the quest for novel bioactive compounds is perpetual. Natural products, with their inherent structural diversity, have long served as a rich reservoir of lead molecules. Among these, p-Menthane monoterpenoids, a class of compounds abundant in essential oils, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, insecticidal, and anticancer properties.[1] However, navigating the vast chemical space of their synthetic and natural analogs to pinpoint candidates with enhanced potency and selectivity presents a formidable challenge.

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to this compound analogs. Moving beyond a mere catalog of findings, we will dissect the methodologies, compare the predictive power of different models, and elucidate the key structural determinants governing the biological activity of these versatile compounds. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of this compound-based therapeutic and agricultural agents.

The Foundation: Understanding QSAR in the Context of this compound Analogs

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][3][4] The fundamental principle is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. By quantifying these properties using molecular descriptors, we can build predictive models that not to only forecast the activity of untested compounds but also provide mechanistic insights into the structural requirements for bioactivity.[2][4]

For this compound analogs, which share a common cyclohexane backbone but vary in their functional groups and stereochemistry, QSAR offers a powerful tool to decipher the subtle structural modifications that can lead to dramatic shifts in biological efficacy.

Comparative Analysis of QSAR Models for this compound Analogs

The following sections provide a comparative overview of QSAR studies on this compound analogs across different biological activities. The performance of these models is critically dependent on the choice of molecular descriptors and the statistical methods employed for model development and validation.

Antifungal Activity: A 3D-QSAR Perspective

Fungal infections pose a significant threat to both human health and agriculture. Several this compound analogs, such as thymol and carvacrol, are known for their potent antifungal properties.[5] 3D-QSAR approaches, particularly Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating the three-dimensional structural features crucial for antifungal activity.[1]

A study on menthol-derived 1,2,4-triazole-thioether compounds provides a compelling example of a 3D-QSAR model for antifungal activity against Physalospora piricola.[1] The CoMFA model developed in this study demonstrated good statistical robustness, as indicated by its high correlation coefficient (r²) and cross-validated correlation coefficient (q²).[1]

Table 1: Comparison of a 3D-QSAR Model for Antifungal this compound Analogs

QSAR ModelBiological ActivityKey Molecular DescriptorsStatistical ValidationReference
CoMFAAntifungal (against P. piricola)Steric and Electrostatic fieldsr² = 0.991, q² = 0.514[1]

The high r² value suggests a strong correlation between the descriptors and the observed antifungal activity, while a q² greater than 0.5 indicates good internal predictive ability of the model.[1] The CoMFA contour maps generated from such studies are invaluable tools for visualizing the regions around the molecule where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity, thereby guiding the design of more potent analogs.

Insecticidal and Insect Repellent Activity: Unraveling the Structural Clues

The development of safe and effective insecticides and insect repellents is a global priority. This compound-3,8-diol (PMD), a derivative of this compound, is a well-known insect repellent.[6][7][8] QSAR studies have been employed to understand the structural requirements for the insecticidal and repellent activities of this compound analogs and other monoterpenoids.

One study focused on developing QSARs for a range of monoterpenoids, including this compound derivatives, against houseflies.[9] This research utilized a combination of quantum chemical parameters and topological descriptors to build predictive models.[9] Another study performed an in silico analysis of PMD and its derivatives to develop a pharmacophore model for insect repellent activity, highlighting the importance of lipophilicity and electrostatic potential.[6][8]

Table 2: Comparison of QSAR Models for Insecticidal/Repellent this compound Analogs

QSAR ModelBiological ActivityKey Molecular DescriptorsStatistical ValidationReference
Multiple Linear RegressionInsecticidal (Housefly toxicity)E-State descriptor, GETAWAY descriptorNot explicitly stated in abstract[9]
Pharmacophore ModelInsect RepellentLipophilicity, Electrostatic PotentialNot a traditional QSAR model with r²/q²[6][8]
3D-QSAR (GFA, PLS, G/PLS)Insect RepellentNot explicitly stated in abstractNon-validated r² up to 0.922[7]

While the statistical validation parameters for all these models are not uniformly reported in the abstracts, these studies collectively indicate that a combination of electronic, steric, and lipophilic properties governs the insecticidal and repellent activities of this compound analogs. The use of diverse descriptors, from 2D topological indices to 3D pharmacophore features, underscores the multifaceted nature of these structure-activity relationships.

Anticancer Activity: Exploring the Potential of this compound Derivatives

The cytotoxic potential of this compound derivatives against various cancer cell lines has been an area of active research.[1] Perillyl alcohol, a naturally occurring monoterpene, has shown promise as an anticancer agent. A study investigating the cytotoxicity of 18 this compound derivatives structurally correlated with perillyl alcohol highlighted the importance of specific functional groups, such as epoxides and aldehydes, in enhancing anticancer activity.[1]

While this particular study did not develop a formal QSAR model, it laid the groundwork for such an analysis by providing a dataset of structurally related compounds with their corresponding biological activities. A hypothetical QSAR study on such a dataset would likely involve descriptors that capture the electronic and steric effects of these functional groups.

Table 3: Hypothetical QSAR Model for Anticancer this compound Analogs (Based on available data)

QSAR ModelBiological ActivityPotential Key Molecular DescriptorsDesired Statistical Validation
2D/3D-QSARAnticancer (e.g., against OVCAR-8, HCT-116)Electronic (e.g., partial charges), Steric (e.g., molar refractivity), Topological indicesr² > 0.7, q² > 0.5

Developing a robust QSAR model for the anticancer activity of this compound analogs would be a valuable step towards the rational design of novel chemotherapeutic agents with improved efficacy and reduced side effects.

Experimental Protocol: A Step-by-Step Guide to Developing a Robust QSAR Model

The development of a predictive and reliable QSAR model is a systematic process that requires careful planning and execution. The following protocol outlines the key steps involved, drawing upon best practices in the field.[2][10]

Step 1: Data Set Curation

  • Objective: To assemble a high-quality dataset of this compound analogs with reliable biological activity data.

  • Procedure:

    • Collect a series of structurally diverse this compound analogs.

    • Obtain consistent and accurate biological activity data (e.g., IC50, EC50, LD50) for all compounds, preferably from a single, reliable source to minimize experimental variability.

    • Ensure the range of biological activity in the dataset is sufficiently wide.[10]

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.[11]

Step 2: Molecular Structure Preparation and Descriptor Calculation

  • Objective: To generate numerical representations (descriptors) of the molecular structures.

  • Procedure:

    • Draw the 2D structures of all this compound analogs.

    • Convert the 2D structures to 3D structures and perform geometry optimization using a suitable computational chemistry software.

    • Calculate a wide range of molecular descriptors, which can be categorized as:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges).

      • Physicochemical properties: LogP (lipophilicity), molar refractivity.

Step 3: Descriptor Selection and Model Building

  • Objective: To select the most relevant descriptors and build a mathematical model.

  • Procedure:

    • Employ a feature selection algorithm (e.g., Genetic Function Approximation, Stepwise Multiple Linear Regression) to identify a subset of descriptors that have the strongest correlation with biological activity and are not highly inter-correlated.[12]

    • Use a statistical method to build the QSAR model. Common methods include:

      • Multiple Linear Regression (MLR): For linear relationships.

      • Partial Least Squares (PLS): Suitable for datasets with a large number of descriptors.[3]

      • Machine Learning Algorithms: Such as Support Vector Machines (SVM) or Random Forest, which can capture non-linear relationships.

Step 4: Model Validation

  • Objective: To assess the statistical robustness and predictive power of the QSAR model.

  • Procedure:

    • Internal Validation: Use the training set to evaluate the model's internal consistency. A common method is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²).[11][13]

    • External Validation: Use the independent test set to assess the model's ability to predict the activity of new compounds. The predictive ability is often measured by the predictive r² (pred_r²).[13]

    • Y-Randomization: Scramble the biological activity data and rebuild the model multiple times. A valid model should show a significant drop in performance for the randomized data.[11][13]

Visualizing the QSAR Workflow and Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical QSAR workflow and a conceptual model of the structure-activity relationships for this compound analogs.

QSAR_Workflow cluster_Data Data Preparation cluster_Model Model Development & Validation cluster_Application Application Data_Curation Data Set Curation (this compound Analogs & Activity) Structure_Prep Molecular Structure Preparation (2D to 3D) Data_Curation->Structure_Prep Descriptor_Calc Descriptor Calculation (1D, 2D, 3D, Physicochemical) Structure_Prep->Descriptor_Calc Descriptor_Selection Descriptor Selection Descriptor_Calc->Descriptor_Selection Model_Building Model Building (MLR, PLS, ML) Descriptor_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation, q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, pred_r²) Internal_Validation->External_Validation Prediction Prediction of New Analog Activity External_Validation->Prediction Rational_Design Rational Design of Novel Compounds Prediction->Rational_Design

Caption: A typical workflow for a QSAR study.

SAR_Concept cluster_Features Structural Features cluster_Activity Biological Activity pMenthane This compound Scaffold Functional_Groups Functional Groups (-OH, =O, Epoxide) pMenthane->Functional_Groups Stereochemistry Stereochemistry pMenthane->Stereochemistry Lipophilicity Lipophilicity (LogP) pMenthane->Lipophilicity Antifungal Antifungal Functional_Groups->Antifungal Electronic & Steric Effects Anticancer Anticancer Functional_Groups->Anticancer Reactivity Insecticidal Insecticidal Stereochemistry->Insecticidal Receptor Binding Lipophilicity->Antifungal Membrane Permeation Lipophilicity->Insecticidal Bioavailability

Caption: Key structural features influencing biological activity.

Conclusion and Future Directions

The application of QSAR methodologies to the study of this compound analogs has proven to be a highly effective strategy for deciphering the complex relationships between chemical structure and biological activity. As demonstrated in this guide, both 2D and 3D-QSAR models have successfully identified key molecular descriptors that govern the antifungal, insecticidal, and other biological properties of this important class of natural product derivatives.

The comparative analysis of different QSAR models reveals a recurring theme: a delicate balance of steric, electronic, and lipophilic properties is crucial for potent bioactivity. The insights gained from these computational models are not merely academic; they provide a rational basis for the design and synthesis of novel this compound analogs with enhanced efficacy and selectivity.

Looking ahead, the integration of more advanced machine learning algorithms and the expansion of high-quality biological activity datasets will undoubtedly lead to the development of even more predictive and robust QSAR models. The continued synergy between computational modeling and experimental validation will accelerate the discovery of the next generation of this compound-based drugs and agrochemicals, addressing critical needs in human health and food security.

References

  • Studies on the EC50 of Natural Monoterpenes as Fungal Inhibitors with Quantitative Structure-Activity Relationships (QSARs). Request PDF. ResearchGate. Available at: [Link]

  • Analysis of in silico stereoelectronic properties of PMD (this compound-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity. Technology Networks. Available at: [Link]

  • Analysis of In silico stereoelectronic properties of PMD (this compound-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity. ResearchGate. Available at: [Link]

  • In silico stereo-electronic analysis of PMD (this compound-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents. PubMed. Available at: [Link]

  • QSAR evaluation of monoterpenoids' insecticidal activity. PubMed. Available at: [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. MDPI. Available at: [Link]

  • Review on: quantitative structure activity relationship (QSAR) modeling. MedCrave online. Available at: [Link]

  • A Review on QSAR Studies. International Journal of Advances in Pharmacy and Biotechnology. Available at: [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]

  • Comparative Molecular Field Analysis (CoMFA). 1. Effect of Shape on Binding of Steroids to Carrier Proteins. ACS Publications. Available at: [Link]

  • IUPAC Gold Book - comparative molecular field analysis (CoMFA). IUPAC. Available at: [Link]

  • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. MDPI. Available at: [Link]

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  • Understanding the antifungal activity of terbinafine analogues using quantitative structure-activity relationship (QSAR) models. PubMed. Available at: [Link]

  • 107 Insight into anti-cancer FGFR inhibitors by 3D-QSAR method. Journal of Health and Allied Sciences NU. Available at: [Link]

  • 3D-QSAR analysis of the compounds evaluated for anti-cancer activities.... ResearchGate. Available at: [Link]

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  • Design of potential anti-cancer agents as COX-2 inhibitors, using 3D-QSAR modeling, molecular docking, oral bioavailability proprieties, and molecular dynamics simulation. PubMed. Available at: [Link]

  • 3D-ALMOND-QSAR Models to Predict the Antidepressant Effect of Some Natural Compounds. MDPI. Available at: [Link]

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  • A Combined 2D- and 3D-QSAR Study, Design and Synthesis of Some Monocarbonyl Curcumin Analogs as Potential Inhibitors of MDA-MB-231 Breast Cancer Cells. MDPI. Available at: [Link]

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  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

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comparative spectroscopic analysis of p-Menthane precursors and products.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparative analysis of the spectroscopic properties of p-menthane and its key precursors: limonene, α-terpinene, γ-terpinene, and p-cymene. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the structural transformations from unsaturated precursors to the saturated this compound product, as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity.

Introduction to this compound and its Significance

This compound is a saturated monoterpene that serves as a foundational structure for a wide array of naturally occurring and synthetic compounds with significant applications in the fragrance, flavor, and pharmaceutical industries.[1] Its derivatives, such as menthol, are well-known for their physiological cooling effects. The sustainable synthesis of this compound and its derivatives often relies on the catalytic hydrogenation of abundant, naturally occurring unsaturated precursors like limonene, found in citrus oils, and other isomeric terpenes.[2][3] Understanding the spectroscopic signatures of these precursors and their transformation into this compound is crucial for reaction monitoring, quality control, and the structural elucidation of novel derivatives.

The Chemical Transformation: From Precursors to this compound

The conversion of unsaturated precursors like limonene, α-terpinene, γ-terpinene, and p-cymene to this compound involves the saturation of double bonds within the cyclohexene or benzene ring and/or on the side chains through catalytic hydrogenation.[1][2][4] This process fundamentally alters the electronic and vibrational properties of the molecules, leading to distinct and predictable changes in their respective spectra.

cluster_precursors This compound Precursors Limonene Limonene This compound This compound Limonene->this compound Catalytic Hydrogenation alpha-Terpinene alpha-Terpinene alpha-Terpinene->this compound Catalytic Hydrogenation gamma-Terpinene gamma-Terpinene gamma-Terpinene->this compound Catalytic Hydrogenation p-Cymene p-Cymene p-Cymene->this compound Catalytic Hydrogenation

Caption: Synthetic pathways from this compound precursors.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic features of each compound, highlighting the key differences that arise from their structural variations.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular skeleton.

Key Differentiating Features in NMR:

  • Disappearance of Olefinic Signals: The most prominent change upon hydrogenation is the disappearance of signals in the olefinic region of the ¹H NMR spectrum (typically δ 5.0-7.5 ppm) and the corresponding sp² carbon signals in the ¹³C NMR spectrum (typically δ 100-150 ppm).

  • Upfield Shift of Allylic Protons: Protons that were allylic to double bonds in the precursors experience a significant upfield shift as they become part of a saturated alkyl environment.

  • Changes in Multiplicity: The saturation of the ring and side chains leads to changes in the spin-spin coupling patterns, providing valuable information about the stereochemistry of the final this compound product (cis/trans isomers).[1]

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundKey ¹H NMR Signals (δ, ppm)
Limonene ~4.7 (s, 2H, =CH₂), ~5.4 (m, 1H, =CH-)
α-Terpinene ~5.5-5.6 (m, 2H, =CH-CH=)
γ-Terpinene ~5.4 (t, 1H, =CH-)
p-Cymene ~7.1-7.2 (d, 4H, Ar-H)
This compound No signals > 2.5 ppm

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundKey ¹³C NMR Signals (δ, ppm)
Limonene ~150.3 (C=), ~149.9 (C=), ~120.8 (=CH), ~109.3 (=CH₂)
α-Terpinene ~134.1 (C=), ~131.0 (C=), ~125.9 (=CH), ~118.0 (=CH)
γ-Terpinene ~140.6 (C=), ~131.3 (C=), ~118.9 (=CH), ~116.1 (=CH)[5]
p-Cymene ~146.0 (Ar-C), ~134.9 (Ar-C), ~129.0 (Ar-CH), ~126.5 (Ar-CH)[6]
This compound All signals in the aliphatic region (< 50 ppm)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Differentiating Features in IR:

  • Disappearance of C=C Stretching Vibrations: The precursors exhibit characteristic C=C stretching bands in the region of 1640-1680 cm⁻¹. These bands are absent in the spectrum of this compound.

  • Disappearance of =C-H Stretching and Bending Vibrations: The =C-H stretching vibrations (above 3000 cm⁻¹) and out-of-plane bending vibrations (in the 700-1000 cm⁻¹ region) of the precursors are replaced by the characteristic C-H stretching and bending vibrations of a saturated alkane in this compound.

  • Aromatic C-H and C=C Vibrations: p-Cymene shows distinct aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹.[7][8]

Table 3: Comparative IR Data (cm⁻¹)

CompoundC-H Stretch (sp³)C-H Stretch (sp²)C=C Stretch
Limonene ~2830-2970~3010, ~3080~1645, ~1675
α-Terpinene ~2830-2970~3010-3040~1660[9]
γ-Terpinene ~2830-2970~3010-3040~1670[10][11]
p-Cymene ~2870-2960~3010-3070 (aromatic)~1610, ~1515, ~1460 (aromatic)[7][8]
This compound ~2850-2960AbsentAbsent
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): The precursors (limonene, α-terpinene, γ-terpinene) have a molecular weight of 136 g/mol , while p-cymene has a molecular weight of 134 g/mol . This compound has a molecular weight of 140 g/mol .

  • Fragmentation Patterns: The unsaturated precursors often undergo retro-Diels-Alder fragmentation, leading to characteristic fragment ions.[12] For example, limonene typically shows a prominent fragment at m/z 68. p-Cymene, being aromatic, exhibits a stable molecular ion and a characteristic benzylic cleavage to give a fragment at m/z 119 (M-15).[12] The fragmentation of this compound is dominated by the loss of alkyl groups from the saturated ring. A characteristic fragmentation for this compound structures is the loss of a hydroxy-isopropyl group from C4.[13]

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Limonene 136121, 107, 93, 79, 68
α-Terpinene 136121, 93[12][14][15]
γ-Terpinene 136121, 93[12]
p-Cymene 134119, 91
This compound 140125, 97, 83, 69, 55, 41

Experimental Protocols

The following are generalized yet robust protocols for the spectroscopic analysis of this compound precursors and products. The choice of specific parameters should be guided by the instrumentation available and the specific goals of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) Data Acq Data Acquisition (400-600 MHz Spectrometer) Sample Prep->Data Acq 1H NMR ¹H NMR (zg30 pulse, 8-16 scans) Data Acq->1H NMR 13C NMR ¹³C NMR (zgpg30 pulse, 1024-4096 scans) Data Acq->13C NMR 2D NMR 2D NMR (Optional) (COSY, HSQC, HMBC) Data Acq->2D NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H NMR->Processing 13C NMR->Processing 2D NMR->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[16] CDCl₃ is a common choice due to its good solubilizing power for nonpolar compounds like terpenes.

  • ¹H NMR Data Acquisition: Acquire the spectrum on a 400-600 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay may be necessary.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts by referencing to the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, an Attenuated Total Reflectance (ATR) accessory is convenient. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty sample holder (KBr plates or ATR crystal). Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables or reference spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Prep Sample Preparation (Dilute in suitable solvent, e.g., ethyl acetate) Injection GC Injection (1 µL, split or splitless) Sample Prep->Injection Separation Chromatographic Separation (e.g., DB-5MS column, temperature gradient) Injection->Separation Ionization Ionization (Electron Ionization, 70 eV) Separation->Ionization Mass Analysis Mass Analysis (Quadrupole or Time-of-Flight) Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis (Chromatogram and Mass Spectrum) Detection->Data Analysis

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or hexane.[17] An internal standard can be added for quantitative analysis.[18][19]

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5MS or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.[17]

  • MS Conditions: Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra over a range of m/z 40-400.

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries such as NIST or Wiley.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the detailed analysis of this compound precursors and their hydrogenated products. The clear and predictable changes in the spectra upon saturation of the carbon-carbon double bonds allow for unambiguous differentiation between the unsaturated precursors and the saturated this compound product. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct their own comparative analyses, ensuring data of the highest quality and integrity. This comprehensive understanding is essential for the development of efficient synthetic routes and the quality control of this compound-based products in various industrial applications.

References

  • Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to this compound. (2022). Appl. Sci., 12(19), 10287. [Link]

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  • von Sydow, E. (1964). Mass Spectrometry of Terpenes. Acta Chemica Scandinavica, 18, 1099-1104.
  • Comparative Matrix Isolation Infrared Spectroscopy Study of 1,3- and 1,4-Diene Monoterpenes (α-Phellandrene and γ-Terpinene). (2011). The Journal of Physical Chemistry A, 115(17), 4342-4353. [Link]

  • Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. (2007). Magnetic Resonance in Chemistry, 45(3), 193-197. [Link]

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  • The S 1 ← S 0 absorption spectrum of jet-cooled p-cymene recorded by... ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of p-Menthane: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end after its use in an experiment. The responsible disposal of laboratory reagents is a critical, yet often overlooked, aspect of ensuring a safe and compliant research environment. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for p-Menthane, a saturated monocyclic terpene. By understanding the "why" behind each step, you can confidently manage your waste stream, mitigating risks and upholding the principles of scientific integrity.

The Chemical Profile of this compound: Understanding the "Why" Behind Disposal Protocols

This compound (CAS No. 99-82-1), a colorless liquid, is a saturated aliphatic hydrocarbon.[1][2] Its chemical nature dictates its primary hazards and, consequently, its disposal requirements. The key characteristics to consider are:

  • Flammability: this compound is a flammable liquid and its vapor can form explosive mixtures with air.[1][3] This property necessitates storage and handling away from ignition sources and the use of non-sparking tools.[2][4]

  • Incompatibility with Strong Oxidizing Agents: Saturated hydrocarbons like this compound can react vigorously with strong oxidizing agents, such as nitric acid.[1][2][4][5] This reaction can lead to charring and ignition.[1][2][4][5] Therefore, segregation from oxidizing agents during storage and disposal is paramount.

  • Low Water Solubility: this compound is insoluble in water.[1][5] This characteristic means it will not readily mix with aqueous waste streams and improper disposal could lead to environmental persistence in aquatic systems.

While specific environmental fate data for this compound is limited, its structural similarity to other terpenoids suggests it is likely to be biodegradable.[6] However, direct discharge into the environment is to be strictly avoided.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes which could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.
Body Protection Flame-resistant lab coat and closed-toe shoes.To protect against spills and potential ignition sources.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.

Step 1: Waste Determination

The first crucial step is to determine if your this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). Based on its flammability (a characteristic of ignitability, D001), it is highly likely to be considered hazardous waste.[7] Always consult your institution's Environmental Health and Safety (EHS) department for confirmation and specific guidance.

Step 2: Waste Collection and Segregation
  • Container Selection: Collect this compound waste in a designated, compatible container. Suitable containers are typically made of glass or chemically resistant plastic. The container must have a secure, tight-fitting lid to prevent the release of flammable vapors.

  • Segregation is Key: Never mix this compound waste with incompatible materials, especially strong oxidizing agents. Keep it separate from other waste streams to prevent dangerous reactions.

Step 3: Labeling the Waste Container

Proper labeling is a legal requirement and a critical safety measure. The label on your this compound waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Flammable")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • Your name, laboratory, and contact information

Step 4: Storage of Waste

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be:

  • At or near the point of generation.

  • Away from heat, sparks, and open flames.[2][4]

  • In a well-ventilated area.[2][3]

  • Segregated from incompatible chemicals.

Step 5: Arranging for Disposal

Once the waste container is full or has reached the storage time limit set by your institution (often 90 or 180 days), contact your EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Follow their specific procedures for waste pickup and manifest documentation.

The primary recommended disposal method for this compound is through a licensed chemical destruction facility, typically via controlled incineration.[4]

Spill Management: A Rapid Response Protocol

In the event of a this compound spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and increase ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[2]

  • Contain the Spill: Use a spill kit with absorbent materials, such as vermiculite or sand, to contain the liquid. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Decontamination of Empty Containers

Empty this compound containers must also be managed properly to prevent the release of residual vapors.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in your designated this compound waste container.

  • Container Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste or recycled, depending on your institution's policies. Puncture the container to prevent reuse.[2]

Decision-Making Workflow for this compound Disposal

To aid in the decision-making process, the following flowchart outlines the key steps for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always remember that your institution's Environmental Health and Safety department is your primary resource for specific guidance and clarification on all waste disposal matters.

References

  • U.S. Environmental Protection Agency (EPA). Waste Code. [Link]

  • Regulations.gov. This compound-3,8-diol (PMD). [Link]

  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. [Link]

  • Regulations.gov. This compound-3,8-diol (PMD) (PC Code: 011550). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Element 2: Environmental Fate and Transport. [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • U.S. Environmental Protection Agency (EPA). Requirements for Pesticide Disposal. [Link]

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Navigating the Safe Handling of p-Menthane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling of p-Menthane, moving beyond a simple checklist to offer a framework of understanding that empowers you to work safely and effectively. Here, we will delve into the "why" behind each recommendation, ensuring a deep-seated culture of safety within your laboratory.

Understanding the Inherent Risks of this compound

This compound is a colorless liquid with physical and chemical properties that necessitate careful handling.[1] While specific flash point data may not be readily available, it is considered a combustible liquid.[1] Therefore, the primary directive is to prevent the formation of an ignitable atmosphere and to eliminate all potential ignition sources.

Key Hazards at a Glance:
HazardDescriptionPrimary Prevention
Flammability Combustible liquid. Vapors may form flammable mixtures with air.Strict control of ignition sources, proper grounding of equipment, and use in well-ventilated areas.[1][2]
Skin Irritation May cause skin irritation upon contact.[1]Use of appropriate chemical-resistant gloves and protective clothing.[1][3]
Eye Irritation May cause serious eye irritation or damage.[4]Wearing tightly fitting safety goggles with side-shields.[1][3][5]
Inhalation Breathing in mists, gases, or vapors may cause respiratory irritation.Handling in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The principle here is to create a barrier between you and the chemical, tailored to the specific hazards of this compound.

Recommended PPE for Handling this compound:
  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[1][3][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[1][3] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove and the breakthrough time for this compound. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against incidental contact.[3] For larger quantities or in situations with a higher risk of splashing, consider disposable chemical-resistant coveralls.[7][8]

  • Respiratory Protection: In most laboratory settings with adequate ventilation (e.g., a certified chemical fume hood), respiratory protection is not typically required. However, if you are working in a poorly ventilated area or if there is a potential for generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4] If exposure limits are exceeded, a full-face respirator should be used.[1][5]

PPE_Workflow cluster_0 Risk Assessment Task Handling this compound Assess_Splash Potential for Splashing? Task->Assess_Splash Assess_Ventilation Adequate Ventilation? Task->Assess_Ventilation Gloves Chemical-Resistant Gloves Task->Gloves Always Lab_Coat Lab Coat / Apron Task->Lab_Coat Always Goggles Safety Goggles Assess_Splash->Goggles Always Face_Shield Face Shield Assess_Splash->Face_Shield High Risk Respirator Respirator Assess_Ventilation->Respirator No Emergency_Response cluster_0 Emergency Event cluster_1 Immediate Actions cluster_2 Follow-Up Spill Chemical Spill Evacuate Evacuate Area Spill->Evacuate Large Spill Alert Alert Others Spill->Alert Contain_Spill Contain Spill Spill->Contain_Spill Small Spill Exposure Personal Exposure Exposure->Alert Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Skin/Clothing Contact Flush Flush with Water (15 min) Exposure->Flush Skin/Eye Contact Fresh_Air Move to Fresh Air Exposure->Fresh_Air Inhalation EHS Contact EHS / Emergency Services Evacuate->EHS Medical_Attention Seek Medical Attention Flush->Medical_Attention Fresh_Air->Medical_Attention Contain_Spill->EHS

Caption: General emergency response workflow for spills and exposures.

By adhering to these guidelines and fostering a proactive safety culture, you can confidently and responsibly handle this compound in your laboratory, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • STORAGE AND DISPOSAL - Hawaii.gov. Retrieved from [Link]

  • What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. Retrieved from [Link]

  • What to Do in a Chemical Emergency - CDC. (2024, April 10). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Retrieved from [Link]

  • Personal Protective Equipment for Pesticide Application - YouTube. (2022, September 8). Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Chemical Transport - Respirex International. Retrieved from [Link]

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  • Chemical Safety Guide, 5th Ed - ORS. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.